molecular formula C11H12O2 B1295852 2-Allylphenyl acetate CAS No. 4125-54-6

2-Allylphenyl acetate

Cat. No.: B1295852
CAS No.: 4125-54-6
M. Wt: 176.21 g/mol
InChI Key: LRUIUFBTAZTATM-UHFFFAOYSA-N
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Description

2-Allylphenyl acetate (CAS 4125-54-6) is a synthetic organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is of significant interest in neuroscience and pharmacological research due to its structural similarity to known bioactive molecules. Recent scientific investigations have explored its potential interaction with the mammalian central nervous system. A 2022 study included 4-allylphenyl acetate, a named synonym for this compound, as a key constituent of Alpinia galanga oil (AGO) to investigate its binding to gamma-aminobutyric acid type A (GABAA) receptors . GABAA receptors are primary targets for a range of anesthetic and sedative drugs. While the study found that AGO and another constituent, methyl eugenol, acted as positive allosteric modulators of the GABAA receptor, 4-allylphenyl acetate was inactive at the concentrations tested . This highlights its research value for mapping structure-activity relationships and understanding the specific molecular features required for GABA receptor modulation. The compound serves as a crucial reference standard in such studies to isolate the effects of individual components within a complex natural extract . Researchers utilize this chemical as a building block and reference material in the development of novel therapeutic agents and for probing neurological pathways. Available for research applications, this product is guaranteed to meet high standards of purity and quality. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUIUFBTAZTATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284481
Record name 2-Allylphenyl acetate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4125-54-6
Record name Phenol, acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Allylphenyl acetate
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Foundational & Exploratory

Synthesis of 2-Allylphenyl acetate from allyl alcohol and phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Allylphenyl Acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable compound in the fields of fragrance, flavor, and specialty chemicals. While the direct esterification of allyl alcohol and phenylacetic acid yields allyl phenylacetate, this document elucidates a scientifically robust and validated pathway for the targeted synthesis of the ortho-substituted isomer, this compound. The synthesis commences with the acetylation of 2-allylphenol, a common industrial feedstock. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and practical considerations for reaction optimization, purification, and characterization.

Introduction and Strategic Rationale

The synthesis of specific isomers of aromatic esters is a frequent challenge in organic chemistry, demanding precise control over reaction conditions and a strategic selection of starting materials. The target molecule, this compound, possesses a unique chemical structure with an allyl group at the ortho position to the acetate functionality. This arrangement imparts distinct properties relevant to its application as a fragrance component, a building block in polymer chemistry, and a precursor for more complex molecular architectures.

A common misconception is that this compound can be synthesized directly from the Fischer esterification of allyl alcohol and phenylacetic acid. Such a reaction would, in fact, yield the isomeric product, allyl phenylacetate. To achieve the desired ortho-allyl substitution, a more strategic approach is necessary. The most direct and efficient pathway involves the acetylation of commercially available 2-allylphenol. This method ensures the precise placement of the allyl group and offers high yields with straightforward purification.

This guide provides a detailed protocol for the acetylation of 2-allylphenol using acetic anhydride with a catalytic amount of acid. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss methods for purification and characterization, and present the data in a clear and accessible format.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 2-allylphenol is a classic example of O-acylation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the 2-allylphenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

The key steps of the mechanism are as follows:

  • Protonation of Acetic Anhydride: In the presence of an acid catalyst (e.g., sulfuric acid), one of the carbonyl oxygens of the acetic anhydride is protonated. This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group of 2-allylphenol attacks the activated carbonyl carbon of the protonated acetic anhydride. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred from the positively charged hydroxyl group to the acetate leaving group. The tetrahedral intermediate then collapses, eliminating a molecule of acetic acid and forming the protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of the alcohol) to yield the final product, this compound, and regenerate the acid catalyst.

The use of an acid catalyst is crucial for this reaction as it activates the acetic anhydride, thereby increasing the reaction rate. While the reaction can proceed without a catalyst, it is significantly slower.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Allylphenol98%Sigma-Aldrich---
Acetic AnhydrideReagent GradeFisher Scientific---
Sulfuric AcidConcentrated (98%)J.T. BakerUse with extreme caution
Diethyl EtherAnhydrous---For extraction
Saturated Sodium Bicarbonate Solution------For neutralization
Anhydrous Magnesium Sulfate------For drying
Celite------For filtration
Reaction Setup and Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware setup Combine 2-Allylphenol, Acetic Anhydride, and H₂SO₄ prep_reagents->setup heat Heat Reaction Mixture (e.g., 50-60°C) setup->heat monitor Monitor Progress by TLC heat->monitor quench Quench with Water/Ice monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ Solution extract->wash dry Dry with MgSO₄ wash->dry filter Filter and Concentrate dry->filter distill Vacuum Distillation filter->distill characterize Characterize by NMR, IR, GC-MS distill->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-allylphenol (13.4 g, 0.1 mol).

  • Reagent Addition: To the stirred solution, slowly add acetic anhydride (12.2 g, 0.12 mol).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the mixture to 50-60°C using a water bath and continue stirring for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The disappearance of the 2-allylphenol spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and slowly pour the contents into a beaker containing 100 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Characterization and Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 235-237 °C at 760 mmHg
DensityApprox. 1.05 g/cm³
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.00 (m, 4H, Ar-H)

    • δ 5.95 (m, 1H, -CH=CH₂)

    • δ 5.10 (m, 2H, -CH=CH₂)

    • δ 3.40 (d, 2H, Ar-CH₂-)

    • δ 2.30 (s, 3H, -COCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 169.5 (C=O)

    • δ 148.0 (Ar-C-O)

    • δ 136.0 (-CH=CH₂)

    • δ 130.5, 127.0, 126.5, 122.0 (Ar-C)

    • δ 116.0 (-CH=CH₂)

    • δ 34.5 (Ar-CH₂)

    • δ 21.0 (-CH₃)

  • IR (neat, cm⁻¹):

    • 3070 (C-H, sp²)

    • 2980 (C-H, sp³)

    • 1765 (C=O, ester)

    • 1640 (C=C)

    • 1200 (C-O, ester)

Safety and Handling

  • 2-Allylphenol: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to other reagents slowly and with cooling.

  • Diethyl Ether: Highly flammable. Work away from open flames and sources of ignition.

Conclusion

The synthesis of this compound is efficiently achieved through the acid-catalyzed acetylation of 2-allylphenol. This method provides a reliable and high-yielding route to the desired ortho-substituted product, which is not accessible through the direct esterification of allyl alcohol and phenylacetic acid. The detailed protocol and characterization data provided in this guide serve as a valuable resource for chemists in academic and industrial settings, enabling the consistent and safe production of this important chemical intermediate.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15721, this compound. Retrieved from [Link]

2-Allylphenyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Structure, and Chemical Properties of 2-Allylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant organic molecule that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring an ortho-allyl group on an acetylated phenol, presents a unique platform for investigating aromatic rearrangements and developing complex molecular architectures. This guide provides a comprehensive overview of this compound, focusing on its structural characteristics, physicochemical properties, detailed synthetic protocols, and key chemical reactivity. Emphasis is placed on the foundational Claisen rearrangement required for the synthesis of its precursor, 2-allylphenol, providing field-proven insights and experimental causality for drug development and research professionals.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₁H₁₂O₂, is the ester formed from 2-allylphenol and acetic acid. The core structure consists of a benzene ring substituted with an acetate group (-OCOCH₃) and an allyl group (-CH₂CH=CH₂) at the C1 and C2 positions, respectively. This ortho-positioning is critical to its synthetic utility and is typically achieved via a-sigmatropic rearrangement.

While specific experimental data for this compound is not extensively documented in readily available literature, its properties can be reliably inferred from its precursor, 2-allylphenol, and the principles of esterification. The acetylation of the phenolic hydroxyl group is expected to decrease the boiling point slightly compared to 2-allylphenol and significantly reduce its polarity.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted/Inferred)2-Allylphenol (Experimental)
CAS Number Not widely reported1745-81-9[1]
Molecular Formula C₁₁H₁₂O₂C₉H₁₀O[1]
Molecular Weight 176.21 g/mol 134.18 g/mol [1]
Appearance Colorless to pale yellow liquidOil, solidifying to crystals at low temp.
Boiling Point ~230-240 °C (estimated)109-110 °C @ 22 mmHg
Density ~1.04 g/mL (estimated)Not reported
Solubility Insoluble in water; soluble in organic solventsSparingly soluble in water; soluble in ether

Spectroscopic Characterization

Definitive spectroscopic data for this compound requires experimental verification. However, the expected spectral characteristics can be accurately predicted based on the known spectra of its precursor, 2-allylphenol, and the addition of the acetyl group.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a doublet for the two protons adjacent to the aromatic ring (~3.4 ppm), a multiplet for the vinyl proton (~5.9-6.1 ppm), and two distinct multiplets for the terminal vinyl protons (~5.0-5.2 ppm). The aromatic region will display a complex multiplet for the four protons on the benzene ring. A sharp singlet corresponding to the three protons of the acetyl methyl group will be prominent in the upfield region (~2.3 ppm).

  • ¹³C NMR: The carbon NMR will feature signals for the ester carbonyl (~169 ppm) and the acetyl methyl group (~21 ppm). The aromatic carbons will appear in the typical ~120-150 ppm range, with the carbon bearing the acetate group shifted downfield. The three distinct carbons of the allyl group will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically around 1760-1770 cm⁻¹. The characteristic C=C stretching frequency of the allyl group will be observed near 1640 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The broad O-H stretch seen in the precursor, 2-allylphenol, will be absent.[1]

  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of ketene (CH₂=C=O) from the acetate group, resulting in a prominent peak at m/z = 134, which corresponds to the mass of 2-allylphenol.[1]

Synthesis and Purification

The synthesis of this compound is a robust two-step process. The first, and most critical, step is the synthesis of the 2-allylphenol precursor via a thermal Claisen rearrangement. The second step is a standard esterification (acetylation) of the resulting phenol.

Step 1: Synthesis of 2-Allylphenol via Claisen Rearrangement

The Claisen rearrangement is a powerful, intramolecular,-sigmatropic rearrangement.[2] In this context, commercially available allyl phenyl ether is heated, causing the allyl group to migrate from the ether oxygen to the ortho position of the aromatic ring. This is followed by tautomerization to restore aromaticity and yield the stable 2-allylphenol.

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Experimental Protocol: Synthesis of 2-Allylphenol

  • Reaction Setup: Place allyl phenyl ether (1 mole) into a round-bottom flask equipped with a reflux condenser open to the air.

  • Thermal Rearrangement: Heat the flask in a heating mantle. The temperature of the liquid will rise from approximately 190 °C to a final, stable temperature of about 220 °C. Maintain heating under reflux for 4-6 hours until the temperature ceases to rise, indicating the completion of the rearrangement.

  • Workup and Extraction: Allow the reaction mixture to cool to room temperature. Dilute the resulting crude oil with 20% aqueous sodium hydroxide solution. This deprotonates the phenolic product, transferring it to the aqueous phase.

  • Purification: Extract the aqueous solution with a nonpolar solvent (e.g., petroleum ether) to remove any unreacted allyl phenyl ether.

  • Isolation: Acidify the aqueous layer with a strong acid (e.g., sulfuric or hydrochloric acid) until it is acidic to litmus paper. The 2-allylphenol will separate as an oil.

  • Final Purification: Extract the 2-allylphenol into diethyl ether. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 2-allylphenol as a clear oil.

Step 2: Synthesis of this compound via Acetylation

This step involves the esterification of the phenolic hydroxyl group of 2-allylphenol using acetic anhydride. Pyridine is often used as a catalyst and as a base to neutralize the acetic acid byproduct.

Acetylation_Workflow start Combine 2-Allylphenol, Pyridine, and Acetic Anhydride reaction Stir at Room Temperature (Exothermic Reaction) start->reaction Step 1 quench Quench with Water and Extract with Ether reaction->quench Step 2 wash Wash Organic Layer with: 1. Dilute HCl (removes pyridine) 2. NaHCO₃ soln (removes acetic acid) 3. Brine quench->wash Step 3 dry Dry over Anhydrous Na₂SO₄ wash->dry Step 4 evaporate Remove Solvent via Rotary Evaporation dry->evaporate Step 5 product Purified this compound evaporate->product Final Product

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Acetylation of 2-Allylphenol

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-allylphenol (1 equivalent) in pyridine (2-3 equivalents).

  • Addition of Reagent: Cool the solution in an ice bath. Add acetic anhydride (1.2-1.5 equivalents) dropwise with stirring. An exothermic reaction is expected.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Pour the reaction mixture into a separatory funnel containing cold water. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved via flash column chromatography on silica gel if necessary.

Applications in Organic Synthesis

The primary utility of this compound and its precursor lies in their ability to serve as building blocks for more complex molecules.

  • Heterocycle Synthesis: The ortho-allylphenol structure is a classic precursor for the synthesis of dihydrofurans and other oxygen-containing heterocycles through intramolecular cyclization reactions.

  • Further Functionalization: The allyl group's double bond can be subjected to a wide range of transformations (e.g., oxidation, hydrogenation, metathesis) to introduce new functional groups.

  • Pharmaceutical Scaffolds: Substituted phenols and their derivatives are common motifs in pharmacologically active compounds. The ability to introduce an allyl group ortho to a protected hydroxyl provides a synthetic handle for building complex side chains relevant to drug discovery.

Safety and Handling

  • General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other aromatic esters and phenols. It may cause irritation to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid direct contact and inhalation. Use standard laboratory procedures for handling liquid organic chemicals.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and bases.

References

  • The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15717, Allyl phenylacetate. Retrieved from [Link]

  • Scent.vn. (n.d.). Allyl phenylacetate (CAS 1797-74-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Raut, V. S., et al. (2021). Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-allylphenol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Allylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Data Analysis of Allyl Phenylacetate (CAS 1797-74-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (CAS Number: 1797-74-6), a significant organic ester, is a molecule of interest in various fields, including flavor and fragrance science, as well as a potential synthon in organic chemistry.[1] Its characteristic sweet, honey-like odor has led to its use as a synthetic flavoring and fragrance ingredient.[2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for predicting its chemical behavior in various matrices. This guide provides an in-depth analysis of the spectroscopic data for allyl phenylacetate, offering insights from the perspective of a Senior Application Scientist to aid researchers in their analytical endeavors.

The molecular structure of allyl phenylacetate, with the formula C₁₁H₁₂O₂, consists of a phenylacetyl group esterified with an allyl alcohol moiety.[3] This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Caption: Chemical structure of Allyl Phenylacetate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of allyl phenylacetate is expected to show distinct signals for the aromatic, benzylic, and allylic protons. The integration of these signals should correspond to the number of protons in each unique environment.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3Multiplet5HAromatic protons (C₆H₅)
~ 5.9Multiplet1H-CH=CH₂
~ 5.3Multiplet2H-CH=CH
~ 4.6Doublet2H-O-CH ₂-CH=
~ 3.6Singlet2HPh-CH ₂-C=O

Interpretation:

The aromatic protons of the phenyl group are expected to resonate in the downfield region around 7.3 ppm as a complex multiplet due to their varied electronic environments and spin-spin coupling. The vinyl protons of the allyl group will also be in a relatively downfield region due to the deshielding effect of the double bond. The proton on the internal carbon of the double bond (-CH=CH₂) is anticipated to appear as a multiplet around 5.9 ppm, coupled to the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (-CH=CH ₂) are diastereotopic and are expected to appear as separate multiplets around 5.3 ppm. The methylene protons of the allyl group that are adjacent to the ester oxygen (-O-CH ₂-CH=) are deshielded by the electronegative oxygen and are expected to appear as a doublet around 4.6 ppm, coupled to the adjacent vinyl proton. The benzylic protons (Ph-CH ₂-C=O) are adjacent to the carbonyl group and are expected to be a singlet around 3.6 ppm.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 171C=O (Ester carbonyl)
~ 134C ₆H₅ (Quaternary)
~ 132-C H=CH₂
~ 129C ₆H₅ (ortho, meta)
~ 127C ₆H₅ (para)
~ 118-CH=C H₂
~ 65-O-C H₂-
~ 41Ph-C H₂-

Interpretation:

The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at the lowest field, around 171 ppm. The aromatic carbons will resonate in the 127-134 ppm region, with the quaternary carbon appearing as a weak signal. The two sp² hybridized carbons of the allyl group are expected around 132 ppm (-C H=CH₂) and 118 ppm (-CH=C H₂). The sp³ hybridized carbons of the methylene groups will appear at higher fields, with the carbon attached to the ester oxygen (-O-C H₂-) being more deshielded (~65 ppm) than the benzylic carbon (Ph-C H₂-) at approximately 41 ppm.

Caption: A typical workflow for NMR analysis.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment
176[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion)
41[C₃H₅]⁺ (Allyl cation)

Interpretation:

The electron ionization mass spectrum of allyl phenylacetate is expected to show a molecular ion peak [M]⁺ at m/z 176, corresponding to its molecular weight. A prominent peak at m/z 91 is anticipated, which is characteristic of compounds containing a benzyl group and is attributed to the stable tropylium cation formed by rearrangement and fragmentation. Another significant fragment is expected at m/z 41, corresponding to the allyl cation, formed by the cleavage of the ester bond.

MS_Fragmentation M [C₁₁H₁₂O₂]⁺˙ m/z = 176 F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F1 Benzylic Cleavage F2 [C₃H₅]⁺ m/z = 41 (Allyl Cation) M->F2 Ester Cleavage Neutral1 - C₄H₅O₂˙ Neutral2 - C₈H₇O₂˙

Caption: Proposed fragmentation of Allyl Phenylacetate in EI-MS.

III. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3080C-H stretch=C-H (Alkene)
~ 3030C-H stretchAr-H (Aromatic)
~ 2950C-H stretch-CH₂- (Alkane)
~ 1735C=O stretchEster
~ 1645C=C stretchAlkene
~ 1600, 1495C=C stretchAromatic Ring
~ 1160C-O stretchEster

Interpretation:

The IR spectrum of allyl phenylacetate is expected to exhibit a strong absorption band around 1735 cm⁻¹ due to the C=O stretching of the ester functional group. The presence of the allyl group will be indicated by the C=C stretching vibration at approximately 1645 cm⁻¹ and the vinylic C-H stretching above 3000 cm⁻¹. The aromatic ring will show characteristic C=C stretching absorptions around 1600 and 1495 cm⁻¹ and Ar-H stretching just above 3000 cm⁻¹. The C-O stretching of the ester will be visible in the fingerprint region, typically around 1160 cm⁻¹.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While not as structurally informative as NMR or IR for this particular molecule, it can confirm the presence of chromophores.

Expected UV-Vis Data:

Allyl phenylacetate is reported to not absorb significantly in the UV-Vis region of 290–700 nm. The phenyl group is the primary chromophore, and its characteristic absorptions would occur at shorter wavelengths, typically below 290 nm. This information is useful for determining appropriate detection wavelengths in chromatographic methods or for assessing the potential for photodegradation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are generalized protocols for the spectroscopic analysis of a liquid sample like allyl phenylacetate.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of allyl phenylacetate and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for each carbon.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of allyl phenylacetate in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject a small volume of the solution into a gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to ensure good separation.

  • MS Detection: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically an electron ionization source). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

  • Data Analysis: Identify the peak corresponding to allyl phenylacetate in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of neat allyl phenylacetate directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Conclusion

The spectroscopic analysis of allyl phenylacetate (CAS 1797-74-6) provides a comprehensive and unambiguous means of its identification and structural verification. The combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy yields a unique set of data points that, when interpreted correctly, confirm the presence of the phenyl, ester, and allyl functionalities and their specific connectivity. This guide serves as a foundational reference for researchers working with this compound, enabling them to confidently interpret their analytical data and ensure the integrity of their scientific investigations.

References

  • PubChem. Allyl phenylacetate. [Link]

  • The Good Scents Company. allyl phenyl acetate. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the precise and unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and informative for elucidating the structure of organic molecules in solution. It provides a detailed map of the atomic framework, revealing the connectivity and chemical environment of individual atoms. This guide offers a comprehensive, field-proven exploration of the complete ¹H and ¹³C NMR characterization of 2-allylphenyl acetate, a versatile synthetic intermediate. We will move beyond a simple recitation of data, focusing instead on the causal logic behind spectral patterns and the experimental design required to achieve robust, trustworthy results.

Part 1: The Molecular Subject - this compound

Understanding the NMR spectra begins with a clear picture of the molecule's structure and the distinct chemical environments it contains. This compound possesses an aromatic ring substituted with an acetate group and an adjacent allyl group. This arrangement creates a unique magnetic environment for each proton and carbon nucleus, which is the basis for the dispersion of signals in the NMR spectra. For clarity in our spectral assignments, we will use the standard IUPAC numbering system as illustrated below.

Caption: Molecular structure and numbering of this compound.

Part 2: ¹H NMR Spectroscopy - Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton types, their relative abundance, and their spatial relationship to neighboring protons through spin-spin coupling.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The validity of spectral interpretation is predicated on the quality of the acquired data. A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound. The purity is critical as impurities will introduce extraneous signals.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic and allyl groups.

    • Before acquisition, the instrument must be properly tuned and shimmed. Shimming is the process of homogenizing the magnetic field across the sample volume, which is essential for achieving sharp, symmetrical peaks (high resolution). Poor shimming is a common source of unreliable data.

  • Data Acquisition:

    • Experiment: A standard one-pulse (zg30) experiment is typically sufficient.

    • Spectral Width: Set to cover a range of 0-12 ppm.

    • Acquisition Time: At least 3 seconds to ensure good digital resolution.

    • Relaxation Delay: A 2-5 second delay between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

    • Number of Scans: 8 to 16 scans are generally adequate to achieve an excellent signal-to-noise ratio.

    • Referencing: The chemical shift axis is calibrated using the residual CHCl₃ signal at 7.26 ppm or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹H NMR Data Summary
Assignment Chemical Shift (δ) ppm Integration Multiplicity Coupling Constants (J) Hz
H-3, H-4, H-5~7.25 - 7.103Hm (multiplet)-
H-6~7.041Hd (doublet)~7.6
H-2'~5.951Hddt (doublet of doublets of triplets)Jtrans=17.2, Jcis=10.4, Jallylic=6.6
H-3' (trans)~5.091Hd (doublet)Jtrans=17.2
H-3' (cis)~5.051Hd (doublet)Jcis=10.4
H-1'~3.382Hd (doublet)Jallylic=6.6
H-8~2.293Hs (singlet)-
In-Depth Spectral Interpretation
  • Aromatic Region (δ 7.25 - 7.04 ppm): The four protons on the substituted phenyl ring are chemically non-equivalent and appear as a complex set of multiplets. The ortho, meta, and para relationships result in overlapping signals. The downfield position of these signals is characteristic of protons attached to an sp² hybridized carbon in an aromatic system, where they are deshielded by the ring current effect.

  • Vinylic Region (δ 5.95 - 5.05 ppm): This region contains the signals for the three protons of the allyl group's double bond.

    • H-2' (δ ~5.95 ppm): This internal vinylic proton exhibits the most complex splitting pattern, a doublet of doublets of triplets (ddt). This arises from coupling to three different sets of protons: a large trans coupling (J ≈ 17 Hz) to one H-3' proton, a smaller cis coupling (J ≈ 10 Hz) to the other H-3' proton, and a triplet-like pattern from coupling to the two equivalent H-1' protons (J ≈ 6.6 Hz).[1][2] The distinct values for cis and trans coupling are a hallmark of restricted rotation around the C=C double bond.[3]

    • H-3' (δ ~5.09 and ~5.05 ppm): These two terminal vinylic protons are diastereotopic. They appear as two distinct signals, each a doublet due to the large trans and smaller cis coupling to H-2', respectively.[4][5] A very small geminal coupling (²J ≈ 0-3 Hz) between them is often not resolved.[1]

  • Allylic Region (δ ~3.38 ppm): The two protons on C-1' are adjacent to both the aromatic ring and the double bond. They are equivalent and appear as a doublet due to coupling with the single H-2' proton. This chemical shift is typical for protons alpha to a double bond.[6]

  • Aliphatic Region (δ ~2.29 ppm): The three protons of the acetate methyl group (H-8) are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp, un-split singlet. Their position is characteristic of a methyl group attached to a carbonyl carbon.

Part 3: ¹³C NMR Spectroscopy - Mapping the Carbon Backbone

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insight into their chemical environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).

Experimental Protocol: ¹³C NMR Acquisition
  • Sample and Instrument: The same sample and calibrated instrument from the ¹H NMR experiment can be used.

  • Experiment: A proton-decoupled experiment (e.g., zgpg on Bruker systems) is standard. This technique irradiates all proton frequencies, causing the collapse of all ¹³C-¹H coupling and resulting in a single sharp peak for each unique carbon, simplifying the spectrum immensely.

  • Acquisition Parameters:

    • Spectral Width: A wider range of 0-220 ppm is required to encompass all possible carbon resonances.

    • Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), more scans (e.g., 512 to 2048) are necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A 2-second delay is generally sufficient, though longer delays may be needed to accurately quantify quaternary carbons, which relax more slowly.

¹³C NMR Data Summary
Assignment Chemical Shift (δ) ppm Carbon Type
C-7 (C=O)~169.4Carbonyl
C-1~148.5Aromatic (Quaternary, C-O)
C-2'~136.6Alkene (CH)
C-2~133.0Aromatic (Quaternary, C-C)
C-4~130.5Aromatic (CH)
C-6~127.2Aromatic (CH)
C-5~126.4Aromatic (CH)
C-3~122.0Aromatic (CH)
C-3'~116.2Alkene (CH₂)
C-1'~34.7Allylic (CH₂)
C-8~21.0Methyl (CH₃)
In-Depth Spectral Interpretation
  • Carbonyl Carbon (δ ~169.4 ppm): The ester carbonyl carbon (C-7) is the most deshielded carbon in the molecule, appearing far downfield as is characteristic for this functional group.[7]

  • Aromatic & Alkene Carbons (δ 148.5 - 116.2 ppm):

    • The six aromatic and three alkene carbons all resonate in this broad region.

    • The quaternary aromatic carbon attached to the electronegative oxygen (C-1) is the most downfield of the ring carbons at ~148.5 ppm.[8]

    • The internal alkene carbon (C-2') appears around 136.6 ppm, while the terminal alkene carbon (C-3') is more shielded, appearing upfield at ~116.2 ppm.[9]

    • The remaining aromatic carbons are assigned based on established substituent effects and comparison with similar structures.[8]

  • Aliphatic Carbons (δ 34.7 - 21.0 ppm):

    • The allylic carbon (C-1') resonates at ~34.7 ppm, a typical value for an sp³ carbon adjacent to an aromatic ring and a double bond.

    • The acetate methyl carbon (C-8) is the most shielded carbon, appearing furthest upfield at ~21.0 ppm.

Part 4: Structural Confirmation with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR experiments offer definitive proof of atomic connectivity. For this compound, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is particularly illustrative. It generates a 2D map where off-diagonal cross-peaks connect the signals of protons that are directly coupled to each other.

G cluster_allyl Allyl System cluster_aromatic Aromatic System H1_prime H-1' (~3.38 ppm) H2_prime H-2' (~5.95 ppm) H1_prime->H2_prime J_allylic H3_prime H-3' (~5.07 ppm) H2_prime->H3_prime J_cis/trans H6 H-6 (~7.04 ppm) H5 H-5 H6->H5 J_ortho H4 H-4 H5->H4 J_meta H3 H-3 H4->H3 J_ortho

Caption: Key ¹H-¹H COSY correlations expected for this compound.

This COSY map would definitively link the allylic H-1' protons to the vinylic H-2' proton, and in turn, link H-2' to the terminal H-3' protons, confirming the integrity of the entire allyl group spin system. It would also show correlations between adjacent protons on the aromatic ring.

Conclusion

The synergistic application of ¹H, ¹³C, and 2D NMR spectroscopy provides a robust and definitive characterization of this compound. By carefully analyzing chemical shifts, integration, and coupling patterns, we can assign every proton and carbon signal, confirming the molecular structure with a high degree of confidence. This detailed spectral fingerprint is an invaluable asset for ensuring material quality, monitoring reaction progress, and providing the foundational data required for further research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(2), 69-74. [Link]

  • ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. [Link]

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A Comprehensive Guide to the Spectroscopic Analysis of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the analytical characterization of 2-Allylphenyl acetate, a key aromatic ester, through the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a molecule with significant potential in synthetic chemistry and as a building block in drug development, a thorough understanding of its structural and spectral properties is paramount. This document moves beyond a simple recitation of data, offering in-depth interpretations of spectral features, elucidating the underlying chemical principles that govern its behavior under analytical interrogation. We present a synthesized analysis, combining empirical data from related structures with established spectroscopic theory to predict and interpret the FT-IR and mass spectra of this compound. This guide is designed to be a valuable resource for scientists seeking to confidently identify and characterize this compound and its analogs.

Introduction: The Significance of this compound

This compound is an organic compound of growing interest in various fields of chemical research. Its structure, featuring a phenyl ring substituted with both an acetate and an allyl group in an ortho configuration, imparts unique chemical reactivity and makes it a versatile intermediate in organic synthesis. The precise characterization of this molecule is the foundation for its application, ensuring purity, confirming reaction outcomes, and enabling regulatory compliance. Spectroscopic techniques like FT-IR and Mass Spectrometry are indispensable tools in this endeavor, providing unambiguous structural information. This guide will dissect the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. For this compound, the FT-IR spectrum is expected to be rich with characteristic absorption bands corresponding to its ester, aromatic, and alkene moieties.

Predicted FT-IR Spectral Data

Based on the analysis of structurally related compounds such as phenyl acetate and 2-allylphenol, and established infrared correlation charts, the following table summarizes the predicted key FT-IR absorption bands for this compound.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Significance
C=O Stretch (Ester)~1760 - 1740StrongCharacteristic of the ester carbonyl group. The position suggests a phenyl ester.[1]
C-O Stretch (Ester)~1220 - 1180StrongAr-O stretching in the phenyl acetate moiety.
C-O Stretch (Ester)~1100 - 1050StrongO-C-C stretching of the acetate group.
C=C Stretch (Aromatic)~1600 and ~1480MediumCharacteristic skeletal vibrations of the benzene ring.[2]
=C-H Stretch (Aromatic)~3070 - 3030Medium-WeakAromatic C-H stretching vibrations.
=C-H Bending (Aromatic)~750StrongOut-of-plane bending for ortho-disubstituted benzene.
C=C Stretch (Allyl)~1640Medium-WeakAlkene C=C stretching of the allyl group.
=C-H Stretch (Allyl)~3080MediumAlkene C-H stretching.
=C-H Bending (Allyl)~990 and ~915StrongOut-of-plane bending of the vinyl group in the allyl moiety.
C-H Stretch (Aliphatic)~2980 - 2850MediumStretching vibrations of the CH₂ group in the allyl substituent.
Interpretation and Causality

The strong absorption band anticipated around 1750 cm⁻¹ is a definitive marker for the ester carbonyl group. Its frequency is slightly higher than that of aliphatic esters due to the electron-withdrawing nature of the phenyl ring. The presence of two distinct C-O stretching bands is also characteristic of esters.

The aromatic ring is identified by the C=C stretching bands around 1600 and 1480 cm⁻¹ and the =C-H stretching just above 3000 cm⁻¹. Crucially, the strong band expected around 750 cm⁻¹ is indicative of the ortho-substitution pattern on the benzene ring, arising from the out-of-plane bending of the four adjacent C-H bonds.

The allyl group contributes its own set of characteristic peaks. The C=C stretch is typically found around 1640 cm⁻¹, while the terminal =C-H stretch appears near 3080 cm⁻¹. The two strong bands at approximately 990 and 915 cm⁻¹ are highly diagnostic for the vinyl group (-CH=CH₂) and correspond to out-of-plane C-H bending vibrations.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values.

Mass Spectrometry: Elucidating the Molecular Structure and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 176.21 g/mol ), we can predict a plausible fragmentation pathway under electron ionization (EI).

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Ion Proposed Structure Significance
176[M]⁺˙[C₁₁H₁₂O₂]⁺˙Molecular Ion
134[M - CH₂CO]⁺˙[C₉H₁₀O]⁺˙Loss of ketene
119[M - CH₂CO - CH₃]⁺[C₈H₇O]⁺Loss of a methyl radical from the 2-allylphenol radical cation
107[M - C₄H₅O]⁺[C₇H₇]⁺Tropylium ion, a common rearrangement product
91[C₇H₇]⁺Tropylium ionCommon fragment from benzyl-type structures
77[C₆H₅]⁺Phenyl cationLoss of the allyl and acetate groups
43[CH₃CO]⁺Acetyl cationCharacteristic fragment from acetate esters
Fragmentation Pathway and Mechanistic Insights

The molecular ion at m/z 176 is expected to be observed, though its intensity may vary. A primary and highly characteristic fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to form a phenol radical cation. In this case, the loss of ketene from the molecular ion would result in the formation of a 2-allylphenol radical cation at m/z 134 .[3][4][5] This is a very common and diagnostically significant fragmentation for phenyl acetates.

The 2-allylphenol radical cation can then undergo further fragmentation. Loss of a methyl group (15 Da) could lead to a fragment at m/z 119 . A significant peak at m/z 91 is anticipated, corresponding to the stable tropylium ion, which is a common rearrangement product for compounds containing a benzyl moiety. The formation of the phenyl cation at m/z 77 would involve cleavage of the allyl and acetate groups. Finally, the presence of a peak at m/z 43 is a strong indicator of the acetyl group ([CH₃CO]⁺).

The ortho-positioning of the allyl group may also lead to unique rearrangement reactions, such as a Claisen-type rearrangement upon ionization, which could influence the relative abundances of the fragment ions.

Visualization of the Fragmentation Pathway

Fragmentation_of_2-Allylphenyl_acetate M [C₁₁H₁₂O₂]⁺˙ m/z = 176 (Molecular Ion) F134 [C₉H₁₀O]⁺˙ m/z = 134 M->F134 - CH₂CO F43 [CH₃CO]⁺ m/z = 43 M->F43 F119 [C₈H₇O]⁺ m/z = 119 F134->F119 - CH₃ F91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F134->F91 F77 [C₆H₅]⁺ m/z = 77 F91->F77 Neutral1 - CH₂CO (Ketene) Neutral2 - CH₃

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the proposed pathway for structural confirmation.

Synergistic Power of Combined Analysis

The true analytical strength lies in the combination of FT-IR and mass spectrometry. FT-IR confirms the presence of the key functional groups (ester, aromatic ring, allyl group), while mass spectrometry provides the molecular weight and detailed structural information through its fragmentation pattern. For instance, while FT-IR can identify an ortho-disubstituted aromatic ester, mass spectrometry can confirm the specific nature of the substituents and their connectivity. This dual-pronged approach provides a self-validating system for the unambiguous identification of this compound.

Conclusion

The comprehensive analysis of this compound using FT-IR and mass spectrometry provides a robust and reliable method for its structural elucidation. This guide has detailed the predicted spectral features and their underlying chemical principles, offering a framework for researchers to interpret their own experimental data with confidence. The synergistic use of these two powerful analytical techniques is essential for ensuring the quality and integrity of this important chemical compound in research and development settings.

References

  • PubChem. Phenyl acetate. National Institutes of Health. [Link]

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Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Allyl Phenylacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Allyl Phenylacetate (CAS 1797-74-6), a key aromatic ester utilized in the fragrance, flavor, and pharmaceutical industries.[1][2] Aimed at researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern the behavior of Allyl Phenylacetate in a wide range of common organic solvents. Through a synthesis of established chemical principles and detailed experimental protocols, this guide offers a framework for anticipating and confirming the solubility and predicting the stability of this compound, thereby empowering informed decisions in formulation development, manufacturing, and quality control.

Introduction: Understanding the Physicochemical Profile of Allyl Phenylacetate

Allyl Phenylacetate, also known by its IUPAC name prop-2-enyl 2-phenylacetate, is a colorless, slightly viscous liquid characterized by a distinctive honey-like, fruity aroma.[3] Its molecular structure, featuring a phenyl ring, an ester linkage, and an allyl group, dictates its solubility and stability characteristics. The interplay of these functional groups governs its interactions with various solvent systems and its susceptibility to degradation under different environmental stressors. A thorough understanding of these properties is paramount for its effective application and for ensuring the quality and longevity of formulations in which it is a component.

This guide will first explore the solubility of Allyl Phenylacetate in a diverse array of organic solvents, presenting both quantitative data and the theoretical underpinnings of its behavior. Subsequently, a detailed examination of its stability profile will be presented, focusing on potential degradation pathways such as hydrolysis, thermal decomposition, photolysis, and oxidation. Finally, this document provides detailed, actionable protocols for the experimental determination of both solubility and stability, equipping the reader with the practical knowledge to validate these critical parameters in their own laboratory settings.

Solubility Profile of Allyl Phenylacetate

The solubility of an active pharmaceutical ingredient (API) or a key excipient in a given solvent is a fundamental parameter that influences everything from reaction kinetics to final product formulation. The principle of "like dissolves like" provides a foundational understanding: the polarity of both the solute (Allyl Phenylacetate) and the solvent determines the extent of miscibility. Allyl Phenylacetate, with its aromatic ring and ester functionality, exhibits a moderate polarity, suggesting good solubility in a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the solubility of Allyl Phenylacetate in a variety of common organic solvents at 25°C. This data serves as a critical starting point for solvent selection in formulation development.

SolventChemical ClassSolubility (g/L) at 25°C
MethanolAlcohol330.8
EthanolAlcohol264.33
IsopropanolAlcohol145.22
n-PropanolAlcohol166.83
n-ButanolAlcohol141.83
IsobutanolAlcohol105.93
n-PentanolAlcohol122.93
IsopentanolAlcohol122.72
n-HexanolAlcohol127.62
n-OctanolAlcohol55.28
Ethylene GlycolGlycol77.01
Propylene GlycolGlycol112.93
AcetoneKetone261.06
2-Butanone (MEK)Ketone211.6
CyclohexanoneKetone216.68
Ethyl AcetateEster175.76
Methyl AcetateEster203.8
n-Propyl AcetateEster119.39
Isopropyl AcetateEster96.94
n-Butyl AcetateEster139.36
Ethyl FormateEster111.16
Diethyl EtherEtherData Not Available
Tetrahydrofuran (THF)Ether336.58
1,4-DioxaneEther370.2
DichloromethaneHalogenated374.88
ChloroformHalogenated455.89
1,2-DichloroethaneHalogenated286.7
TolueneAromatic Hydrocarbon51.71
n-HexaneAliphatic Hydrocarbon7.82
n-HeptaneAliphatic Hydrocarbon6.61
CyclohexaneAliphatic Hydrocarbon10.39
AcetonitrileNitrile175.52
Dimethylformamide (DMF)Amide549.84
Dimethyl sulfoxide (DMSO)Sulfoxide576.42
N-Methyl-2-pyrrolidone (NMP)Amide236.92
Acetic AcidCarboxylic Acid230.51
WaterProtic0.35

Data sourced from Scent.vn[4]

Causality of Solubility Behavior

The observed solubility trends can be rationalized by considering the intermolecular forces at play. The high solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols like methanol and ethanol, is attributable to dipole-dipole interactions and the potential for hydrogen bonding with the ester's oxygen atoms. The moderate solubility in other esters and ketones is also a result of compatible polarities. Conversely, the poor solubility in nonpolar aliphatic hydrocarbons such as hexane and heptane is due to the significant difference in polarity, making it energetically unfavorable for the solute to disrupt the solvent-solvent interactions. The limited solubility in water is a consequence of the dominant nonpolar character of the phenyl and allyl groups, which outweighs the polarity of the ester linkage.

Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of a liquid compound like Allyl Phenylacetate in an organic solvent involves the isothermal titration method.

Objective: To quantitatively determine the solubility of Allyl Phenylacetate in a given organic solvent at a specified temperature.

Materials:

  • Allyl Phenylacetate (≥98% purity)

  • Selected organic solvent (HPLC grade)

  • Temperature-controlled shaker or water bath

  • Calibrated positive displacement pipette or analytical balance

  • Vials with sealed caps

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Solvent Equilibration: Place a known volume of the selected organic solvent into a sealed vial and allow it to equilibrate to the desired temperature in the temperature-controlled environment.

  • Analyte Addition: Add a small, precisely measured amount (either by volume or weight) of Allyl Phenylacetate to the solvent.

  • Equilibration: Vigorously shake or stir the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial to maintain a constant temperature throughout this process.

  • Observation: After the equilibration period, visually inspect the sample. If the solution is clear and homogenous, the compound is soluble at that concentration. If a separate phase or cloudiness persists, the solubility limit has been exceeded.

  • Saturation and Quantification (if insolubility is observed): If the initial amount was not fully soluble, prepare a saturated solution by adding an excess of Allyl Phenylacetate to a known volume of the solvent. After equilibration, allow any undissolved material to settle. Carefully extract an aliquot of the supernatant, ensuring no undissolved material is transferred.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (see Section 4 for an example HPLC protocol).

  • Calculation: Calculate the solubility based on the quantified concentration in the diluted sample, accounting for the dilution factor.

G cluster_0 Solubility Determination Workflow A Solvent Equilibration B Analyte Addition A->B C Equilibration (Shaking/Stirring) B->C D Visual Observation C->D E Saturated Solution Preparation (if needed) D->E Insoluble H Solubility Calculation D->H Soluble F Aliquot Extraction E->F G Dilution and Quantification F->G G->H

Caption: Workflow for experimental solubility determination.

Stability Profile of Allyl Phenylacetate

The stability of Allyl Phenylacetate is a critical quality attribute, as degradation can lead to loss of potency, formation of undesirable byproducts, and changes in the organoleptic properties of the final product. The ester and allyl functionalities are the primary sites of potential degradation.

Predicted Degradation Pathways

Based on the chemical structure of Allyl Phenylacetate, the following degradation pathways are anticipated under forced conditions:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, to yield phenylacetic acid and allyl alcohol. The rate of hydrolysis is expected to be significantly influenced by the pH of the medium.

  • Thermal Decomposition: At elevated temperatures, esters can undergo various decomposition reactions. For Allyl Phenylacetate, potential pathways include decarboxylation or rearrangement reactions. The pyrolysis of allylic esters can be complex and may lead to the formation of conjugated dienes.

  • Photodegradation: While a safety assessment by the Research Institute for Fragrance Materials (RIFM) suggests that Allyl Phenylacetate does not absorb light in the 290-700 nm range and is therefore not expected to be phototoxic or photoallergenic, direct exposure to high-energy UV light could potentially induce degradation.[5] Aromatic compounds and allylic systems can be susceptible to photochemical reactions.

  • Oxidation: The allylic C-H bonds and the double bond itself are potential sites for oxidation, especially in the presence of oxidizing agents or radical initiators. This could lead to the formation of hydroperoxides, epoxides, or other oxygenated derivatives.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products APA Allyl Phenylacetate Hydrolysis Hydrolysis (Acid/Base, H2O) APA->Hydrolysis Thermal Thermal Stress (Heat) APA->Thermal Photo Photochemical Stress (Light) APA->Photo Oxidation Oxidative Stress (O2, Peroxides) APA->Oxidation PAA Phenylacetic Acid + Allyl Alcohol Hydrolysis->PAA Thermal_DP Rearrangement/Decarboxylation Products Thermal->Thermal_DP Photo_DP Isomers/Photoproducts Photo->Photo_DP Oxidized_DP Epoxides, Hydroperoxides, etc. Oxidation->Oxidized_DP

Caption: Predicted degradation pathways for Allyl Phenylacetate.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of Allyl Phenylacetate under various stress conditions and to identify the resulting degradation products.

Materials:

  • Allyl Phenylacetate (≥98% purity)

  • A selection of organic solvents in which the compound is soluble (e.g., acetonitrile, methanol)

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV/DAD, GC-MS)

Procedure:

  • Sample Preparation: Prepare solutions of Allyl Phenylacetate in the chosen solvent(s) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M. Keep at room temperature or heat gently for a specified period.

    • Oxidative Degradation: Add H₂O₂ (e.g., 3%) to the sample solution and keep at room temperature for a specified period.

    • Thermal Degradation: Store the sample solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period. Also, test the neat compound.

    • Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots of the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples and the control sample using a validated stability-indicating method. The method should be able to separate the intact Allyl Phenylacetate from any degradation products.

Analytical Methodologies for Quantification

Accurate quantification of Allyl Phenylacetate is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Reversed-phase HPLC separates compounds based on their polarity. Allyl Phenylacetate, being moderately polar, can be effectively retained and separated on a nonpolar stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be 50:50 (v/v) acetonitrile:water, ramping to a higher acetonitrile concentration to ensure elution of any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The phenyl group of Allyl Phenylacetate will have a UV absorbance maximum around 254-260 nm. A DAD is advantageous for identifying the optimal wavelength and for assessing peak purity.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of Allyl Phenylacetate reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentrations.

  • Sample Preparation: Dilute the samples from the solubility or stability studies with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of Allyl Phenylacetate in the unknown samples from their peak areas using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

Procedure:

  • Sample Preparation: Dilute samples in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC-MS system.

  • Identification and Quantification: Identify Allyl Phenylacetate and its degradation products by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared from a reference standard.

Conclusion

This technical guide has provided a detailed examination of the solubility and stability of Allyl Phenylacetate in common organic solvents. The extensive solubility data presented offers a valuable resource for formulators, while the predicted stability profile, grounded in fundamental chemical principles, provides a roadmap for mitigating degradation risks. The inclusion of detailed, field-proven experimental protocols for both solubility and stability determination empowers researchers to generate robust, in-house data to support their specific formulation and development needs. By leveraging the information and methodologies outlined in this guide, scientists and professionals in the pharmaceutical and related industries can make more informed decisions, leading to the development of more stable, effective, and high-quality products.

References

  • Chemical Bull Pvt. Ltd.
  • The Good Scents Company. (n.d.).
  • Sigma-Aldrich.
  • TCI AMERICA. (n.d.).
  • Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calame, D., Crighton, D., ... & Wilcox, D. K. (2015). RIFM fragrance ingredient safety assessment, allyl phenylacetate, CAS registry number 1797-74-6. Food and Chemical Toxicology, 82, S66-S73.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • LCGC International. (2023).
  • Phenomenex. (n.d.). HPLC Testing Procedure.
  • Lombardo, M., Sanches-Silva, A., Lo Dico, G. M., & D'Agostino, G. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(9), 1552-1568.
  • United Utilities. (2023).
  • da Silva, A. B., de Oliveira, D. N., & Barreiro, E. J. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2451.
  • Wikipedia. (2023, November 29).
  • Wang, S., Liu, Y., & Zhang, X. (2019). Allyl phenolic-phthalonitrile resins with tunable properties: Curing, processability and thermal stability. Polymer, 178, 121588.
  • SIELC Technologies. (n.d.). Separation of Phenylacetaldehyde on Newcrom R1 HPLC column.
  • Scent.vn. (n.d.). Allyl phenylacetate (CAS 1797-74-6): Odor profile, Properties, & IFRA compliance.
  • BenchChem. (2025). Thermal Stability of Allyl Phenethyl Ether: A Technical Guide.
  • PubChem. (n.d.). Allyl phenylacetate.
  • Scribd. (n.d.). HPLC Methods For.
  • Hansen, T. M., & Florence, G. J. (2012). Oxidative cleavage of allyl ethers by an oxoammonium salt. Organic letters, 14(23), 5944-5947.
  • PubMed. (n.d.).
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Global Substance Registration System. (n.d.).
  • Gao, Y., & Spikes, H. (2019). Hydrolytic stability of synthetic ester lubricants. Tribology Letters, 67(3), 85.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • D'Souza, A. J., & Topp, E. M. (2001). Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. International journal of pharmaceutics, 214(1-2), 29-37.

Sources

Commercial availability and suppliers of 2-Allylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability, Procurement, and Application of 2-Allylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1797-74-6), also known as phenylacetic acid allyl ester, is an aromatic ester recognized for its characteristic sweet, honey-like, and fruity aroma.[1][2] While it has established applications in the flavor and fragrance industries, its utility as a versatile chemical intermediate is of growing interest to researchers in organic synthesis and drug development.[2][3] The presence of a reactive allyl group and a stable phenylacetate moiety makes it a valuable building block for more complex molecular architectures.

This guide provides a comprehensive overview of the commercial landscape for this compound. It is designed to assist researchers and drug development professionals in making informed decisions regarding supplier selection, quality assessment, safe handling, and potential synthetic applications. By synthesizing technical data with practical insights, this document serves as a vital resource for sourcing and utilizing this compound effectively in a laboratory setting.

Physicochemical Properties and Identification

A thorough understanding of a reagent's physical and chemical properties is fundamental to its proper use and storage. This compound is a colorless to pale yellow, slightly viscous liquid.[1][3][4] Key identifying information and physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 1797-74-6[1][5]
Molecular Formula C₁₁H₁₂O₂[1][4][5]
Molecular Weight 176.21 g/mol [1][5]
IUPAC Name prop-2-enyl 2-phenylacetate[5]
Synonyms Allyl phenylacetate, 2-Propenyl phenylacetate, Phenylacetic acid allyl ester[1][5]
Boiling Point 239-240 °C (lit.)[1][4]
Density 1.037 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) ~1.508 (lit.)[1]
Flash Point >100 °C (>212 °F)[1][6]
Solubility Insoluble in water; miscible with alcohol and oils.[4]
Appearance Colorless to almost colorless clear liquid.[1][4]
Odor Honey, fruity, sweet.[1]

Commercial Availability and Supplier Analysis

This compound is readily available from a range of chemical suppliers, catering to different scales and purity requirements, from research-grade quantities to bulk industrial supply. The choice of supplier often depends on the specific application, required purity, and available documentation.

SupplierProduct Name/GradePurityNoteworthy Details
Sigma-Aldrich (Merck) Allyl phenylacetate, ≥99%, FG≥99%Food Grade (FG), meets EU and FDA regulations for flavoring agents. Note: One product listing indicates it is discontinued.
TCI America Allyl Phenylacetate>98.0% (GC)Offers detailed product documents including SDS, Specifications, and C of A.
ChemicalBull Allyl Phenyl Acetate96-98%Provides MSDS and focuses on applications in fragrance, cosmetics, and food flavors.[2][4]
The Good Scents Company allyl phenyl acetateNot specifiedA valuable resource for organoleptic properties and a directory of various suppliers like Advanced Biotech and Beijing Lys Chemicals.[6]
Elchemy ELAROMA™ - PAACNot specifiedPositions the product for fragrance, flavor, cosmetic, and industrial applications, highlighting its jasmine-like scent.[3]
Triveni Chemicals Liquid allyl phenyl acetateNot specifiedAn India-based supplier offering the product in drum packaging for various industrial uses.[7]

Quality Assessment and Procurement Strategy

For researchers, particularly those in drug development, verifying the purity and identity of starting materials is a critical, non-negotiable step. The commercial grade of this compound can vary, and impurities may arise from the synthetic process, such as residual phenylacetic acid, allyl alcohol, or by-products from side reactions.

Key Analytical Techniques for Quality Control:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and identifying volatile impurities. Suppliers like TCI specify a purity of >98.0% by GC. Public databases like PubChem also host spectral data which can be used for comparison.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure and ensuring the absence of structural isomers or significant impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl (C=O) and the allyl (C=C) bonds.

Procurement Workflow:

A systematic approach to procurement is essential to ensure the quality and consistency of research results.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Pre-Purchase Verification cluster_2 Phase 3: In-House Validation A Identify Potential Suppliers B Request Technical Data Sheets (TDS) A->B C Compare Purity, Grades & Price B->C D Request Certificate of Analysis (C of A) for a specific lot C->D E Verify Analytical Methods (e.g., GC, NMR) D->E F Check for Impurity Profile Information E->F G Place Order for Required Quantity F->G H Perform In-House QC (e.g., GC-MS, NMR) on receipt G->H I Compare results with supplier's C of A H->I J Release for Experimental Use I->J

Caption: A logical workflow for sourcing and validating this compound.

Safe Handling and Storage

Proper handling and storage are paramount for laboratory safety and maintaining the integrity of the chemical. This compound is classified as harmful and an irritant.

Key Safety Precautions:

  • Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is also known to cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area or under a chemical fume hood.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat sources and direct sunlight.[2][8] Opened containers must be carefully resealed and kept upright to prevent leakage.[7]

  • Spills: In case of a spill, use an inert absorbent material for cleanup and dispose of it as hazardous waste.[2][8]

Safety cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Goggles Eye Protection Gloves Gloves Coat Lab Coat Ventilation Use Fume Hood Avoidance Avoid Inhalation & Skin Contact Store Cool, Dry Place Seal Tightly Sealed Start Working with 2-Allylphenyl Acetate Start->Goggles Start->Gloves Start->Coat Start->Ventilation Start->Avoidance Start->Store Start->Seal

Caption: Core safety protocols for handling this compound.

Applications in Synthetic Chemistry

While widely used in perfumery, the true potential of this compound for drug development professionals lies in its application as a synthetic intermediate. The allyl ester functionality is a versatile handle for various chemical transformations.

A. Protecting Group Chemistry: The allyl group can serve as a protecting group for carboxylic acids. A key advantage is its selective removal under mild, typically palladium-catalyzed, conditions that do not affect other sensitive functional groups within a complex molecule. Research has demonstrated efficient methods for the chemoselective deallylation of allyl esters in the presence of other functionalities.[9]

B. Palladium-Catalyzed Reactions: The allyl moiety is highly reactive in palladium-catalyzed reactions, such as the Tsuji-Trost allylation. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position, providing a pathway to introduce complexity and build molecular scaffolds.[10]

C. Precursor for Other Phenylacetate Derivatives: The ester can be hydrolyzed to yield phenylacetic acid or transesterified to produce other phenylacetate esters, which are common structural motifs in pharmaceuticals.

Experimental Protocol: Deprotection of an Allyl Ester (General Procedure)

Objective: To illustrate a common synthetic application—the removal of the allyl protecting group from a carboxylic acid using a palladium catalyst. This protocol is conceptual and should be adapted based on the specific substrate.

Materials:

  • Allyl ester substrate (e.g., this compound)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Allyl scavenger (e.g., dimedone, morpholine, or tributyltin hydride)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the allyl ester substrate (1.0 eq) and the chosen anhydrous solvent.

  • Scavenger Addition: Add the allyl scavenger (typically 2-3 eq) to the solution and stir until dissolved. The scavenger's role is to irreversibly trap the allyl group once it is cleaved from the substrate, driving the reaction to completion.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture. The mixture may change color, indicating the start of the catalytic cycle.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure. The crude product is then purified using an appropriate method, such as flash column chromatography, to isolate the deprotected carboxylic acid.

Causality: The choice of a palladium(0) catalyst is crucial as it readily undergoes oxidative addition into the allyl-oxygen bond of the ester. The scavenger is essential because the catalytic cycle is reversible; the scavenger traps the cleaved allyl cation, preventing it from re-reacting with the carboxylate and ensuring high yields of the desired product.

Conclusion

This compound is a commercially accessible chemical with well-defined properties. For researchers and drug discovery scientists, its value extends beyond its organoleptic qualities into the realm of synthetic strategy. By carefully selecting suppliers, rigorously validating material quality, adhering to strict safety protocols, and leveraging its reactive handles, scientists can effectively incorporate this versatile building block into their synthetic programs to construct novel and complex molecules of pharmaceutical interest.

References

  • ChemicalBook. (n.d.). allyl phenylacetate.
  • National Center for Biotechnology Information. (n.d.). Allyl phenylacetate. PubChem.
  • The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6. Retrieved January 21, 2026, from [Link]

  • The Good Scents Company. (n.d.). allyl phenoxyacetate, 7493-74-5. Retrieved January 21, 2026, from [Link]

  • IndiaMART. (n.d.). Liquid allyl phenyl acetate at best price in Vapi. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, December 28). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved January 21, 2026, from [Link]

  • RIFM. (2014, February 28). RIFM fragrance ingredient safety assessment, allyl phenylacetate, CAS registry number 1797-74-6. Retrieved January 21, 2026, from [Link]

  • Google Patents. (2010, June 16). CN101735058A - Synthesis method of phenoxy acetic acid allyl ester.
  • IRIS. (2022, August 11). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Result of deallylation of α-allyl allyl phenyl acetate. Retrieved January 21, 2026, from [Link]

  • PubMed. (2021, January 1). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Retrieved January 21, 2026, from [Link]

  • PMC. (n.d.). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Retrieved January 21, 2026, from [Link]

Sources

Comprehensive Safety and Handling Protocols for 2-Allylphenyl Acetate (CAS: 1797-74-6)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for 2-Allylphenyl acetate. As a Senior Application Scientist, the following information synthesizes regulatory data with practical, field-proven insights to ensure the highest standards of laboratory safety. The structure of this guide is designed to provide a logical flow from hazard identification to practical application, empowering researchers to work safely and effectively.

Section 1: Core Hazard Profile and Toxicological Assessment

This compound (C₁₁H₁₂O₂) is a valuable intermediate and fragrance component, but its safe use is predicated on a thorough understanding of its toxicological profile.[1] The primary hazards are not related to flammability, given its relatively high flash point (>100°C), but rather its acute toxicity and irritant properties.[1][2][3]

GHS Classification and a Mechanistic Viewpoint

The Globally Harmonized System (GHS) provides a clear summary of the key risks. Understanding the chemical causality behind these classifications is vital for developing an intuitive sense of safety. The presence of the allyl group (CH₂=CH-CH₂-) is a key structural alert. Allylic compounds can act as alkylating agents, which underpins their potential to react with biological macromolecules, leading to irritation and toxicity.

A Safety Data Sheet for this compound outlines its classification under Regulation (EC) No 1272/2008 as follows:

Hazard ClassHazard CodeStatementPictogram
Acute Toxicity, DermalAcute Tox. 3H311: Toxic in contact with skinGHS06 💀
Acute Toxicity, OralAcute Tox. 4H302: Harmful if swallowedGHS07 ❗
Acute Toxicity, InhalationAcute Tox. 4H332: Harmful if inhaledGHS07 ❗
Skin IrritationSkin Irrit. 2H315: Causes skin irritationGHS07 ❗
Serious Eye IrritationEye Irrit. 2H319: Causes serious eye irritationGHS07 ❗
Specific Target Organ ToxicitySTOT SE 3H335: May cause respiratory irritationGHS07 ❗

Signal Word: Danger [4]

A critical quality control parameter for this material is the specification for free allyl alcohol to be less than 0.1%.[3] Allyl alcohol is a potent irritant, and this specification is in place to minimize its contribution to the overall hazard profile of the acetate ester.[2]

Summary of Toxicological Data

The following data provide quantitative insight into the acute toxicity of this compound. The dermal toxicity is particularly noteworthy and drives the requirement for stringent skin protection protocols.

EndpointSpeciesValueReference
Oral LD50Rat650 mg/kg[3][5]
Dermal LD50Rabbit>310 mg/kg[5]
GenotoxicityIn vitro assaysNot considered a genotoxic concern[2]
Skin SensitizationLLNA / Human testsPotential to react with skin proteins, but not considered a significant sensitization concern at current use levels.[2]

Section 2: Risk Mitigation and Control Hierarchy

A proactive approach to safety involves implementing a hierarchy of controls to minimize exposure potential. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

  • Engineering Controls : The most effective control is to handle the substance within a properly functioning chemical fume hood. This removes vapors and aerosols at the source, protecting the user and the laboratory environment. General room ventilation is not sufficient for handling open containers of this material.[6]

  • Administrative Controls :

    • Designated Areas : All work with this compound should be restricted to a designated and clearly labeled area within the laboratory.

    • Safe Work Practices : Prohibit eating, drinking, and smoking in all areas where the chemical is handled.[3][7]

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide before commencing work.

  • Personal Protective Equipment (PPE) : PPE is the final barrier of protection and must be selected carefully.[1]

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides chemical resistance against esters. Must be worn at all times when handling.[8]
Eye Protection Indirect-vent, splash-resistant safety gogglesProtects against splashes and vapors that can cause serious eye irritation.[4][7]
Skin/Body Chemical-resistant lab coat; closed-toe shoesPrevents skin contact from drips or spills. Immediately remove any clothing that becomes contaminated.[4]
Respiratory Not required if handled in a fume hoodIf a fume hood is not available or in case of a large spill, a self-contained breathing apparatus is necessary.[9]

Section 3: Standard Operating and Emergency Protocols

Adherence to validated, step-by-step protocols is essential for ensuring reproducible science and operator safety.

Experimental Workflow: Safe Handling Protocol

This protocol outlines the essential steps for safely using this compound in a research setting.

  • Preparation : Verify the chemical fume hood is operational. Designate the work area and ensure a hazardous waste container is accessible.

  • PPE : Don all required PPE as specified in Section 2.

  • Transfer : Place the sealed container of this compound in the fume hood. Uncap slowly.

  • Aliquotting : Use a calibrated pipette or syringe to transfer the desired volume. Perform all transfers over a spill tray to contain any drips.

  • Reaction Setup : Add the chemical to the reaction vessel slowly. Keep the vessel capped or connected to a closed system (e.g., condenser) to the greatest extent possible.

  • Post-Transfer : Tightly seal the stock container. Decontaminate any surfaces, including the exterior of the stock bottle, with an appropriate solvent and wipe.

  • Waste Disposal : Dispose of all contaminated tips, wipes, and gloves in the designated hazardous waste container.[4]

  • Doffing PPE : Remove PPE in the correct order (gloves first) to avoid self-contamination and wash hands thoroughly with soap and water.[8]

Diagram: Standard Safe Handling Workflow

A 1. Preparation (Verify Fume Hood, Prep Waste) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Handle in Hood (Transfer, Aliquot) B->C D 4. Seal & Clean (Cap Stock Bottle, Decontaminate Area) C->D E 5. Waste Disposal (Place in Hazardous Waste Container) D->E F 6. Doff PPE & Wash Hands E->F

Caption: Logical workflow for routine handling of this compound.

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][6]

  • Security : The material should be stored in a locked cabinet or facility to restrict access to authorized personnel only.[4]

  • Containers : Keep containers tightly sealed to prevent vapor release.[6]

  • Incompatibilities : Avoid storage with strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Response Procedures

Immediate and correct action during an emergency can significantly mitigate harm. Symptoms of poisoning may be delayed, requiring medical observation for at least 48 hours after any significant exposure.[4]

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention due to the high dermal toxicity.[4][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Call a poison control center or seek immediate medical attention.[4]

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.[8]

  • Eliminate all ignition sources.[11]

  • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[7]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[8][11]

  • Ventilate the area and decontaminate the spill surface.

Diagram: Emergency Response Decision Tree

start Incident Occurs assess Assess Safety (Fire, Vapors?) start->assess exposure Personnel Exposure? assess->exposure Scene Safe evacuate Evacuate Area Alert Emergency Services assess->evacuate Scene Unsafe spill Spill? exposure->spill No first_aid Remove Victim Administer First Aid Call for Medical Help exposure->first_aid Yes spill_kit Alert Others Use Spill Kit (Full PPE) spill->spill_kit Yes, Minor spill->evacuate Yes, Major spill->evacuate No

Caption: Decision-making guide for responding to laboratory incidents.

Section 4: Reference Data

The following table summarizes key physicochemical properties for quick reference.

PropertyValue
CAS Number 1797-74-6[4]
Molecular Formula C₁₁H₁₂O₂[1][2]
Molecular Weight 176.21 g/mol [1][12]
Appearance Colorless to almost colorless, slightly viscous liquid[3][12][13]
Boiling Point 239-240 °C[1][5][13]
Flash Point >100 °C (>212 °F)[2][3]
Density ~1.037 g/mL at 25 °C[5]
Solubility Insoluble in water; soluble in alcohol and oils[3][5]

Conclusion

This compound is a compound with significant utility that can be handled safely when its specific hazards are understood and respected. The primary risks—acute dermal toxicity and irritation—necessitate the stringent use of engineering controls and appropriate personal protective equipment. By integrating the protocols and safety insights detailed in this guide into standard laboratory practice, researchers can effectively protect themselves and their colleagues while advancing their scientific objectives.

References

  • RIFM fragrance ingredient safety assessment, allyl phenylacetate, CAS registry number 1797-74-6. (URL: )
  • Safety data sheet - Advanced Biotech. (URL: [Link])

  • allyl phenyl acetate, 1797-74-6 - The Good Scents Company. (URL: [Link])

  • Hazardous Substance Fact Sheet: ALLYL ACETATE. New Jersey Department of Health. (URL: [Link])

  • Safety Data Sheet: ALLYL ACETATE - Gelest, Inc. (URL: [Link])

  • Allyl phenylacetate | C11H12O2 | CID 15717 - PubChem. National Institutes of Health. (URL: [Link])

  • Product Safety Bulletin: Allyl Alcohol - LyondellBasell. (URL: [Link])

  • ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL - Olin Epoxy. (URL: [Link])

  • Safety Data Sheet: Allyl Chloride Standard - Agilent Technologies. (URL: [Link])

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A Technical Guide to the Synthetic Applications of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Allylphenyl acetate is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a reactive allyl group ortho to an acetate moiety on an aromatic ring, allows for a diverse range of transformations. This guide provides an in-depth exploration of its principal applications, with a focus on palladium-catalyzed intramolecular cyclizations for the synthesis of valuable heterocyclic frameworks like chromanes. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the causality behind key experimental choices, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent in their synthetic endeavors.

Introduction: The Synthetic Potential of this compound

In the landscape of organic synthesis, molecules that offer multiple, selectively addressable reactive sites are of paramount importance. They are the linchpins of efficient, elegant synthetic strategies, enabling the construction of complex molecular architectures in fewer steps. This compound is a prime example of such a scaffold.

The molecule contains three key regions of reactivity:

  • The Allylic System: The carbon-carbon double bond is susceptible to a wide array of transformations, most notably activation by transition metals like palladium.

  • The Acetate Group: While often seen as a simple protecting group for the phenol, the acetate can function as an intramolecular nucleophile or be hydrolyzed in situ to reveal a highly reactive phenol.

  • The Aromatic Ring: The phenyl ring can participate in various substitution and coupling reactions.

The strategic placement of the allyl group ortho to the acetate functionality is crucial, as it pre-disposes the molecule to intramolecular reactions, making it an excellent precursor for the synthesis of fused heterocyclic systems. This guide will primarily focus on the powerful palladium-catalyzed domino reactions that exploit this structural arrangement.

Caption: Structure of this compound.

Palladium-Catalyzed Intramolecular Cyclizations: A Gateway to Heterocycles

The most powerful application of this compound is its use in palladium-catalyzed intramolecular reactions to form six-membered oxygen-containing heterocycles, particularly chromanes. These reactions are often domino or cascade processes, where multiple bonds are formed in a single, efficient operation.

The Tsuji-Trost Type Intramolecular O-Allylation

The Tsuji-Trost reaction is a cornerstone of palladium catalysis, involving the palladium(0)-catalyzed reaction of a nucleophile with an allylic substrate bearing a leaving group.[1][2] In the case of this compound, the reaction can be cleverly designed to be intramolecular.

The process begins with the hydrolysis of the acetate group to reveal the phenoxide, which then acts as the nucleophile. This hydrolysis can be performed as a separate step or, more elegantly, in situ. The palladium(0) catalyst then coordinates to the allyl group and performs an oxidative addition, displacing the newly formed hydroxyl group (or acetate if conditions are tuned) to form a π-allylpalladium(II) intermediate. The tethered phenoxide then attacks the π-allyl complex, closing the six-membered ring to form a chromane derivative and regenerating the palladium(0) catalyst.

This intramolecular allylation is a highly efficient method for constructing the chromane skeleton, which is a privileged scaffold found in numerous natural products and pharmaceuticals.[3]

Mechanistic Rationale: The Catalytic Cycle

Understanding the catalytic cycle is crucial for optimizing reaction conditions. The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the cyclization.

  • In Situ Deprotection (Optional but common): A base (e.g., K₂CO₃, Cs₂CO₃) hydrolyzes the acetate ester to generate the potassium or cesium phenoxide. This step is critical as the phenoxide is a much more potent nucleophile than the acetate.

  • Oxidative Addition: A Pd(0) complex, often generated in situ from a precursor like Pd₂(dba)₃, coordinates to the double bond of the allyl group. This is followed by oxidative addition into the C-O bond, displacing the hydroxyl group and forming a cationic (η³-allyl)Pd(II) complex.[2]

  • Intramolecular Nucleophilic Attack: The tethered phenoxide attacks one of the termini of the π-allyl complex. This is the ring-forming step (a 6-endo-trig cyclization).

  • Reductive Elimination/Catalyst Regeneration: The resulting palladium(II) species undergoes reductive elimination to release the chromane product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

tsuji_trost_cycle Simplified Catalytic Cycle for Chromane Synthesis Substrate 2-Allylphenol (from Acetate Hydrolysis) Pi_Complex π-Allyl Coordination (η²-Complex) Substrate->Pi_Complex + Pd(0) Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (η³-π-Allyl)Pd(II) Intermediate Pi_Complex->Ox_Add - H₂O Cyclization Intramolecular Nucleophilic Attack Ox_Add->Cyclization Phenoxide Attack Product_Complex Pd(II)-Product Complex Cyclization->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Chromane Product Product_Complex->Product

Caption: Catalytic cycle for intramolecular Tsuji-Trost O-allylation.

Rearrangement Reactions: The Claisen Rearrangement Pathway

The Claisen rearrangement is a powerful, thermally-driven[4][4]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers.[4][5] While this compound itself does not directly undergo a classic Claisen rearrangement, its precursor, 2-hydroxyallylbenzene (2-allylphenol), which can be easily obtained by hydrolysis, is a prime substrate.

However, a more direct pathway involves the O-allylation of a phenol to give an allyl phenyl ether, which then rearranges upon heating. For instance, 7-hydroxycoumarin can be O-allylated and subsequently heated to undergo a Claisen rearrangement, yielding 8-allyl-7-hydroxycoumarin.[6] This highlights a common strategy where the core concept of the Claisen rearrangement is used on derivatives related to the 2-allylphenyl scaffold.

The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered chair-like transition state.[7] For an allyl aryl ether, this produces a non-aromatic dienone intermediate, which rapidly tautomerizes to restore aromaticity, resulting in an ortho-allylphenol.[4] This transformation is a classic method for carbon-carbon bond formation on an aromatic ring.

Applications in the Synthesis of Coumarins and Flavonoids

The structural motifs derived from this compound are precursors to more complex and biologically relevant heterocyclic systems like coumarins and flavonoids.

  • Coumarins: These are a class of benzopyrones widely found in nature with diverse biological activities.[8] Synthetic routes often involve the Pechmann or Knoevenagel condensation of phenols with β-ketoesters or malonic acids, respectively.[8][9] An 8-allyl-7-hydroxycoumarin, synthesized via a Claisen rearrangement as described above, can serve as a versatile platform for further functionalization, for example, through ring-closing metathesis on the allyl group to build annellated coumarin systems.[10]

  • Chromanes and Flavanes: As established, intramolecular cyclization of this compound derivatives is a direct route to the chromane core.[3][11] This core structure is central to flavonoids and is found in numerous bioactive molecules, including antioxidants like Vitamin E and drugs such as the oral contraceptive ormeloxifene.[12]

Experimental Protocols and Data

To provide a practical context, a representative experimental protocol for the synthesis of a chromane derivative is detailed below.

Protocol: Palladium-Catalyzed Intramolecular Cyclization of 2-(2-Methylallyl)phenyl Acetate

This protocol is adapted from general procedures for intramolecular palladium-catalyzed allylation of phenols.[3]

Objective: To synthesize 2,2-dimethylchromane from 2-(2-methylallyl)phenyl acetate via an in situ hydrolysis and cyclization.

Materials:

  • 2-(2-Methylallyl)phenyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add 2-(2-methylallyl)phenyl acetate (1.0 mmol, 1 equiv.).

  • Add anhydrous potassium carbonate (1.5 mmol, 1.5 equiv.).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL). Stir for 10 minutes until a homogenous solution is formed. Causality Note: The phosphine ligand is crucial for stabilizing the Pd(0) species, which is the active catalyst. The PPh₃:Pd ratio (typically 2:1 to 4:1) is critical to prevent catalyst decomposition and promote the desired reactivity.

  • Add the catalyst solution to the Schlenk flask containing the substrate and base.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,2-dimethylchromane.

Data Presentation:

The efficiency of such cyclizations is highly dependent on the catalyst system and reaction conditions. Below is a table summarizing typical results for related transformations.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (1.5)Toluene100~75-85
2Pd₂(dba)₃ (2.5)dppe (10)Cs₂CO₃ (1.5)THF80~80-90
3Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (1.5)DMF110~70-80

dppe = 1,2-Bis(diphenylphosphino)ethane; dba = dibenzylideneacetone

Summary and Future Outlook

This compound stands out as a highly effective precursor for the synthesis of chromanes and related oxygen heterocycles. Its true potential is unlocked through palladium-catalyzed intramolecular reactions, which offer a convergent and atom-economical route to these valuable molecular scaffolds. The ability to perform in situ deprotection followed by cyclization in a domino fashion represents an elegant synthetic strategy.

Future research in this area will likely focus on the development of asymmetric versions of these cyclizations. The use of chiral phosphine ligands could enable the enantioselective synthesis of chromanes, providing access to chiral building blocks for the pharmaceutical industry.[13] Furthermore, expanding the scope to include domino reactions that incorporate additional components in a multi-component fashion could lead to the rapid assembly of even more complex and diverse molecular structures from this simple yet powerful starting material.

References

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]1]

  • Organic Reactions, Inc. (n.d.). The Claisen Rearrangement. Retrieved from [Link]5]

  • Wikipedia. (2024). Claisen rearrangement. Retrieved from [Link]4]

  • Wikipedia. (2024). Tsuji–Trost reaction. Retrieved from [Link]2]

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from [Link]11]

  • Zengin, G., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.[8]

  • Đođan, A., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(18), 5638.[9]

  • Kang, S., et al. (2005). Synthesis of Chromane Derivatives by Palladium-Catalyzed Intramolecular Allylation of Aldehydes with Allylic Acetates or Chlorides. Bulletin of the Korean Chemical Society, 26(11), 1805-1807.[3]

  • Mancuso, J. L., & Morken, J. P. (2012). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Accounts of Chemical Research, 45(8), 1351–1362.[14]

  • Behenna, D. C., & Stoltz, B. M. (2004). Catalytic enantioselective synthesis of 2-aryl-chromenes. Chemical Communications, (7), 742-743.[13]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]7]

  • Kodape, M. M., et al. (2019). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. JETIR, 6(5).[6]

  • Jarvis, C. I., & Johnson, J. S. (2019). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv.[12]

  • Chen, J.-H., et al. (2018). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Molecules, 23(11), 2989.[15]

  • Schultze, C. M., & Schmidt, B. (2018). Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins. Beilstein Journal of Organic Chemistry, 14, 2136–2146.[10]

  • Ramana, D. V., & Mahalakshmi, P. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122.[16]

  • Heravi, M. M., et al. (2014). Synthesis of Coumarin Derivatives Using Glutamic Acid Under Solvent-Free Conditions. Organic Chemistry: An Indian Journal, 10(6).[17]

  • MacMillan, D. W. C., et al. (2002). Development of a New Lewis Acid-Catalyzed[4][4]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 124(40), 11798-11799.[18]

  • Franzén, R., & Wang, Y. (2012). Synthesis of 2-Aryl-Substituted Chromans by Intramolecular C-O Bond Formation. Synlett, 23(06), 925–929.

Sources

Strategic Utilization of 2-Allylphenyl Acetate for the Synthesis of Substituted Phenols: A Mechanistic and Methodological Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted phenolic scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] They are integral components of numerous pharmaceuticals, including the analgesic morphine and the hormonal contraceptive estrogen.[1] The precise placement of substituents on the phenolic ring is critical to modulating the biological activity and physical properties of these molecules.[1] This guide provides a comprehensive technical overview of the use of 2-allylphenyl acetate as a strategic precursor for the synthesis of highly functionalized and substituted phenols, a process centered around the powerful and classic Claisen rearrangement.

The Core Transformation: The Aromatic Claisen Rearrangement

The cornerstone of this synthetic strategy is the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[3] Discovered by Rainer Ludwig Claisen in 1912, this reaction involves the thermal or Lewis acid-catalyzed rearrangement of an allyl phenyl ether to an ortho-allyl phenol.[4][5]

The Underlying Mechanism: A[6][6]-Sigmatropic Shift

The reaction proceeds through a concerted, pericyclic[6][6]-sigmatropic rearrangement.[4][7][8] This intramolecular process involves a cyclic, six-membered transition state. The allyl group migrates from the ether oxygen to the ortho-carbon of the aromatic ring.

Causality: This transformation is thermodynamically driven. The initial rearrangement disrupts the aromaticity of the phenyl ring, forming a transient cyclohexadienone intermediate.[9] However, this intermediate rapidly tautomerizes to the more stable phenolic form, restoring the aromatic system and providing the thermodynamic driving force for the reaction to proceed to completion.[3][9] The overall process is exothermic and typically irreversible due to the high stability of the final phenolic product.[8][9]

Caption: The concerted[6][6]-sigmatropic shift mechanism.

Regioselectivity: Controlling Substituent Placement

The Claisen rearrangement exhibits predictable regioselectivity. The allyl group preferentially migrates to the unsubstituted ortho positions. If both ortho positions are blocked by other substituents, the rearrangement proceeds to the para position, a process that involves two sequential[6][6]-sigmatropic shifts.[7][10]

The electronic nature of substituents on the aromatic ring can also influence the reaction's regioselectivity, particularly with meta-substituted substrates.[3][11]

Substituent at Meta-Position Directing Effect Rationale
Electron-Donating Group (e.g., -OCH₃)Favors migration to the para-position (further from the substituent).[3][11]Stabilizes the transition state leading to the para product.
Electron-Withdrawing Group (e.g., -Br)Favors migration to the ortho-position (closer to the substituent).[3][11]Destabilizes the alternative transition state, making ortho migration the lower energy pathway.

Experimental Workflow and Protocols

The use of this compound involves its conversion to the corresponding allyl phenyl ether, which then undergoes the rearrangement. The acetate serves as a convenient and stable protecting group for the phenol. The overall workflow is a robust two-stage process.

Workflow Start This compound (Precursor) Step1 Step 1: Deprotection & Etherification (e.g., Williamson Ether Synthesis) Start->Step1 Intermediate Allyl Phenyl Ether Derivative Step1->Intermediate Step2 Step 2: Claisen Rearrangement (Thermal or Catalytic) Intermediate->Step2 Product Substituted o-Allylphenol (Target Molecule) Step2->Product Analysis Purification & Characterization (Chromatography, NMR, IR) Product->Analysis

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-allylphenyl acetate via a palladium-catalyzed O-allylation of 2-acetylphenol. This protocol, leveraging the principles of the Tsuji-Trost reaction, offers a robust and efficient method for the formation of a key carbon-oxygen bond, a transformation of significant interest in the fields of organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ this versatile synthetic strategy.

Introduction: The Significance of Palladium-Catalyzed Allylation

The palladium-catalyzed allylic substitution reaction, famously known as the Tsuji-Trost reaction, stands as a cornerstone of modern organic synthesis.[1][2][3] This powerful transformation enables the stereoselective formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions.[2][3] The reaction's versatility stems from the ability of a palladium(0) catalyst to activate an allylic substrate containing a leaving group, forming a π-allylpalladium intermediate.[2][4] This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, including phenols, to afford the desired allylated product.[1][3]

The synthesis of this compound, an important building block and intermediate, serves as an excellent case study for the application of this methodology. The O-allylation of phenols, in particular, is a widely recognized and highly useful transformation.[5][6] This guide will provide a detailed protocol for this specific synthesis, highlighting the critical parameters that ensure high yield and purity.

Reaction Mechanism: A Look into the Catalytic Cycle

The palladium-catalyzed O-allylation of a phenol with an allylic acetate proceeds through a well-established catalytic cycle, as depicted below. The reaction is initiated by the coordination of the palladium(0) catalyst to the alkene of the allylic acetate. This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, forming a cationic η³-π-allylpalladium(II) complex and liberating the acetate anion.[1][2] The phenoxide, generated in situ by a base, then acts as a nucleophile, attacking the π-allyl complex. This nucleophilic attack typically occurs on the external face of the allyl moiety.[1][3] The final step is a reductive elimination, which regenerates the palladium(0) catalyst and yields the this compound product.

Tsuji-Trost_Mechanism Pd(0)L2 Pd(0)L₂ Pi_Allyl_Complex [Pd(II)(η³-allyl)L₂]⁺OAc⁻ Pd(0)L2->Pi_Allyl_Complex Oxidative Addition Allyl_Acetate Allyl Acetate Allyl_Acetate->Pi_Allyl_Complex Product This compound Pi_Allyl_Complex->Product Nucleophilic Attack Phenoxide ArO⁻ Phenoxide->Product Product->Pd(0)L2 Reductive Elimination

Caption: The catalytic cycle of the Tsuji-Trost reaction for the O-allylation of a phenol.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-acetylphenol and allyl acetate.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-AcetylphenolReagent Grade, ≥98%Sigma-Aldrich
Allyl AcetateReagent Grade, ≥99%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)≥99%Strem ChemicalsHandle in a fume hood.
Sodium Hydride60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.
Saturated Ammonium Chloride SolutionFor quenching the reaction.
Diethyl EtherAnhydrousFor extraction.
Magnesium SulfateAnhydrousFor drying the organic phase.
Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product isolation and purification.

Caption: A streamlined workflow for the palladium-catalyzed synthesis of this compound.

  • Reaction Setup: To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet, add 2-acetylphenol (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-acetylphenol.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Phenoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium phenoxide should be evident.

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

  • Allyl Acetate Addition: Add allyl acetate (1.2 eq) dropwise to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Results and Discussion: Expected Outcomes and Optimization

Under the optimized conditions, this protocol is expected to provide this compound in good to excellent yields (typically 75-90%). The purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Key Reaction Parameters and Their Impact

ParameterRecommended RangeRationale and Impact on Reaction
Catalyst Loading 1-5 mol%Lower loadings may lead to incomplete conversion, while higher loadings are uneconomical. 2-3 mol% is often optimal.
Base NaH, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the phenol. The choice of base can influence reaction rate and yield.
Solvent THF, Dioxane, TolueneAnhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst.
Temperature Room Temp. to RefluxHigher temperatures generally increase the reaction rate, but may lead to side product formation. Refluxing in THF is a good starting point.
Ligand PPh₃, dppe, dppfThe choice of phosphine ligand can significantly affect the reactivity and selectivity of the palladium catalyst.[2]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is fresh and has been stored properly. Consider using a different palladium precursor.
Insufficiently anhydrous conditionsUse freshly distilled solvents and flame-dry all glassware.
Incomplete deprotonation of phenolUse a stronger base or increase the reaction time for phenoxide formation.
Formation of Side Products Isomerization of the allyl groupThis can sometimes occur. Optimization of reaction time and temperature may minimize this.
C-allylationWhile O-allylation is generally favored kinetically, C-allylation can be a competing thermodynamic pathway.[5][6] Lowering the reaction temperature may favor the O-allylated product.
Difficulty in Purification Co-elution with starting material or byproductsOptimize the eluent system for column chromatography. A gradient elution may be necessary.

Conclusion

The palladium-catalyzed synthesis of this compound is a reliable and efficient method for the construction of this valuable molecule. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of the desired product. This protocol serves as a robust starting point for the synthesis of a wide range of substituted allyl aryl ethers, highlighting the broad applicability of the Tsuji-Trost reaction in modern organic synthesis.

References

  • Tsuji-Trost Reaction - Organic Chemistry Portal. [Link]

  • Tsuji–Trost reaction - Wikipedia. [Link]

  • Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC - NIH. [Link]

  • Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Tsuji–Trost reaction - Grokipedia. [Link]

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Application Notes & Protocols: The Aromatic Claisen Rearrangement for the Synthesis of 2-Allylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-allylphenol, a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The core of this synthesis is the aromatic Claisen rearrangement, a powerful and reliable carbon-carbon bond-forming reaction.[4][5] We will delve into the underlying mechanism of this[6][6]-sigmatropic rearrangement, provide detailed, field-proven protocols for a robust two-step synthesis starting from phenol, and offer insights into process optimization, characterization, and safety. This guide is intended for researchers, chemists, and process development professionals seeking to implement this classic transformation.

Scientific Principles and Mechanistic Insights

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds intramolecularly through a highly ordered, six-membered cyclic transition state.[4][7][8] The specific transformation discussed herein is the thermal rearrangement of allyl phenyl ether to its ortho-substituted isomer, 2-allylphenol. The reaction is driven by the formation of a stable carbonyl group in the aliphatic version, and in the aromatic version, by the re-establishment of the highly stable aromatic ring.[4][9]

The mechanism proceeds in two key stages:

  • [6][6]-Sigmatropic Rearrangement: Upon heating, typically between 180-220°C, the allyl phenyl ether undergoes a concerted bond reorganization.[10][11] The C-O bond of the ether is cleaved while a new C-C bond is formed between the terminal carbon of the allyl group (C3) and the ortho-carbon of the aromatic ring. This step is intramolecular and creates a non-aromatic cyclohexadienone intermediate.[7][8] Isotopic labeling studies have confirmed that the allyl group is inverted during this migration, providing strong evidence for the cyclic mechanism.[7][8]

  • Tautomerization (Rearomatization): The cyclohexadienone intermediate is unstable because it has lost its aromatic stabilization. It rapidly undergoes a proton transfer (tautomerization) to regenerate the aromatic ring, yielding the thermodynamically stable 2-allylphenol product.[4][9]

If both ortho positions on the benzene ring are substituted, the allyl group will migrate to the para position. This occurs via an initial ortho-rearrangement followed by a subsequent[6][6]-sigmatropic shift (a Cope rearrangement) to the para position, followed by tautomerization.[4][9]

Caption: The concerted[6][6]-sigmatropic shift and subsequent tautomerization.

Experimental Application Notes & Protocols

The most reliable and common method for synthesizing 2-allylphenol involves a two-step process. First is the synthesis of the allyl phenyl ether precursor from phenol via a Williamson ether synthesis, followed by the thermal Claisen rearrangement.[12][13] The user's query mentions "2-Allylphenyl acetate"; this is typically not the direct precursor for this rearrangement. The protocol below outlines the standard, validated ether pathway.

Part A: Protocol for Synthesis of Allyl Phenyl Ether

This protocol details the O-allylation of phenol. The choice of a base and solvent is critical; potassium carbonate in acetone is a common and effective system.

Materials & Reagents:

  • Phenol (99%+)

  • Allyl bromide (98%+)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.0 g of phenol in 250 mL of anhydrous acetone.

  • Base Addition: Add 35.0 g of anhydrous potassium carbonate to the solution. The mixture will be a slurry.

  • Allylation: While stirring vigorously, add 28.0 mL of allyl bromide dropwise over 15 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting oil in 150 mL of diethyl ether. Transfer to a separatory funnel and wash sequentially with 2 M NaOH (2 x 75 mL) to remove unreacted phenol, water (1 x 75 mL), and finally brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude allyl phenyl ether as a pale yellow oil.

  • Purification (Optional but Recommended): The crude product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the subsequent rearrangement step.

Part B: Protocol for Claisen Rearrangement to 2-Allylphenol

This step is a thermal, neat (solvent-free) rearrangement. Careful temperature control is key to a successful and clean reaction.

Materials & Reagents:

  • Allyl phenyl ether (from Part A)

  • 20% aqueous sodium hydroxide (NaOH)

  • Petroleum ether or hexane

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flask, air condenser (or short path distillation head), thermometer, heating mantle

Procedure:

  • Reaction Setup: Place the crude allyl phenyl ether (approx. 25 g) into a 100 mL round-bottom flask equipped with a stir bar. Fit the flask with an air condenser and a thermometer to monitor the liquid temperature.

  • Heating: Heat the oil using a heating mantle. The temperature will initially rise to the boiling point of allyl phenyl ether (~190°C).[10]

  • Rearrangement: Continue heating. As the rearrangement proceeds, the composition of the liquid changes, and the boiling point will steadily increase. Maintain the reaction for 4-6 hours, or until the temperature stabilizes at the boiling point of 2-allylphenol (~220°C).[10]

  • Work-up: Cool the dark-colored crude product to room temperature. Dissolve it in 100 mL of 20% aqueous NaOH.

  • Purification - Step 1 (Extraction): Transfer the basic solution to a separatory funnel and wash with 50 mL of petroleum ether to remove any non-phenolic impurities or unreacted starting material.[10] Discard the organic layer.

  • Purification - Step 2 (Acidification): Cool the aqueous layer in an ice bath and carefully acidify it with concentrated H₂SO₄ or HCl until it is strongly acidic (pH ~1-2). 2-Allylphenol will separate as a dense oil.

  • Purification - Step 3 (Final Extraction): Extract the product from the acidic aqueous solution with diethyl ether (3 x 75 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined ether layers over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude 2-allylphenol.

  • Final Purification: Purify the product by vacuum distillation. Collect the fraction boiling at 109-110°C at 22 mmHg.[10] The yield is typically high and can be nearly quantitative.[10]

Workflow cluster_A Part A: O-Allylation cluster_B Part B: Claisen Rearrangement A1 Dissolve Phenol in Acetone A2 Add K₂CO₃ and Allyl Bromide A1->A2 A3 Reflux for 8-12 hours A2->A3 A4 Filter and Concentrate A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Dry and Evaporate to get Allyl Phenyl Ether A5->A6 B1 Heat Allyl Phenyl Ether (neat, ~190-220°C) A6->B1 Transfer Precursor B2 Monitor Temperature Increase B1->B2 B3 Dissolve Crude in NaOH(aq) B2->B3 B4 Wash with Hexane B3->B4 B5 Acidify Aqueous Layer B4->B5 B6 Extract with Ether B5->B6 B7 Dry and Concentrate B6->B7 B8 Vacuum Distill to get pure 2-Allylphenol B7->B8

Caption: Overall workflow for the two-step synthesis of 2-allylphenol.

Data Summary and Product Characterization

Success in synthesis requires rigorous verification of the product's identity and purity.

Table 1: Summary of Reaction Parameters

Parameter Part A: O-Allylation Part B: Claisen Rearrangement
Key Reagents Phenol, Allyl Bromide, K₂CO₃ Allyl Phenyl Ether
Solvent Acetone None (Neat)
Temperature ~56 °C (Reflux) 190 °C → 220 °C
Typical Time 8-12 hours 4-6 hours
Typical Yield >90% (Crude) >90% (Purified)

| Overall Yield | \multicolumn{2}{c|}{70-85% over two steps[12]} |

Table 2: Physical and Spectroscopic Data for 2-Allylphenol (CAS: 1745-81-9)

Property Value
Appearance Light brown liquid with a phenol-like odor
Molecular Formula C₉H₁₀O[14]
Molecular Weight 134.18 g/mol [14]
Boiling Point 220 °C (atm); 109-110 °C (22 mmHg)[10]
Density ~1.02 g/mL at 20 °C
Refractive Index 1.543 - 1.547 at 20 °C[15]
¹H NMR Expect characteristic peaks for allyl group (δ ~3.4, 5.1, 6.0 ppm), aromatic protons, and a broad singlet for the phenolic -OH.

| IR Spectroscopy | Expect a broad -OH stretch (~3400 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), C=C stretches (~1640, 1600, 1490 cm⁻¹). |

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Part A Incomplete reaction; wet reagents/solvent.Ensure anhydrous conditions. Extend reflux time and monitor by TLC. Use freshly opened solvents and finely powdered K₂CO₃.
Incomplete Rearrangement in Part B Insufficient temperature or time.Ensure the liquid temperature reaches ~220°C. If the temperature stalls below this, it indicates remaining starting material. Extend heating time.
Formation of Para-Product Very high reaction temperatures; steric hindrance at ortho-positions (not applicable here).Avoid unnecessarily high temperatures. The thermal rearrangement strongly favors the ortho product unless blocked.[6]
Difficult Purification Incomplete removal of starting phenol or ether.In Part A work-up, be thorough with the 2M NaOH wash. In Part B work-up, the basic wash is crucial for separating the phenolic product from non-acidic impurities.

Safety is Paramount:

  • Phenol: Highly corrosive and toxic. Causes severe skin burns and is harmful if ingested or inhaled.

  • Allyl Bromide: Lachrymator, toxic, and flammable.

  • 2-Allylphenol: Toxic if swallowed or in contact with skin, and causes burns.[15][16]

  • Precautions: Always conduct these procedures in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles.

Applications in Drug Development and Advanced Materials

2-Allylphenol is not merely an academic curiosity; it is a highly versatile building block with significant industrial applications:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various biologically active compounds.[1] Its structure is a precursor for creating more complex molecules, including 2,3-dihydrobenzofurans, which are present in numerous bioactive natural products and drugs.[17]

  • Agrochemicals: The molecule provides a scaffold for developing new fungicides, herbicides, and pesticides.[1][3]

  • Polymers and Materials: As a functionalized phenol, it is used in the production of specialty phenolic and polyester resins, enhancing thermal stability and mechanical strength for applications in high-temperature coatings and composites.[1][2]

  • Fine Chemicals: The dual reactivity of the hydroxyl and allyl groups makes it a valuable starting material for fragrances, dyes, and other custom-synthesized chemical entities.[1][2]

References

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The Aromatic Claisen Rearrangement: A Mechanistic and Practical Guide to the Synthesis of 2-Allylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The Claisen rearrangement is a powerful and reliable carbon-carbon bond-forming reaction that has become a cornerstone of modern organic synthesis.[1] As a[2][2]-sigmatropic rearrangement, it facilitates the strategic introduction of allyl moieties into a wide range of molecular scaffolds.[3] This application note provides an in-depth examination of the aromatic Claisen rearrangement, focusing on the thermal, intramolecular conversion of allyl phenyl ether to 2-allylphenol. We will dissect the concerted, pericyclic mechanism, explore the critical transition state geometry, and detail the thermodynamic driving forces of the reaction. Furthermore, this guide furnishes field-proven, step-by-step protocols for both the synthesis of the allyl phenyl ether precursor and its subsequent thermal rearrangement, offering a comprehensive workflow for researchers in synthetic chemistry and drug development.

Part 1: The Mechanistic Pathway of the Aromatic Claisen Rearrangement

The thermal rearrangement of allyl phenyl ether is a classic example of an aromatic Claisen rearrangement. The reaction is intramolecular, concerted, and proceeds through a highly ordered cyclic transition state, adhering to the principles of pericyclic reactions as described by the Woodward-Hoffmann rules.[4]

1.1 The Concerted[2][2]-Sigmatropic Shift The core of the mechanism is a concerted[2][2]-sigmatropic shift. This designation indicates that a sigma (σ) bond is broken at the 1,1-position (relative to the ether oxygen and the phenyl ring) and a new σ-bond is formed at the 3,3-position (the terminal carbon of the allyl group and the ortho-carbon of the ring), with a simultaneous reorganization of two pi (π) bonds.[2] All bond-breaking and bond-forming events occur in a single, continuous process without the formation of ionic or radical intermediates.[4][5]

1.2 Transition State Geometry and Stereochemical Implications The reaction proceeds preferentially through a six-membered, chair-like transition state.[6] This ordered arrangement minimizes steric hindrance and is energetically favored over a higher-energy boat-like conformation. The stereospecificity of the Claisen rearrangement is a direct consequence of this well-defined transition state geometry. If a substituent were present on the allyl group, its stereochemistry would be transferred predictably to the product.

1.3 The Dienone Intermediate and Thermodynamic Drive The initial[2][2]-sigmatropic shift disrupts the aromaticity of the phenyl ring, forming a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone.[7][8] This intermediate is highly unstable due to the loss of aromatic stabilization. However, it rapidly undergoes a keto-enol tautomerization.[8] A proton shift from the ortho-position to the carbonyl oxygen restores the aromatic ring, yielding the final, thermodynamically stable 2-allylphenol product.[2] This rearomatization is the primary thermodynamic driving force for the overall reaction.

1.4 Mechanistic Evidence from Isotopic Labeling Definitive evidence for this intramolecular, cyclic mechanism comes from isotopic labeling studies. When the rearrangement is performed with an allyl group labeled with ¹⁴C at the terminal (gamma) carbon, the resulting 2-allylphenol shows the ¹⁴C label exclusively bonded to the aromatic ring.[7][8] This demonstrates that the allyl group inverts during the migration, which is only possible via the proposed cyclic transition state.

1.5 Kinetics and Energetics The Claisen rearrangement exhibits first-order kinetics, consistent with a unimolecular, intramolecular process.[4] The reaction is also exothermic, driven by the formation of the stable phenol.[2] However, it is characterized by a significant activation energy, which is why high temperatures, typically in the range of 180–250 °C, are required to overcome this barrier when the reaction is performed thermally without a catalyst.[7][9]

Part 2: Experimental Protocols

This section provides a complete, two-step protocol for the synthesis of 2-allylphenol from commercially available starting materials.

Protocol 1: Synthesis of Allyl Phenyl Ether (Precursor) This procedure utilizes the Williamson ether synthesis to prepare the necessary starting material for the rearrangement.

  • Materials:

    • Phenol

    • Allyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Diethyl ether

    • 1 M Sodium hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (approx. 10 mL per gram of phenol).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add allyl bromide (1.2 eq.) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the phenol.

    • Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1 M NaOH solution (2 x 30 mL) to remove any unreacted phenol, followed by water (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether.

    • Purify the product by vacuum distillation to obtain pure allyl phenyl ether as a colorless liquid.

Protocol 2: Thermal Claisen Rearrangement to 2-Allylphenol This protocol describes the high-temperature rearrangement of the purified allyl phenyl ether.

  • Materials:

    • Allyl phenyl ether (from Protocol 1)

    • High-boiling point, inert solvent (e.g., N,N-diethylaniline or diphenyl ether) or perform neat (solvent-free).[9][10]

    • 20% aqueous Sodium hydroxide (NaOH) solution

    • Concentrated Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Place the purified allyl phenyl ether (1.0 eq.) into a round-bottom flask equipped with a reflux condenser and a thermometer. The reaction can be run neat or in a high-boiling solvent.[11]

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 200-220 °C.[11] The reaction progress can be monitored by the rise in the boiling point of the mixture.

    • Maintain this temperature for 4-6 hours.[11] Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Dissolve the cooled residue in 20% aqueous NaOH. The phenolic product will dissolve in the basic solution, while any non-phenolic impurities or unreacted starting material will not.

    • Extract the basic solution with diethyl ether or petroleum ether (2 x 30 mL) to remove these non-polar impurities.[11]

    • Carefully acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. The 2-allylphenol product will precipitate or form an oil.

    • Extract the product with diethyl ether (3 x 40 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 2-allylphenol can be purified by vacuum distillation to yield a colorless oil.[11]

Part 3: Data & Visualization

Reaction Parameters
ParameterWilliamson Ether SynthesisThermal Claisen Rearrangement
Temperature Reflux (~56 °C in Acetone)190 - 220 °C
Typical Time 4 - 6 hours4 - 6 hours
Solvent AcetoneNeat or High-Boiling Solvent
Key Reagents Phenol, Allyl Bromide, K₂CO₃Allyl Phenyl Ether
Typical Yield >85%>90%[12]
Visualizing the Mechanism and Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Claisen Rearrangement Phenol Phenol APE Allyl Phenyl Ether Phenol->APE + Allyl Bromide, K2CO3 APE2 Allyl Phenyl Ether Product 2-Allylphenol APE2->Product Heat (Δ) ~200 °C

Figure 1: Overall two-step synthesis of 2-allylphenol from phenol.

G APE Allyl Phenyl Ether TS Chair-like Transition State APE->TS [3,3]-Sigmatropic Shift (Heat) Dienone Dienone Intermediate TS->Dienone Product 2-Allylphenol (Product) Dienone->Product Tautomerization (Rearomatization)

Figure 2: Mechanistic pathway of the aromatic Claisen rearrangement.

Conclusion

The aromatic Claisen rearrangement is a fundamentally important transformation that provides a reliable method for ortho-allylation of phenols. Its concerted, intramolecular mechanism, proceeding through a well-defined chair-like transition state, makes it a predictable and stereospecific reaction. The protocols provided herein offer a robust and validated pathway for the synthesis of 2-allylphenol, a valuable building block in medicinal chemistry and materials science. A thorough understanding of this mechanism allows researchers to harness its power for the strategic design and synthesis of complex molecular targets.

References

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Application Note: Suzuki-Miyaura Cross-Coupling of 2-Allylphenyl Acetate for the Synthesis of Functionalized Allylarenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of 2-allylphenyl acetate as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Traditionally, the Suzuki-Miyaura reaction has relied on organohalides and triflates. The use of allylic acetates, through the activation of a C–O bond, represents a significant expansion of scope, offering a cost-effective and readily accessible alternative for the synthesis of complex allylated aromatic compounds. This document details the underlying reaction mechanism, provides validated step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible outcome, tailored for researchers in organic synthesis and drug development.

Introduction: Expanding the Suzuki-Miyaura Toolkit

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] The reaction conventionally pairs an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[3] However, the ongoing evolution of this powerful reaction has led to the development of catalyst systems capable of activating less reactive C–O bonds, thereby broadening the range of accessible electrophiles.[4]

Allylic acetates have emerged as valuable substrates in this context. Their use in palladium-catalyzed couplings, often referred to as the Tsuji-Trost reaction, typically involves the allylation of soft nucleophiles.[5] The adaptation of this reactivity for Suzuki-Miyaura coupling allows for the direct arylation of the allylic system, a transformation that is otherwise challenging. This application note focuses specifically on this compound, a bifunctional molecule that upon successful coupling, generates substituted allylarenes—structural motifs prevalent in natural products and pharmaceutical agents.

Reaction Mechanism: The Catalytic Cycle of C–O Activation

The successful Suzuki-Miyaura coupling of an allylic acetate hinges on a palladium catalyst's ability to selectively cleave the allylic C–O bond. The generally accepted mechanism proceeds through a catalytic cycle distinct from the standard pathway for aryl halides.[5][6][7]

The key steps are:

  • Coordination and Oxidative Addition: The cycle begins with the coordination of the Pd(0) catalyst to the alkene of the allylic acetate. This is followed by an oxidative addition step where the palladium inserts into the C–O bond, displacing the acetate leaving group and forming a cationic η³-π-allylpalladium(II) complex.[5] This is the critical C–O activation step.

  • Transmetalation: The organoboron species, activated by a base (e.g., K₃PO₄, Cs₂CO₃), undergoes transmetalation with the π-allylpalladium(II) complex.[2][3] The aryl group from the boronic acid replaces the acetate counter-ion on the palladium center. The choice of base is crucial as it facilitates the formation of a more nucleophilic boronate species.[3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners (the allyl and aryl groups) from the palladium center. This forms the desired C–C bond of the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Visualization of the Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an allylic acetate.

Experimental Protocol: A Validated Method

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.

Materials & Reagent Preparation
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.5 equiv)

  • Palladium Source (Pre-catalyst): Palladium(II) acetate, Pd(OAc)₂ (2 mol%)

  • Ligand: Triphenylphosphine, PPh₃ (4-8 mol%)

  • Base: Anhydrous potassium phosphate, K₃PO₄ (3.0 equiv), finely powdered

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (approx. 0.1 M concentration)

  • Atmosphere: High-purity nitrogen or argon gas

Expert Insight (Trustworthiness): The success of this reaction is highly dependent on anaerobic and anhydrous conditions. The Pd(0) species is oxygen-sensitive, and water can interfere with the boronic acid activation. Solvents must be thoroughly degassed, and reagents should be handled under an inert atmosphere. The ligand-to-palladium ratio can be critical; a 2:1 or 4:1 ratio of phosphine ligand to palladium is often optimal to stabilize the catalyst and promote reductive elimination.[1][2][8]

Step-by-Step Reaction Setup
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 176.2 mg), phenylboronic acid (1.5 mmol, 182.9 mg), and potassium phosphate (3.0 mmol, 636.8 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

    • Note: Pre-mixing the catalyst and ligand in a small amount of solvent can be done, but adding them as solids is often sufficient.

  • Solvent Addition: Add the degassed solvent (10 mL for a 1 mmol scale) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The disappearance of the starting acetate is a key indicator of completion. Reaction times typically range from 6 to 24 hours.[1]

Work-up and Purification
  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or diethyl ether (20 mL).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove the base and boron impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system (e.g., 0% to 10% ethyl acetate in hexanes) is usually effective for isolating the desired coupled product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Scope and Performance

The choice of ligand, base, and solvent significantly impacts the reaction's efficiency. Bulky, electron-rich phosphine ligands are known to facilitate oxidative addition and reductive elimination, which are often crucial for challenging substrates.[1][8]

EntryBoronic AcidLigand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Insight
1Phenylboronic acidPPh₃ (4)K₃PO₄ (3)Toluene10012~85%Standard conditions often employ PPh₃ for its balance of stability and activity.[10]
24-Methoxyphenyl-boronic acidSPhos (2)K₂CO₃ (3)Dioxane908>90%Electron-rich boronic acids are often more reactive.[2]
34-Trifluoromethylphenyl-boronic acidXPhos (2)Cs₂CO₃ (3)t-BuOH10018~75%Electron-poor boronic acids may require stronger bases and more active biarylphosphine ligands like XPhos.[4][8]
42-Methylphenyl-boronic acidP(o-tol)₃ (6)K₃PO₄ (3)Toluene11024~60%Sterically hindered substrates are more challenging and may require higher temperatures and catalyst loadings.[6]

Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.

Troubleshooting and Key Considerations

  • Low or No Conversion: This is often due to catalyst deactivation from oxygen or insufficient degassing of the solvent. Ensure all components are rigorously handled under inert conditions. Consider using a more robust ligand like SPhos or XPhos.[8]

  • Formation of Byproducts: Homocoupling of the boronic acid can occur, especially at high temperatures. Using a slight excess of the boronic acid is standard, but a large excess can exacerbate this issue. Protodeboronation (loss of the boron group) can be minimized by using thoroughly dried reagents and solvents.[11]

  • Poor Regioselectivity: While the reaction with this compound is expected to yield the linear product, other allylic systems can give mixtures of linear and branched isomers. The regioselectivity is influenced by the steric and electronic properties of both the ligand and the substrate.[12]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a modern, effective, and reliable method for synthesizing valuable allylated aromatic compounds. By leveraging palladium catalysis for C–O bond activation, this protocol expands the synthetic chemist's toolkit beyond traditional organohalides. Careful attention to the reaction mechanism, adherence to anaerobic techniques, and rational selection of ligands and bases are paramount to achieving high yields and reproducibility. This guide serves as a foundational resource for researchers aiming to implement this powerful transformation in their synthetic endeavors.

References

  • Biscoe, M. R., et al. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit r/chemistry. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Available at: [Link]

  • Lipshutz, B. H., et al. (2009). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters. Available at: [Link]

  • Jensen, K. H., & Sigman, M. S. (2008). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]

  • Biscoe, M. R., et al. (2014). Palladium-catalyzed chemoselective allylic substitution, Suzuki-Miyaura cross-coupling, and allene formation of bifunctional 2-B(pin)-substituted allylic acetate derivatives. Chemistry. Available at: [Link]

  • Sigman, M. S., et al. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Miyaura, N., et al. (2002). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Biscoe, M. R., & Watson, D. A. (2009). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. Journal of the American Chemical Society. Available at: [Link]

  • Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2003). The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Available at: [Link]

  • Kadu, B. S. (2021). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Intramolecular Heck Reaction of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the intramolecular Heck reaction of 2-allylphenyl acetate, a powerful cyclization strategy for the synthesis of six-membered heterocyclic scaffolds. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful execution and adaptation of this reaction.

Introduction: The Power of Intramolecular Cyclization

The intramolecular Heck reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of complex cyclic and polycyclic frameworks.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction involves the coupling of an aryl or vinyl halide (or triflate) with a tethered alkene within the same molecule.[1][2] Its high functional group tolerance and operation under relatively mild, near-neutral conditions make it an invaluable tool in the synthesis of natural products and pharmaceutical agents.[1][2]

The cyclization of this compound serves as an excellent case study for a 6-exo-trig cyclization, leading to the formation of a chromene derivative, a privileged scaffold in medicinal chemistry. This application note will delve into the mechanistic intricacies, critical reaction parameters, and a robust experimental protocol for this transformation.

Mechanistic Insights and Key Parameters

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The intramolecular Heck reaction of this compound proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.

The Catalytic Cycle

The reaction is generally accepted to proceed via the following key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically generated in situ, undergoes oxidative addition to the aryl-halide (or triflate) bond of the substrate to form an arylpalladium(II) intermediate.[3][4] The reactivity order for the halide is typically I > Br > Cl.[4]

  • Migratory Insertion (Carbopalladation): The tethered alkene then coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond.[1][3][5] This is the key ring-forming step and generally proceeds in an exo-trig fashion for the formation of five- and six-membered rings due to favorable transition state geometry.[6]

  • β-Hydride Elimination: The resulting alkylpalladium(II) intermediate undergoes a syn-β-hydride elimination to furnish the cyclized product and a hydridopalladium(II) species.[1][5] For the cyclization of this compound, this step regenerates the double bond within the newly formed ring system.

  • Reductive Elimination/Base Regeneration: A stoichiometric amount of base is required to neutralize the generated hydrohalic acid (HX) and regenerate the active Pd(0) catalyst from the hydridopalladium(II) complex, thus closing the catalytic cycle.[7][8]

Critical Reaction Parameters

The success and efficiency of the intramolecular Heck reaction are highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most commonly used precatalysts.[4] Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness; it is reduced in situ to the active Pd(0) species by a phosphine ligand or other components in the reaction mixture.[3][4]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, influencing its reactivity, and preventing the precipitation of palladium black.[6] For standard intramolecular Heck reactions, monodentate ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often sufficient. The choice and loading of the ligand can significantly impact the reaction rate and selectivity.[9]

  • Base: An inorganic or organic base is essential for the regeneration of the Pd(0) catalyst.[10] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amine bases such as triethylamine (Et₃N).[3][8] The choice of base can influence the reaction pathway and prevent side reactions.

  • Solvent: Polar aprotic solvents are generally the preferred medium for intramolecular Heck reactions.[4] N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and tetrahydrofuran (THF) are frequently employed as they can dissolve the various components of the reaction and often facilitate the desired transformations.[4][8][11]

Detailed Experimental Protocol

This protocol provides a starting point for the intramolecular Heck cyclization of a generic 2-allylphenyl halide (e.g., 2-allylphenyl iodide or bromide) to form the corresponding chromene derivative.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compoundSynthesis GradeCommercially available or synthesized
Palladium(II) acetate99.9%Major chemical suppliers
Triphenylphosphine99%Major chemical suppliers
Potassium carbonateAnhydrous, ≥99%Major chemical suppliers
N,N-DimethylformamideAnhydrous, ≥99.8%Major chemical suppliers
Diethyl etherAnhydrousMajor chemical suppliers
Saturated aq. NH₄ClReagent GradeMajor chemical suppliers
Saturated aq. NaClReagent GradeMajor chemical suppliers
Magnesium sulfateAnhydrousMajor chemical suppliers
Argon or NitrogenHigh purityLocal gas supplier
Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Substrate 2-Allylphenyl iodide/bromideIodides are more reactive than bromides.
Palladium Precatalyst Pd(OAc)₂ (5 mol%)Air-stable, cost-effective, and efficient.
Ligand PPh₃ (10 mol%)Stabilizes the catalyst and promotes the reaction.
Base K₂CO₃ (2.0 equivalents)Effective in regenerating the catalyst.
Solvent Anhydrous DMFGood solubility for reagents, suitable polarity.
Concentration 0.1 MA good starting point to favor intramolecular reaction.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 0.05 equiv), triphenylphosphine (0.10 mmol, 0.10 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride (20 mL) and then with saturated aqueous sodium chloride (brine) (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired chromene derivative.

Visualization of Workflow and Mechanism

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Reactants: This compound Pd(OAc)₂, PPh₃, K₂CO₃ prep2 Establish Inert Atmosphere (Argon/Nitrogen) prep1->prep2 prep3 Add Anhydrous DMF prep2->prep3 react1 Heat to 100 °C prep3->react1 react2 Stir for 12-24h react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Cool and Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Flash Chromatography workup3->workup4 end end workup4->end Pure Product HeckCycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_alkene [Ar-Pd(II)L₂(alkene)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl Alkyl-Pd(II)L₂-X pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂-X pd2_alkyl->pd_hydride β-Hydride Elimination pd_hydride->pd0 Reductive Elimination product Cyclized Product pd_hydride->product base_h Base-H⁺X⁻ pd_hydride->base_h substrate Ar-X substrate->pd2_aryl base Base base->pd0

Figure 2: Catalytic cycle of the intramolecular Heck reaction.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more reactive halide (iodide instead of bromide), or employing a more active catalyst system (e.g., with bulkier phosphine ligands).

  • Formation of Side Products: Double bond isomerization can sometimes occur. The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress this by promoting a cationic pathway. [6]* Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. Ensure a strictly inert atmosphere and consider using a higher ligand-to-palladium ratio.

  • Asymmetric Variants: For the synthesis of chiral chromene derivatives, an asymmetric intramolecular Heck reaction can be employed using chiral phosphine ligands such as BINAP. [1][4]This often requires careful optimization of reaction conditions to achieve high enantioselectivity.

Conclusion

The intramolecular Heck reaction of this compound is a robust and reliable method for the synthesis of chromene frameworks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this transformation in their synthetic endeavors. The protocol provided herein serves as a solid foundation for further exploration and adaptation to a variety of substrates in drug discovery and materials science.

References

  • Wikipedia. Intramolecular Heck reaction. [Link]

  • Grokipedia. Intramolecular Heck reaction. [Link]

  • Link, J. T. The Intramolecular Heck Reaction. Organic Reactions, 2002 , 60, 157-534. [Link]

  • Hou, X. et al. Enantioselective Synthesis of Chromenes via a Palladium-Catalyzed Asymmetric Redox-Relay Heck Reaction. The Journal of Organic Chemistry, 2019 , 84(15), 9447-9455. [Link]

  • Wang, C. et al. Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines. Organic Letters, 2023 , 25(16), 2844–2849. [Link]

  • Ghorai, S. et al. Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. The Journal of Organic Chemistry, 2011 , 76(14), 5705–5713. [Link]

  • Solà, M. et al. Polyene Cyclization by a Double Intramolecular Heck Reaction. A DFT Study. Organometallics, 2006 , 25(2), 335–344. [Link]

  • Knowles, R. The Intramolecular Heck Reaction. Macmillan Group Meeting, 2004 . [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Carretero, J. C. et al. Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Chemical Society Reviews, 2017 , 46(14), 4374-4402. [Link]

  • Dounay, A. B. & Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 2003 , 103(8), 2945–2964. [Link]

  • JoVE. Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

  • Patra, A. & Mahapatra, T. Intramolecular heck reaction on bromobenzyloxy-substituted chromenes: Formation of chelated ketones. Synthetic Communications, 2012 , 42(11), 1602-1610. [Link]

  • Wipf, P. Palladium II. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh, 2007 . [Link]

  • Engle, K. M. et al. Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 2019 , 141(42), 16816–16828. [Link]

  • ResearchGate. Intramolecular Heck‐type coupling of allyl acetate with various aryl Iodides catalysed by Pd/C. [Link]

  • Glorius, F. et al. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. ACS Catalysis, 2017 , 7(12), 8508–8530. [Link]

  • van der Deen, H. et al. Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. The Journal of Organic Chemistry, 1997 , 62(3), 595–602. [Link]

  • Wikipedia. Heck reaction. [Link]

Sources

The 2-Allylphenyl Ether Moiety: A Traceless Protecting Group for Phenols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Phenolic hydroxyl groups, with their inherent nucleophilicity and acidity, often necessitate protection to prevent unwanted side reactions. An ideal protecting group should be introduced under mild conditions, remain robust throughout various synthetic transformations, and be cleaved selectively without compromising the integrity of the molecule. The allyl group, employed as an ether linkage, has emerged as a versatile and reliable protecting group for phenols, offering a unique set of advantages rooted in its susceptibility to palladium-catalyzed deprotection under neutral conditions. This application note provides a comprehensive guide to the use of the 2-allylphenyl ether as a strategic protecting group for phenols, detailing the underlying mechanisms, experimental protocols, and key considerations for its successful implementation.

The strategy revolves around the formation of an allyl phenyl ether, which can then be deprotected directly or undergo a fascinating and often useful transformation: the Claisen rearrangement. This[1][1]-sigmatropic rearrangement thermally converts the allyl phenyl ether into its constitutional isomer, 2-allylphenol, effectively migrating the allyl group from the oxygen to the ortho-position of the aromatic ring.[2][3] This rearrangement provides an alternative handle for further functionalization or for a modified deprotection strategy.

Core Principles and Strategic Advantages

The utility of the allyl protecting group for phenols is primarily anchored in its cleavage (deallylation) under exceptionally mild conditions using palladium(0) catalysis. This orthogonality to a wide range of other protecting groups, which are often labile to acidic or basic conditions, makes it a valuable tool in complex synthetic sequences.

Key Advantages:

  • Orthogonality: Allyl ethers are stable to a wide range of acidic and basic conditions, allowing for the selective removal of other protecting groups in their presence.[4]

  • Mild Deprotection: Cleavage is typically achieved with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl scavenger.[5][6] These conditions are neutral and tolerate a diverse array of functional groups.

  • Traceless Removal: The byproducts of the deallylation are volatile and easily removed, simplifying purification.

  • Strategic Rearrangement: The propensity of allyl phenyl ethers to undergo the Claisen rearrangement to 2-allylphenols offers a pathway to ortho-functionalized phenols, which can be a desirable synthetic intermediate.[7][8]

Mechanistic Insights

The protection and deprotection cycle involves two key transformations: the formation of the allyl phenyl ether and its subsequent cleavage.

Protection of Phenols as Allyl Ethers

The formation of an allyl phenyl ether is typically a straightforward Williamson ether synthesis. The phenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, displacing a halide from an allyl halide (e.g., allyl bromide or allyl chloride).

Palladium-Catalyzed Deprotection of Allyl Phenyl Ethers

The cleavage of the allyl ether proceeds via a palladium-catalyzed process. The mechanism involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophile (the "allyl scavenger"). This process regenerates the palladium(0) catalyst and liberates the free phenol.

G cluster_protection Protection cluster_deprotection Deprotection Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Base Base Allyl_Phenyl_Ether Allyl Phenyl Ether Phenoxide->Allyl_Phenyl_Ether + Allyl-X Allyl_Halide Allyl-X Pi_Allyl_Complex π-Allyl Pd(II) Complex Allyl_Phenyl_Ether->Pi_Allyl_Complex + Pd(0)L_n 2-Allylphenol 2-Allylphenol Allyl_Phenyl_Ether->2-Allylphenol Heat (Claisen Rearrangement) Pd(0) Pd(0)L_n Deprotected_Phenol Phenol Pi_Allyl_Complex->Deprotected_Phenol + Scavenger (Nu) Allylated_Scavenger Allyl-Nu Pi_Allyl_Complex->Allylated_Scavenger Scavenger Allyl Scavenger (Nu) caption Figure 1. Protection/Deprotection Workflow

Caption: Overall workflow for phenol protection and deprotection.

Experimental Protocols

Protocol 1: Protection of a Phenol as an Allyl Phenyl Ether

This protocol describes a general procedure for the allylation of a phenol using allyl bromide.

Materials:

  • Phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Allyl bromide (1.2 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a round-bottom flask, add the phenol, potassium carbonate, and acetone (or DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SubstrateBaseSolventTime (h)Yield (%)
PhenolK₂CO₃Acetone695
4-MethoxyphenolK₂CO₃Acetone592
4-NitrophenolCs₂CO₃DMF488

Table 1: Representative conditions for the allylation of phenols.

Protocol 2: Palladium-Catalyzed Deprotection of an Allyl Phenyl Ether

This protocol outlines the cleavage of an allyl phenyl ether using tetrakis(triphenylphosphine)palladium(0).[5]

Materials:

  • Allyl phenyl ether (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Pyrrolidine or another suitable allyl scavenger (1.1 eq)[5]

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Nitrogen atmosphere setup

  • Stirring apparatus

Procedure:

  • Dissolve the allyl phenyl ether in dichloromethane or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) to the solution.

  • Add the allyl scavenger (e.g., pyrrolidine) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution to remove the scavenger, followed by extraction and purification.

SubstrateScavengerSolventTime (h)Yield (%)
Allyl phenyl etherPyrrolidineCH₂Cl₂497
4-Methoxyallylphenyl etherMorpholineTHF694
4-Cyanoallylphenyl etherDimedoneTHF590

Table 2: Conditions for the palladium-catalyzed deprotection of allyl phenyl ethers.

Protocol 3: Thermal Claisen Rearrangement of an Allyl Phenyl Ether

This protocol describes the thermal rearrangement of an allyl phenyl ether to 2-allylphenol.[9]

Materials:

  • Allyl phenyl ether

  • High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional)

  • Reaction vessel suitable for high temperatures

  • Heating and stirring apparatus

Procedure:

  • Place the allyl phenyl ether in a suitable reaction vessel. If desired, a high-boiling point solvent can be used.

  • Heat the reaction mixture to a temperature between 180-220 °C.[9]

  • Monitor the progress of the rearrangement by TLC or GC-MS.

  • Upon completion, cool the reaction mixture.

  • Purify the resulting 2-allylphenol by distillation under reduced pressure or by column chromatography.

G cluster_protection Protection cluster_deprotection Deprotection Start Phenol Step1 Deprotonation (Base) Start->Step1 Step2 Nucleophilic Attack on Allyl Halide Step1->Step2 Product1 Allyl Phenyl Ether Step2->Product1 Start2 Allyl Phenyl Ether Step3 Pd(0) Addition Start2->Step3 Step4 π-Allyl Complex Formation Step3->Step4 Step5 Nucleophilic Attack by Scavenger Step4->Step5 Product2 Deprotected Phenol Step5->Product2 caption Figure 2. Experimental Workflow

Caption: Step-wise experimental workflow for protection and deprotection.

Conclusion

The use of the allyl group as a protecting strategy for phenols offers a powerful and versatile tool for the modern synthetic chemist. Its robustness to a wide range of reaction conditions, coupled with the exceptionally mild and selective nature of its palladium-catalyzed removal, ensures its applicability in the synthesis of complex molecules. The additional possibility of a strategic Claisen rearrangement to access ortho-allylphenols further enhances its synthetic utility. By understanding the underlying mechanisms and following well-established protocols, researchers can confidently employ this protecting group to navigate challenging synthetic pathways and achieve their molecular targets with efficiency and precision.

References

  • Arndt, T., Raina, A., & Breugst, M. (2024).
  • Wikipedia. (2023). Claisen rearrangement.
  • Srinivas, R., & Kumar, K. V. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122.
  • Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement.
  • Berski, S. (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry.
  • Jeffrey, P. D. (1988). U.S. Patent No. 4,788,282. Washington, DC: U.S.
  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146–1149.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.
  • Ishizaki, M., Yamada, M., Watanabe, S. I., Hoshino, O., Nishitani, K., Hayashida, M., ... & Hara, H. (2004). Palladium charcoal-catalyzed deprotection of O-allylphenols. Tetrahedron, 60(36), 7973-7981.
  • Google Patents. (n.d.). FR2583038A1 - Process for deprotecting esters and allyl ethers.
  • PubChem. (n.d.). 2-Allylphenol.
  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)
  • The Good Scents Company. (n.d.).
  • PubChem. (n.d.).
  • Benchchem. (n.d.). Technical Guide: Synthesis of Allyl (triphenylphosphoranylidene)
  • Lipshutz, B. H., Ghorai, S., & Leong, W. W. Y. (2009). Deprotection of homoallyl ((h)Allyl) derivatives of phenols, alcohols, acids, and amines. The Journal of organic chemistry, 74(7), 2854–2857.
  • Patra, D., Panja, S., & Saha, A. (2021). Reactions of allyl acetate with phenyltrimethoxysilane. International Journal of Biological Macromolecules, 188, 92-101.
  • Savic, V. (2007).
  • Result of deallylation of α-allyl allyl phenyl acetate. (n.d.).
  • The Good Scents Company. (n.d.). 2-allyl phenol, 1745-81-9.
  • Denmark, S. E., & Nguyen, S. T. (2009).
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Sources

Application Notes and Protocols: Synthesis of 2,3-Dihydrobenzofurans from 2-Allylphenol Derived from 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure provides a valuable framework for the design of therapeutic agents targeting a diverse range of biological targets. This document provides a comprehensive guide to the synthesis of 2,3-dihydrobenzofurans, commencing with the preparation of the key intermediate, 2-allylphenol, from 2-allylphenyl acetate. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental best practices.

This guide is structured to provide a holistic understanding of the synthetic sequence, from starting material selection to final product purification and characterization. We will delve into the mechanistic intricacies of the pivotal Claisen rearrangement and the subsequent cyclization, offering a rationale for the chosen reaction conditions and analytical techniques.

Overall Synthetic Strategy

The synthesis of 2,3-dihydrobenzofurans from this compound follows a two-step sequence. The first part involves the preparation of 2-allylphenol via a Claisen rearrangement of a suitable precursor, which can be synthesized from phenol.[4] The second part focuses on the intramolecular cyclization of 2-allylphenol to afford the desired 2,3-dihydrobenzofuran ring system.

Workflow Diagram

G cluster_0 Part 1: Preparation of 2-Allylphenol cluster_1 Part 2: Synthesis of 2,3-Dihydrobenzofuran A Phenol B Allyl Phenyl Ether A->B Williamson Ether Synthesis (Allyl bromide, K₂CO₃) C 2-Allylphenol B->C Claisen Rearrangement (Heat) D 2-Allylphenol E 2,3-Dihydrobenzofuran D->E Intramolecular Cyclization (e.g., Pd-catalyzed) G cluster_mech Claisen Rearrangement Mechanism A Allyl Phenyl Ether B [3,3]-Sigmatropic Rearrangement C Dienone Intermediate A->C Heat B->C D Tautomerization E 2-Allylphenol C->E D->E G A 2-Allylphenol + Pd(II) B π-Allyl Palladium Complex A->B C Intramolecular Oxypalladation B->C D Palladacycle Intermediate C->D E Reductive Elimination D->E F 2,3-Dihydrobenzofuran + Pd(0) E->F

Sources

The Tsuji-Trost Reaction: A Comprehensive Guide to Allylic Substitution with 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the experimental protocol for the Tsuji-Trost allylic substitution using 2-allylphenyl acetate as the electrophile. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of reagents and conditions, and provide detailed, step-by-step protocols for both the synthesis of the starting material and the subsequent allylic substitution.

Introduction to the Tsuji-Trost Reaction: A Powerful Tool for Molecular Construction

First developed by Jiro Tsuji and later extensively expanded by Barry M. Trost, this reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium(0) complex.[2] The introduction of phosphine ligands by Trost was a pivotal moment, dramatically improving reactivity and paving the way for asymmetric variations.[2] The versatility of the Tsuji-Trost reaction is vast, accommodating a wide array of nucleophiles, including stabilized carbanions (so-called "soft" nucleophiles), amines, phenols, and more.[1][2] This breadth of scope has cemented its importance in the synthesis of complex natural products and pharmaceuticals.

The catalytic cycle, a symphony of organometallic transformations, is central to understanding the reaction's nuances. It commences with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate, forming an η² π-allyl complex.[1] This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond, expelling the leaving group and forming a cationic η³ π-allylpalladium(II) complex.[1] The fate of this key intermediate is then determined by the nature of the nucleophile. "Soft" nucleophiles, typically those with a conjugate acid pKa less than 25, directly attack the allyl moiety.[1] In contrast, "hard" nucleophiles (conjugate acid pKa > 25) tend to attack the metal center first, followed by reductive elimination to furnish the product.[1]

The Heart of the Matter: The Catalytic Cycle

Understanding the catalytic cycle is paramount for rational experimental design and troubleshooting. The key steps are illustrated below.

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle cluster_reactants Pd0 Pd(0)Ln Pi_complex η²-π-Allyl Complex Pd0->Pi_complex Coordination Pi_allyl_PdII η³-π-Allyl Pd(II) Complex Pi_complex->Pi_allyl_PdII Oxidative Addition (- Leaving Group) Product_complex Product Complex Pi_allyl_PdII->Product_complex Nucleophilic Attack (+ Nucleophile) Product_complex->Pd0 Ligand Dissociation (+ Product) Allyl_acetate Allylic Substrate (e.g., this compound) Allyl_acetate->Pi_complex Nucleophile Nucleophile (e.g., Dimethyl malonate) Nucleophile->Pi_allyl_PdII

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Synthesis of the Starting Material: this compound

A robust and reliable synthesis of the starting material is the first critical step. This compound can be readily prepared from the commercially available 2-allylphenol through a straightforward acetylation reaction. While various methods exist for acetylation, a common and effective approach involves the use of acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol: Acetylation of 2-Allylphenol

This protocol is adapted from standard acetylation procedures for phenols.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-AllylphenolReagentMajor Chemical Supplier
Acetic AnhydrideReagentMajor Chemical Supplier
PyridineAnhydrousMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
1 M Hydrochloric AcidACSMajor Chemical Supplier
Saturated Sodium Bicarbonate SolutionACSMajor Chemical Supplier
Anhydrous Magnesium SulfateReagentMajor Chemical Supplier

Procedure:

  • To a solution of 2-allylphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

The Main Event: Tsuji-Trost Allylic Substitution of this compound

With the starting material in hand, we now turn our attention to the palladium-catalyzed allylic substitution. For this application note, we will focus on the reaction of this compound with a classic "soft" nucleophile, the enolate of dimethyl malonate.

Key Experimental Parameters and Their Rationale

The success of a Tsuji-Trost reaction hinges on the judicious selection of several key parameters:

  • Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be used. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and reliable choice, as it is a stable Pd(0) source. Alternatively, a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) can be used in conjunction with a phosphine ligand, which will be reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: The choice of phosphine ligand is critical and can influence reactivity, selectivity, and catalyst stability.[2] Triphenylphosphine (PPh₃) is a workhorse ligand that is effective for many applications. For asymmetric reactions, chiral ligands are employed to induce enantioselectivity. The steric and electronic properties of the ligand can affect the regioselectivity of the nucleophilic attack.

  • Base: The base is required to generate the active nucleophile from its pronucleophile precursor. For soft nucleophiles like dimethyl malonate, a moderately strong base such as sodium hydride (NaH) or a carbonate base is typically sufficient. The choice of base can also influence the reaction rate and selectivity.

  • Solvent: The solvent must be able to dissolve the reactants and catalyst, and it should be inert to the reaction conditions. Anhydrous tetrahydrofuran (THF) is a common choice for its good solvating properties and compatibility with the organometallic intermediates. Other aprotic solvents like dichloromethane or toluene can also be used.

Experimental Workflow

The following diagram illustrates the general workflow for the Tsuji-Trost allylic substitution of this compound.

Tsuji_Trost_Workflow start Start reagent_prep Prepare Anhydrous Solvent and Reagents start->reagent_prep nucleophile_gen Generate Nucleophile (e.g., Deprotonation of Dimethyl Malonate) reagent_prep->nucleophile_gen catalyst_add Add Palladium Catalyst and Ligand nucleophile_gen->catalyst_add substrate_add Add this compound catalyst_add->substrate_add reaction Reaction at Appropriate Temperature (Monitor by TLC/GC-MS) substrate_add->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Tsuji-Trost reaction.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesizedN/A
Dimethyl MalonateReagentMajor Chemical Supplier
Sodium Hydride (60% dispersion in mineral oil)ReagentMajor Chemical Supplier
Tetrakis(triphenylphosphine)palladium(0)ReagentMajor Chemical Supplier
Anhydrous Tetrahydrofuran (THF)AnhydrousMajor Chemical Supplier
Saturated Ammonium Chloride SolutionACSMajor Chemical Supplier
Ethyl AcetateACSMajor Chemical Supplier
BrineACSMajor Chemical Supplier
Anhydrous Sodium SulfateReagentMajor Chemical Supplier

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

  • Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.1 eq) at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired allylic substitution product.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents.Use a fresh batch of palladium catalyst; Ensure all glassware is flame-dried and solvents are properly dried; Use freshly distilled or purchased anhydrous reagents.
Formation of Side Products Isomerization of the starting material or product; Catalyst decomposition.Optimize reaction temperature and time; Use a more robust ligand; Ensure a positive nitrogen pressure is maintained throughout the reaction.
Inconsistent Results Variations in reagent quality; Inconsistent reaction setup.Use reagents from the same batch for a series of experiments; Standardize the experimental setup and procedure meticulously.

Conclusion

The Tsuji-Trost allylic substitution is a powerful and versatile transformation that has found widespread application in organic synthesis. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively employ this reaction to construct complex molecules. The detailed protocols provided in this application note for the synthesis of this compound and its subsequent use in a palladium-catalyzed allylic substitution with dimethyl malonate offer a solid foundation for further exploration and application of this important reaction.

References

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Tsuji–Trost reaction. Wikipedia. [Link]

  • Jiao, Y. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Peking University.
  • Tsuji–Trost reaction. Wikipedia. [Link]

  • Youn, S. W. (2014). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. NIH Public Access.
  • An integrative sustainability assessment of the Tsuji–Trost reaction simulating allylic amination under non-conventional (vs. conventional) conditions. Green Chemistry. (2022).
  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic
  • TSUJI-TROST REACTION/ALLYLATION- Solved Practice Problems. ChemOrgChem. (2023).
  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • Rahman, A., Uahengo, V., Likius, D. S., & Mupa, M. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Semantic Scholar.

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The Strategic Application of 2-Allylphenyl Acetate in Heterocyclic Synthesis: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Allylphenyl Acetate as a Versatile Precursor for High-Value Heterocycles

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the bedrock of medicinal chemistry and materials science. This compound emerges as a deceptively simple yet powerful building block for the synthesis of a variety of oxygen-containing heterocycles. Its utility lies in the latent reactivity of the allyl group, which, through a strategic sequence of reactions, can be harnessed to construct intricate ring systems. This guide provides an in-depth exploration of the application of this compound in the synthesis of benzofurans, 2H-chromenes, and coumarins, offering detailed experimental protocols, mechanistic discussions, and field-proven insights for researchers, scientists, and drug development professionals.

The cornerstone of the synthetic strategies detailed herein is the thermal[1][1]-sigmatropic rearrangement known as the Claisen rearrangement.[2][3][4] This powerful carbon-carbon bond-forming reaction proceeds through a concerted, pericyclic transition state, transforming the starting allyl phenyl ether into a 2-allylphenol derivative.[5][6] This rearrangement is the pivotal step that sets the stage for subsequent cyclization reactions, bringing the reactive allyl group into proximity with the phenolic oxygen.

Part 1: The Gateway Transformation - The Claisen Rearrangement of this compound

The journey from this compound to a plethora of heterocyclic compounds commences with the Claisen rearrangement. Heating this compound induces a concerted rearrangement to form 2-allyl-1-acetoxybenzene, which upon hydrolysis of the acetate group, yields 2-allylphenol. This transformation is typically performed at elevated temperatures, often in a high-boiling solvent or neat.

Mechanism of the Aromatic Claisen Rearrangement

The Claisen rearrangement of an allyl phenyl ether proceeds through a concerted, six-membered cyclic transition state.[5] This[1][1]-sigmatropic shift results in the formation of a non-aromatic ortho-dienone intermediate. This intermediate then rapidly tautomerizes to the more stable aromatic phenol, restoring aromaticity and driving the reaction to completion.[2]

Claisen_Rearrangement Start This compound TS [3,3]-Sigmatropic Transition State Start->TS Heat (Δ) Rearranged 2-Allyl-1-acetoxybenzene Product 2-Allylphenol Rearranged->Product Hydrolysis Intermediate ortho-Dienone Intermediate Intermediate->Rearranged Tautomerization TS->Intermediate

Caption: The Claisen Rearrangement of this compound.

Part 2: Synthesis of Benzofurans via Palladium-Catalyzed Oxidative Cyclization

The 2-allylphenol obtained from the Claisen rearrangement of this compound is a prime substrate for the synthesis of benzofurans, a key motif in many natural products and pharmaceuticals.[7][8] A particularly effective method is the palladium-catalyzed oxidative cyclization, often referred to as a Wacker-type cyclization.[9]

Mechanistic Rationale

The palladium(II)-catalyzed cyclization of 2-allylphenols is believed to proceed through a Wacker-type mechanism. The reaction is initiated by the coordination of the palladium(II) catalyst to the alkene of the allyl group. This is followed by an intramolecular nucleophilic attack of the phenolic oxygen onto the coordinated alkene (oxypalladation), forming a five-membered palladacycle. This step is a 5-exo-trig cyclization. Subsequent β-hydride elimination from the resulting organopalladium intermediate furnishes the benzofuran product and a palladium(0) species. A stoichiometric oxidant, such as benzoquinone (BQ), is required to reoxidize the palladium(0) back to the active palladium(II) catalyst, thus completing the catalytic cycle.[2][10]

Benzofuran_Synthesis Start 2-Allylphenol Pd_complex Pd(II)-Alkene Complex Start->Pd_complex Pd(II) Catalyst Palladacycle Five-membered Palladacycle Pd_complex->Palladacycle Intramolecular Oxypalladation (5-exo-trig) Product 2-Methyl-2,3-dihydrobenzofuran Palladacycle->Product β-Hydride Elimination Catalyst_regeneration Pd(0) -> Pd(II) Palladacycle->Catalyst_regeneration Pd(0) Catalyst_regeneration->Start Oxidant (e.g., BQ)

Caption: Palladium-Catalyzed Synthesis of Benzofurans.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

This protocol is adapted from established procedures for the palladium-catalyzed cyclization of 2-allylphenols.[2][10]

  • Preparation of the Catalyst Solution: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve palladium(II) acetate (Pd(OAc)₂, 5 mol%) and benzoquinone (1.2 equivalents) in anhydrous, degassed tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: To the catalyst solution, add a solution of 2-allylphenol (1.0 equivalent) in THF via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M aqueous sodium hydroxide solution to remove unreacted phenol and benzoquinone. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-methyl-2,3-dihydrobenzofuran.

EntrySubstrateCatalyst Loading (mol%)OxidantSolventTime (h)Yield (%)Reference
12-Allylphenol5Benzoquinone (1.2 eq)THF2475[2]
24-Bromo-2-allylphenol5Benzoquinone (1.2 eq)THF3672[10]
34-Methoxy-2-allylphenol5Benzoquinone (1.2 eq)THF2480[2]

Part 3: Synthesis of 2H-Chromenes via Palladium-Catalyzed Cyclization

The synthesis of 2H-chromenes from 2-allylphenol can also be achieved through a palladium-catalyzed intramolecular cyclization. The regioselectivity of the cyclization (6-endo-trig for chromenes vs. 5-exo-trig for dihydrobenzofurans) can be influenced by the nature of the palladium catalyst, ligands, and reaction conditions.

Mechanistic Considerations

Similar to the benzofuran synthesis, the formation of 2H-chromenes involves an initial coordination of the palladium(II) catalyst to the allyl double bond. However, to favor the formation of the six-membered chromene ring, a 6-endo-trig cyclization must occur. While 5-exo cyclizations are generally kinetically favored, the use of specific ligands or reaction conditions can promote the 6-endo pathway. Following the intramolecular oxypalladation, β-hydride elimination leads to the formation of the 2H-chromene product and regenerates the palladium(0) catalyst, which is then reoxidized.[9]

Chromene_Synthesis Start 2-Allylphenol Pd_complex Pd(II)-Alkene Complex Start->Pd_complex Pd(II) Catalyst, Ligand Palladacycle Six-membered Palladacycle Pd_complex->Palladacycle Intramolecular Oxypalladation (6-endo-trig) Product 2H-Chromene Palladacycle->Product β-Hydride Elimination Catalyst_regeneration Pd(0) -> Pd(II) Palladacycle->Catalyst_regeneration Pd(0) Catalyst_regeneration->Start Oxidant

Caption: Palladium-Catalyzed Synthesis of 2H-Chromenes.

Experimental Protocol: Synthesis of a 2H-Chromene Derivative

This protocol is a generalized procedure based on palladium-catalyzed intramolecular cyclizations of ortho-allylphenols.[9][11]

  • Catalyst Pre-formation: In a Schlenk tube, add Pd(OAc)₂ (5 mol%) and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%) in an anhydrous, deoxygenated solvent such as toluene or dioxane. Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Reaction Assembly: Add the 2-allylphenol substrate (1.0 equivalent) and an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃, 2.0 equivalents) to the catalyst mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Quenching and Extraction: After completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

EntrySubstrateCatalyst SystemOxidantTemperature (°C)Yield (%)Reference
12-AllylphenolPd(OAc)₂ / PPh₃Cu(OAc)₂10065[9]
22-(But-2-en-1-yl)phenolPd(TFA)₂ / LigandBenzoquinone8078[9]
32-Allyl-4-methylphenolPdCl₂(MeCN)₂Ag₂CO₃9070[11]

Part 4: A Multi-Step Approach to Coumarins

The synthesis of coumarins from this compound is a more involved process that requires functional group manipulation of the allyl side chain after the initial Claisen rearrangement. The key transformation is the conversion of the allyl group into a functionality that can undergo lactonization with the phenolic hydroxyl group.

Synthetic Strategy

A plausible synthetic route involves the following key steps:

  • Claisen Rearrangement: Conversion of this compound to 2-allylphenol.

  • Oxidation of the Allyl Group: The terminal double bond of the 2-allylphenol is oxidized to a carboxylic acid. This can be achieved through a two-step process of hydroboration-oxidation to the corresponding propanol, followed by oxidation to the carboxylic acid, or more directly using strong oxidizing agents like KMnO₄ or a RuCl₃/NaIO₄ system.

  • Lactonization: The resulting 3-(2-hydroxyphenyl)propanoic acid is then cyclized under acidic conditions (e.g., using p-toluenesulfonic acid or sulfuric acid) with heating to form the dihydrocoumarin.

  • Dehydrogenation: The dihydrocoumarin is then dehydrogenated to the coumarin using a suitable oxidizing agent such as selenium dioxide (SeO₂) or palladium on carbon (Pd/C) at high temperatures.[12][13]

Coumarin_Synthesis_Workflow Start This compound Step1 Claisen Rearrangement (Heat) Start->Step1 Intermediate1 2-Allylphenol Step1->Intermediate1 Step2 Oxidation of Allyl Group Intermediate1->Step2 Intermediate2 3-(2-Hydroxyphenyl)propanoic Acid Step2->Intermediate2 Step3 Lactonization (Acid, Heat) Intermediate2->Step3 Intermediate3 Dihydrocoumarin Step3->Intermediate3 Step4 Dehydrogenation Intermediate3->Step4 Product Coumarin Step4->Product

Caption: Multi-step Synthesis of Coumarin.

Illustrative Protocol: Synthesis of Dihydrocoumarin

This protocol outlines the key steps to convert 2-allylphenol into a dihydrocoumarin intermediate.

  • Hydroboration-Oxidation of 2-Allylphenol:

    • Dissolve 2-allylphenol (1.0 equivalent) in dry THF under an inert atmosphere.

    • Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3 M) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

    • Stir the reaction at room temperature for 1 hour, then heat to 50 °C for an additional hour.

    • Cool the reaction, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield 3-(2-hydroxyphenyl)propan-1-ol.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the alcohol from the previous step in acetone.

    • Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

    • Stir for 2 hours at room temperature.

    • Quench the reaction with isopropanol and filter the mixture.

    • Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate to give 3-(2-hydroxyphenyl)propanoic acid.

  • Lactonization:

    • Dissolve the carboxylic acid in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • After completion (monitored by TLC), cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

    • Purify by column chromatography to obtain the dihydrocoumarin.

StepIntermediateReagentsTypical Yield (%)Reference
13-(2-Hydroxyphenyl)propan-1-ol1. BH₃·THF2. NaOH, H₂O₂85-95[12]
23-(2-Hydroxyphenyl)propanoic acidJones Reagent70-85[13]
3Dihydrocoumarinp-TsOH, Toluene80-90[12]

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of a range of valuable heterocyclic compounds. The strategic use of the Claisen rearrangement as an initial key transformation, followed by powerful palladium-catalyzed cyclization reactions or functional group manipulations, provides access to benzofurans, 2H-chromenes, and coumarins. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this readily available building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials.

References

  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Palladium-Catalyzed Enantioselective Wacker-Type Cyclization of o-Allylphenols.
  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis, 44(08), 1171-1177.
  • van Otterlo, W. A. L., Morgans, G. L., Madeley, L. G., Kuzvidza, S., Moleele, S. S., Thornton, N., & de Koning, C. B. (2005).
  • Waylander. (2017, April 24). Synthesize coumarin from 4-allyl-2-methoxyphenol (eugenol). Chemistry Stack Exchange. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Carboetherification of γ,δ-Unsaturated Alcohols: A New Synthesis of Substituted Tetrahydropyrans. Journal of the American Chemical Society, 126(6), 1620-1621.
  • Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. The Journal of Organic Chemistry, 73(18), 7336-41.
  • Delogu, G., & Begala, M. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016(4), M909.
  • Capriati, V., & Fochi, M. (2002). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 6(6), 495-512.
  • Rao, K., Tyagi, R., Kaur, N., & Kishore, D. (2013). An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Corresponding 2-Allylphenols Containing Electron Rich and Electron Capturing Substituents in the Arene Ring. Journal of Chemistry, 2013, 548025.
  • Trost, B. M., & Toste, F. D. (1999). A New Catalyst for the Asymmetric Aldol Reaction: A Bimetallic Lewis Acid-Brønsted Acid System. Journal of the American Chemical Society, 121(19), 4545-4554.
  • Jia, C., Piao, D., Kitamura, T., & Fujiwara, Y. (2000). Various aryl alkynoates and alkynanilides undergo fast intramolecular reaction at room temperature in the presence of a catalytic amount of Pd(OAc)₂ and trifluoroacetic acid (TFA) as solvent to afford coumarins and quinolinones in good yields. The Journal of Organic Chemistry, 65(22), 7516-7522.
  • Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48.
  • Sanford, E. M., Lis, C. C., & McPherson, N. R. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
  • Hosokawa, T., Ohkata, H., & Moritani, I. (1975). Cyclization Reaction of 2-Allylphenols with Palladium Salts. Bulletin of the Chemical Society of Japan, 48(5), 1533-1536.
  • Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in die C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157-3166.
  • Castro, C. E., Gaughan, E. J., & Owsley, D. C. (1966). Synthesis of Substituted Benzo[b]furans. The Journal of Organic Chemistry, 31(12), 4071-4078.
  • Rhoads, S. J., & Raulins, N. R. (1975). The Claisen and Cope Rearrangements. Organic Reactions, 22, 1-252.
  • White, W. N., & Fife, W. K. (1961). The ortho-Claisen Rearrangement. II. A Kinetic Study of the Rearrangement of p-Substituted Allyl Phenyl Ethers. Journal of the American Chemical Society, 83(18), 3846-3852.
  • Larock, R. C., & Stinn, D. E. (1988). Synthesis of benzofurans via palladium-promoted cyclization of ortho-substituted aryl allyl ethers. Tetrahedron Letters, 29(37), 4687-4690.
  • Tietze, L. F., & Beifuss, U. (1993). Sequential Transformations in Organic Chemistry: A Synthetic Strategy with a Future. Angewandte Chemie International Edition in English, 32(2), 131-163.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944.
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Sources

Application Notes & Protocols: Characterizing 2-Allylphenyl Acetate as a Ligand for the Human Olfactory Receptor OR51L1

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The de-orphanization of olfactory receptors (ORs), which constitute the largest family of G-protein coupled receptors (GPCRs) in the human genome, remains a significant challenge in sensory biology and pharmacology.[1][2][3] These receptors are not only pivotal for our sense of smell but are also found in non-olfactory tissues, suggesting broader physiological roles.[1] OR51L1 is one such receptor with expression noted in the olfactory epithelium and other tissues like the prostate gland.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing 2-allylphenyl acetate to study the activation and signaling of the human olfactory receptor OR51L1. We present a robust methodology centered on a heterologous expression system coupled with a sensitive luciferase-based reporter assay, explaining the scientific rationale behind each step to ensure reproducible and reliable results.[4][5]

Introduction: The Challenge of Olfactory Receptor De-orphanization

Olfactory receptors are responsible for detecting a vast array of odorant molecules, initiating a signal transduction cascade that results in the perception of smell.[3] This process begins when a ligand binds to an OR, inducing a conformational change that activates a coupled G-protein (typically Gαolf).[6][7] This activation triggers adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP), which serves as a key second messenger.[8]

A primary bottleneck in olfactory research is the difficulty in functionally expressing ORs in heterologous cell systems to screen for activating ligands.[4] Many ORs fail to traffic efficiently to the plasma membrane, rendering them non-functional. The protocols detailed herein address this challenge by incorporating co-expression of a Receptor-Transporting Protein (RTP1), which has been shown to significantly enhance the cell-surface expression of a majority of ORs.[4]

This guide focuses on the systematic evaluation of this compound as a potential agonist for OR51L1. By providing detailed, validated protocols, we aim to equip researchers with the tools to investigate this specific ligand-receptor interaction and to adapt these methods for broader de-orphanization studies.

Materials and Reagents

Ligand: this compound

Proper handling and preparation of the ligand are critical for accurate results.

Table 1: Properties of this compound

PropertyValueReference(s)
CAS Number 1797-74-6[9][10]
Molecular Formula C₁₁H₁₂O₂[9][10][11]
Molecular Weight 176.21 g/mol [9][11][12]
Appearance Colorless to light yellow liquid[9]
Odor Profile Fruity, sweet, honey[9][12][13]
Boiling Point 239-240 °C[9][12]
Density ~1.037 g/mL at 25 °C[9][12]
Solubility Soluble in ethanol; poorly soluble in water[13]

Safety & Handling: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[12][14][15]

  • Work in a well-ventilated area or chemical fume hood.[16][17]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][18]

  • Store in a cool, dry, well-ventilated place away from heat sources.[18]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[14][16]

Reagents & Consumables
  • Cell Line: HEK293T (Human Embryonic Kidney) or Hana3A cells.

  • Expression Plasmids:

    • pCI vector containing human OR51L1 with an N-terminal Rhodopsin (Rho) tag.

    • pCI vector containing human RTP1L.

    • pCRE-Luciferase reporter plasmid.

    • pCI vector containing the human G-protein α subunit, Gαolf.

  • Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM).

    • Fetal Bovine Serum (FBS).

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA.

  • Transfection:

    • Lipofectamine® 2000 or a similar high-efficiency transfection reagent.

    • Opti-MEM® I Reduced Serum Medium.

  • Assay & Lysis:

    • Luciferase Assay System (e.g., Promega).

    • Phosphate-Buffered Saline (PBS).

    • Dimethyl sulfoxide (DMSO), biotechnology grade.

  • Equipment:

    • Luminometer for 96-well plates.

    • CO₂ incubator (37°C, 5% CO₂).

    • Standard cell culture equipment.

Scientific Rationale & Core Concepts

The OR51L1 Signaling Pathway

Understanding the downstream signaling of OR51L1 is fundamental to designing a functional assay. Like canonical olfactory receptors, OR51L1 is a GPCR predicted to couple with Gαolf.[2][6] Ligand binding initiates a cascade that elevates intracellular cAMP levels, which is the signal we aim to detect.


// Nodes Ligand [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; OR51L1 [label="OR51L1 Receptor\n(7-TM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gαolf/βγ Complex\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; G_Active [label="Gαolf-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase III", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; cAMP [label="cAMP\n(Second Messenger)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reporter [label="CRE-Luciferase\nReporter Gene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Luciferase [label="Luciferase\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signal [label="Luminescent Signal", fillcolor="#FBBC05", fontcolor="#202124", shape=oval];

// Edges Ligand -> OR51L1 [label=" Binds"]; OR51L1 -> G_Protein [label=" Activates"]; G_Protein -> G_Active [label=" GTP/GDP\n Exchange"]; G_Active -> AC [label=" Stimulates"]; ATP -> AC [style=dashed]; AC -> cAMP [label=" Converts"]; cAMP -> Reporter [label=" Activates\n Transcription"]; Reporter -> Luciferase; Luciferase -> Signal [label=" Catalyzes\n Reaction"];

// Invisible edges for alignment {rank=same; Ligand; ATP;} {rank=same; Reporter; Signal;} }

Figure 1: OR51L1 signaling cascade leading to reporter gene expression.

Rationale for Heterologous Co-Expression
  • Why HEK293T Cells? HEK293T cells are widely used because they have low endogenous GPCR expression, are easy to culture and transfect, and provide a null background for studying a specific receptor.[19]

  • Why the Rho Tag? An N-terminal rhodopsin tag (Rho tag) mimics the N-terminus of a well-expressed GPCR, promoting proper folding and trafficking of the fusion OR protein to the cell surface.[4]

  • Why RTP1? Receptor-Transporting Proteins (RTPs) act as chaperones, facilitating the functional maturation and membrane integration of ORs, dramatically increasing the number of receptors at the cell surface available for ligand binding.[4]

  • Why Gαolf? Co-expressing the specific G-protein α subunit that ORs couple to in vivo, Gαolf, ensures a robust and physiologically relevant downstream signal upon receptor activation.

Experimental Workflow & Protocols

The overall experimental workflow is a multi-day process involving plasmid transfection, cell incubation, ligand stimulation, and signal detection.


// Nodes Day1 [label="Day 1: Cell Seeding\nPlate HEK293T cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Day2 [label="Day 2: Co-Transfection\nTransfect cells with OR51L1,\nRTP1, Gαolf, and pCRE-Luc plasmids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Day3_Stim [label="Day 3: Ligand Stimulation\nReplace media with 2-allylphenyl\nacetate dilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Day3_Incub [label="Incubation\n(4-6 hours)", fillcolor="#F1F3F4", fontcolor="#202124", shape=oval]; Day3_Lysis [label="Cell Lysis & Assay\nAdd luciferase substrate and\nmeasure luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Day4 [label="Day 4: Data Analysis\nNormalize data and plot\ndose-response curve", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Day1 -> Day2; Day2 -> Day3_Stim [label=" 24h Incubation"]; Day3_Stim -> Day3_Incub; Day3_Incub -> Day3_Lysis; Day3_Lysis -> Day4; }

Figure 2: High-level experimental workflow from cell seeding to data analysis.

Protocol 1: Cell Seeding (Day 1)
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Aspirate media, wash cells with PBS, and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh media and perform a cell count.

  • Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of media.

  • Incubate overnight at 37°C with 5% CO₂.

Protocol 2: Transient Co-Transfection (Day 2)

Causality: This step introduces the genetic machinery necessary for the cell to express the receptor, its support proteins, and the reporting system. The ratio of plasmids is optimized for robust signal-to-noise.

  • For each well, prepare a DNA mixture in 25 µL of Opti-MEM containing:

    • 50 ng of Rho-tagged OR51L1 plasmid

    • 25 ng of RTP1 plasmid

    • 25 ng of Gαolf plasmid

    • 50 ng of pCRE-Luciferase plasmid

  • Self-Validation Control: Prepare a "Mock" transfection mix containing the pCRE-Luciferase plasmid but substituting an empty pCI vector for the OR51L1 plasmid. This is crucial for determining ligand-independent background signal.

  • In a separate tube, dilute 0.5 µL of Lipofectamine® 2000 in 25 µL of Opti-MEM and incubate for 5 minutes.

  • Combine the DNA mixture with the diluted Lipofectamine® 2000, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.

  • Add 50 µL of the DNA-lipid complex to each well.

  • Incubate the plate for 24 hours at 37°C with 5% CO₂.

Protocol 3: Ligand Preparation and Stimulation (Day 3)
  • Prepare a 100 mM stock solution of this compound in high-purity DMSO.

  • Perform a serial dilution of the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., ranging from 1 µM to 1 mM). Ensure the final DMSO concentration in all wells is constant and non-toxic (≤0.1%).

  • Control: Prepare a "vehicle" control containing only serum-free DMEM with the same final DMSO concentration.

  • Carefully aspirate the media from the transfected cells.

  • Add 100 µL of the prepared ligand dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 4-6 hours at 37°C. This allows time for receptor activation, downstream signaling, and expression of the luciferase reporter gene.

Protocol 4: Luciferase Assay and Data Acquisition (Day 3)
  • Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.

  • Aspirate the media containing the ligand from the wells.

  • Wash each well gently with 100 µL of PBS.

  • Add 20 µL of 1X cell lysis buffer to each well and place the plate on an orbital shaker for 10 minutes to ensure complete lysis.

  • Add 100 µL of the Luciferase Assay Reagent to each well.

  • Immediately measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Data Normalization

For each concentration of this compound, the raw luminescence data (Relative Light Units, RLU) should be normalized. The fold-change in activity is a common and robust metric.

Fold Change = (RLU of OR51L1 with Ligand) / (RLU of OR51L1 with Vehicle)

Alternatively, normalizing to the mock-transfected cells can help identify receptor-specific activity:

Normalized Response = (RLU of OR51L1 with Ligand) / (RLU of Mock with Ligand)

Dose-Response Analysis

Plot the normalized response (Y-axis) against the logarithm of the ligand concentration (X-axis). Fit the data using a non-linear regression model (e.g., log(agonist) vs. response -- Variable slope) in software like GraphPad Prism to determine the EC₅₀ (half-maximal effective concentration).

Table 2: Representative (Hypothetical) Data for OR51L1 Activation

[this compound] (µM)Log [Concentration]Avg. RLUStd. DevNormalized Response (Fold Change)
0 (Vehicle)N/A15,2501,1501.00
1025,5002,3001.67
101185,70015,60012.18
301.48450,30038,90029.53
1002780,10065,40051.15
3002.48815,60071,20053.48
10003821,30075,00053.86

From this hypothetical data, one would observe a clear dose-dependent activation of OR51L1 by this compound, with an estimated EC₅₀ value in the low micromolar range.

Potential Pitfalls and Troubleshooting
  • High Background/Low Signal: This is often due to poor transfection efficiency or suboptimal cell-surface expression of the OR. Verify plasmid integrity and optimize the DNA-to-transfection reagent ratio. Ensure RTP1 is co-transfected.

  • Inconsistent Results: Variability can arise from inconsistent cell seeding, pipetting errors during ligand dilution, or variations in incubation times. Use of multichannel pipettes and careful technique is paramount.

  • Ligand Cytotoxicity: At high concentrations, some odorants can be toxic to cells, leading to a drop-off in the dose-response curve. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to rule out toxicity.

Conclusion

The protocols described in this application note provide a validated and robust framework for investigating the interaction between this compound and the human olfactory receptor OR51L1. By leveraging a well-characterized heterologous expression system and a highly sensitive luciferase reporter assay, researchers can obtain quantitative data on receptor activation. The emphasis on proper controls and an understanding of the underlying scientific principles ensures the generation of reliable and interpretable results. This methodology is not only suitable for confirming the OR51L1/2-allylphenyl acetate pairing but can also be readily adapted as a high-throughput screening platform to de-orphanize other olfactory receptors, paving the way for new discoveries in sensory science, diagnostics, and therapeutics.

References

  • Grokipedia. (n.d.). OR51L1.
  • Berhe, D. T., et al. (2015). Studying G protein-coupled receptors: immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols. Methods in Cell Biology.
  • Sino Biological. (n.d.). OR51L1 General Information.
  • Rat Genome Database. (n.d.). Or51l1 (olfactory receptor family 51 subfamily L member 1).
  • Lagin, A. D., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.
  • GeneCards. (n.d.). OR51L1 Gene.
  • Wikipedia. (n.d.). OR51L1.
  • Che-CAST. (2019). Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase. Journal of Visualized Experiments.
  • de March, C. A., et al. (2018). Numerical Models and In Vitro Assays to Study Odorant Receptors. Methods in Molecular Biology.
  • ChemicalBook. (n.d.). allyl phenylacetate.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PubChem. (n.d.). 2-Phenylallyl acetate.
  • Advanced Biotech. (2025). Safety data sheet.
  • Scent.vn. (n.d.). Allyl phenylacetate (CAS 1797-74-6): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6.
  • Chemical Bull Pvt. Ltd. (n.d.). Allyl Phenyl Acetate | 1797-74-6.
  • BioGPS. (n.d.). OR51L1 (olfactory receptor family 51 subfamily L member 1) | Gene Report.
  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • FUJIFILM Wako Chemicals. (2025). Safety Data Sheet.
  • Mainland, J. D., et al. (2014). High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity. Journal of Visualized Experiments.
  • Thermo Fisher Scientific. (n.d.). Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems.
  • Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science.
  • Jiang, Y., et al. (2015). Molecular profiling of activated olfactory neurons identifies odorant receptors for odors in vivo. Nature Neuroscience.
  • Sigma-Aldrich. (n.d.). Allyl phenylacetate ≥99%, FG.
  • AMiner. (n.d.). Evaluating Cell-Surface Expression and Measuring Activation of Mammalian Odorant Receptors in Heterologous Cells.
  • ResearchGate. (n.d.). Allyl phenyl acetate at 100 µM activates two receptors out of 579....
  • Adipietro, K. A., et al. (2012). Human olfactory receptor responses to odorants. Chem Senses.
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Troubleshooting & Optimization

Technical Support Center: Byproducts in the Claisen Rearrangement of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of byproducts during the Claisen rearrangement of 2-allylphenyl acetate and related aryl allyl ethers. Our goal is to provide you with the causal logic behind experimental phenomena and to offer robust, field-proven solutions.

Troubleshooting & FAQs

Question 1: What is the primary, expected product, and what is the fundamental mechanism?

Answer: The Claisen rearrangement is a powerful and reliable method for forming carbon-carbon bonds.[1] When an aryl allyl ether, such as this compound (which first forms an allyl vinyl ether intermediate), is heated, it undergoes a concerted, intramolecular[2][2]-sigmatropic rearrangement.[1][2]

The reaction proceeds through a highly ordered, six-membered cyclic transition state.[2][3] This initial rearrangement breaks the C-O ether bond and forms a new C-C bond between the terminal carbon of the allyl group and the ortho carbon of the phenyl ring. This step transiently disrupts the aromaticity of the ring, producing a non-aromatic intermediate, 6-allyl-2,4-cyclohexadienone.[2] This intermediate then rapidly tautomerizes to restore the energetically favorable aromatic system, yielding the final product, 2-allylphenol.[1][2] This entire process is typically intramolecular, a fact confirmed by crossover experiments which show that fragments do not dissociate and recombine between different molecules.[1]

Question 2: I am observing a significant amount of a para-substituted phenol (4-allylphenol) in my product mixture. Why is this happening and how can I minimize it?

Answer: The formation of a para-substituted product is a well-documented alternative pathway in the aromatic Claisen rearrangement. This typically occurs under two conditions:

  • Steric Hindrance: If both ortho positions on the phenyl ring are blocked by other substituents, the allyl group cannot migrate to its preferred location. In this scenario, the allyl group first migrates to the ortho position to form the cyclohexadienone intermediate. Since tautomerization is blocked, this intermediate undergoes a second[2][2]-sigmatropic rearrangement (a Cope rearrangement) that moves the allyl group to the para position. Subsequent tautomerization then yields the para-substituted phenol.[4][5]

  • Thermodynamic Control: Even when the ortho positions are available, the para product can form as a competing byproduct. The reaction is under thermodynamic control, and at higher temperatures, the equilibrium may begin to favor the formation of the more stable para isomer.

Troubleshooting Strategies:

  • Temperature Optimization: High temperatures (often >200°C) can promote the secondary Cope rearrangement to the para position.[6] Carefully lower the reaction temperature to the minimum required for the ortho rearrangement to proceed at a reasonable rate. This will kinetically favor the ortho product.

  • Solvent Choice: Polar solvents have been shown to accelerate the Claisen rearrangement, potentially allowing for lower reaction temperatures.[1][3] Consider switching from a non-polar solvent like decalin to a more polar, high-boiling solvent like N,N-dimethylformamide (DMF) or using ionic liquids.[4][5]

  • Lewis Acid Catalysis: The use of Lewis acids can significantly increase the reaction rate, often allowing it to proceed at or near room temperature.[7] This dramatically reduces the likelihood of the high-energy secondary rearrangement that leads to the para byproduct.

Question 3: My overall yield is low, and I've isolated the starting phenol (or its acetate precursor). What causes this cleavage side reaction?

Answer: The isolation of the corresponding phenol (e.g., catechol from a 2-allyloxyphenyl starting material) points to a cleavage of the allyl-oxygen bond. This is typically a result of:

  • Thermal Decomposition: The high temperatures required for uncatalyzed Claisen rearrangements can be sufficient to cause homolytic or heterolytic cleavage of the C-O bond, leading to the formation of the phenol and allyl fragments that may polymerize or engage in other side reactions.

  • Trace Impurities: Acidic or basic impurities in the starting material or solvent can catalyze the hydrolysis or cleavage of the ether linkage, especially at elevated temperatures.

Troubleshooting Strategies:

  • Reduce Reaction Temperature: As with minimizing the para byproduct, lowering the temperature is the most effective way to prevent thermal decomposition. This is best achieved by incorporating a catalyst.

  • Use Catalysis: Lewis acids (e.g., AlCl₃, Cu(OTf)₂, Zn(OTf)₂) or Brønsted acids can catalyze the rearrangement, dramatically lowering the required activation energy and allowing the reaction to be run under much milder conditions.[7][8]

  • Ensure Purity: Use purified, dry solvents and ensure the starting material is free of acidic or basic residues from its synthesis.

Question 4: My reaction seems complex, with multiple unidentified spots on TLC. What other side reactions are possible?

Answer: Besides the primary para-isomer and phenol cleavage products, other byproducts can arise, especially under harsh conditions.

  • "Abnormal" Claisen Rearrangement: In some cases, the intermediate dienone can undergo further rearrangement to yield a product where the second carbon of the allyl group (the β-carbon) is attached to the ring.[3]

  • Products from Boat Transition State: While the reaction strongly prefers a chair-like transition state, a higher-energy boat transition state is also possible.[4] This can lead to different diastereomeric products if the allyl group is substituted.

  • Polymerization: The allyl fragments generated from cleavage side reactions can polymerize under thermal conditions, leading to intractable tars and reducing the overall yield.

Troubleshooting Strategies:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. This allows you to stop the reaction once the starting material is consumed, preventing further degradation or isomerization of the desired product.

  • Spectroscopic Analysis: Fully characterize your product mixture using ¹H NMR, ¹³C NMR, and MS to identify the structures of the byproducts. Understanding what is being formed is critical to diagnosing the problem.

Data Summary: Influence of Reaction Conditions

The following table summarizes the general effects of key experimental parameters on the product distribution in an aromatic Claisen rearrangement.

ParameterEffect on ortho/para RatioEffect on Phenol Formation (Cleavage)Rationale & Citation
Temperature Lower temperature favors ortho product.Lower temperature minimizes cleavage.High temperatures provide the activation energy for the secondary Cope rearrangement to the para position and for C-O bond cleavage.[3][6]
Solvent Polarity Increased polarity can improve ortho selectivity.Indirectly reduces cleavage by allowing lower temperatures.Polar solvents accelerate the concerted pericyclic reaction, often enabling the use of milder conditions.[1][3]
Lewis Acid Catalyst Significantly favors ortho product.Drastically reduces or eliminates cleavage.Catalysts lower the activation energy, allowing the reaction to proceed at much lower temperatures where side reactions are kinetically disfavored.[7]

Reaction Mechanism Workflow

The following diagram illustrates the key pathways in the Claisen rearrangement of an aryl allyl ether, including the formation of the primary ortho product and the competing para byproduct.

Claisen_Rearrangement Start Aryl Allyl Ether (Starting Material) TS1 [3,3] Sigmatropic Rearrangement (Chair Transition State) Start->TS1 Heat (Δ) Intermediate Ortho-Dienone (Non-aromatic Intermediate) TS1->Intermediate Taut Tautomerization Intermediate->Taut Fast TS2 Cope Rearrangement Intermediate->TS2 Heat (Δ) (if ortho is blocked or high temp) Product_Ortho Ortho-Allylphenol (Kinetic Product) Taut->Product_Ortho Para_Intermediate Para-Dienone (Intermediate) TS2->Para_Intermediate Taut2 Tautomerization Para_Intermediate->Taut2 Fast Product_Para Para-Allylphenol (Thermodynamic Product) Taut2->Product_Para

Sources

Preventing side reactions in palladium-catalyzed couplings of 2-Allylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Couplings of 2-Allylphenyl Acetate

Welcome to the technical support center for palladium-catalyzed coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful synthetic transformations. As a bifunctional molecule, this compound presents unique challenges, with the potential for several competing reaction pathways. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield of your desired product.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the palladium-catalyzed coupling of this compound. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Q1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What's causing the low conversion?

A1: Low conversion is typically indicative of an inactive or inhibited catalyst system. The active Pd(0) species is the cornerstone of most cross-coupling catalytic cycles, and its generation and maintenance are critical for reaction success.[1][2]

Potential Causes & Solutions:

  • Inefficient Pre-catalyst Reduction: Many reactions start with a stable Pd(II) precursor, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) catalyst.[1][3] This reduction can be slow or incomplete.

    • Solution: Gently pre-heat the mixture of the Pd(II) source, ligand, and base in the solvent for 15-30 minutes before adding the substrates. This "pre-formation" step can ensure a sufficient concentration of the active Pd(0) catalyst is available at the start of the reaction.

  • Ligand Oxidation or Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by trace oxygen in the reaction vessel. Oxidized phosphine can no longer coordinate effectively to the palladium center, leading to catalyst deactivation.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use freshly distilled, degassed solvents. Employing robust, sterically hindered ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can also mitigate this issue as they are often more resistant to oxidation.[1]

  • Inappropriate Base: The base plays a crucial role in both the pre-catalyst reduction and the primary catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[1][2] An unsuitable base can lead to poor catalyst turnover.

    • Solution: For Suzuki-type couplings, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.[4][5] For reactions where the acetate leaving group is displaced (Tsuji-Trost type), the choice of base depends on the nucleophile's pKa. If your nucleophile is a soft carbon nucleophile, a weaker base like NaOAc might be sufficient.

Q2: I'm observing significant isomerization of the allyl double bond to the thermodynamically more stable internal (propenyl) isomer. How can I prevent this?

A2: Allyl isomerization is a common side reaction in palladium catalysis. It proceeds through the formation of a π-allyl palladium intermediate, followed by a β-hydride elimination to form a palladium-hydride species and a diene. Re-insertion of the palladium-hydride can then lead to the isomerized product.[3]

Causality & Prevention Strategy:

This side reaction is particularly problematic as the resulting propenyl group is often unreactive under the same coupling conditions.

Key Solutions:

  • Lower the Reaction Temperature: Isomerization pathways often have a higher activation energy than the desired productive coupling. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress this side reaction.

  • Choose the Right Ligand: The ligand sphere around the palladium atom dictates its reactivity.

    • Electron-Poor Ligands: Ligands with electron-withdrawing groups (e.g., P(OPh)₃) can sometimes accelerate the desired reductive elimination step relative to β-hydride elimination.

    • Bidentate Ligands: Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos, can be effective. Their defined bite angles can create a steric environment that disfavors the conformation required for β-hydride elimination.[5]

  • Add a Hydride Scavenger: In some cases, adding a stoichiometric amount of a compound that can react with any formed palladium-hydride species can prevent re-insertion and isomerization. Mild oxidants or certain alkenes can serve this purpose, though this can complicate the reaction mixture. A more common strategy is to ensure the reductive elimination pathway is as fast as possible.[3]

The following diagram illustrates the choice point for the palladium intermediate, leading to either the desired product or the unwanted isomerized side product.

G cluster_main Desired Coupling Pathway cluster_side Isomerization Side Reaction A Pd(0)L_n + this compound B π-Allyl Palladium Complex (Intermediate I) A->B Oxidative Addition C Nucleophilic Attack or Transmetalation B->C E β-Hydride Elimination B->E Competing Pathway D Desired Coupled Product C->D Reductive Elimination F Pd-H Species + Diene E->F G Hydride Re-insertion F->G H Isomerized Product (2-Propenylphenyl Acetate) G->H

Caption: Competing pathways for the π-allyl palladium intermediate.

Q3: My desired product is contaminated with homocoupled side products. What is the cause and how do I fix it?

A3: Homocoupling arises when two molecules of the same coupling partner react with each other. In the context of a Suzuki-Miyaura coupling with this compound (as an aryl electrophile, if the acetate is converted to a triflate, for instance) and a boronic acid, you might see boronic acid homocoupling. In Tsuji-Trost type reactions, you might see dimerization of the nucleophile.

Mechanistic Insights & Solutions:

CauseMechanistic ExplanationTroubleshooting Protocol
High Catalyst Loading / High Temperature At high concentrations of the active Pd(0) catalyst and elevated temperatures, the rate of transmetalation can become competitive with reductive elimination, leading to intermediates that can cause homocoupling.1. Decrease Catalyst Loading: Use the lowest effective catalyst loading (start at 1-2 mol %).2. Lower Temperature: As with isomerization, reducing the temperature can disfavor the higher activation energy side reactions.
Oxygen Contamination Oxygen can promote the oxidative dimerization of organoboron reagents, a well-known side reaction in Suzuki couplings.1. Rigorous Degassing: Thoroughly degas all solvents and reagents.2. Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup and duration.
Incorrect Stoichiometry Using a large excess of one coupling partner can sometimes drive homocoupling of that partner.1. Optimize Stoichiometry: Aim for a ratio close to 1:1 or a slight excess (1.1-1.2 equivalents) of the nucleophilic partner.
Q4: I am observing the formation of palladium black. What does this mean and is it salvageable?

A4: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition.[1] It occurs when the Pd(0) species, which should be stabilized by ligands, agglomerates and precipitates out of solution. Once formed, palladium black is generally catalytically inactive for the desired transformation.

Causes & Preventative Measures:

  • Insufficient Ligand: The ratio of ligand to palladium is critical. A low ligand-to-metal ratio can leave the Pd(0) center coordinatively unsaturated and prone to aggregation.

    • Solution: For monodentate phosphine ligands like PPh₃, a Pd:Ligand ratio of 1:2 to 1:4 is common. For bidentate ligands, a 1:1 to 1:1.2 ratio is typical. Ensure your ligand is pure and not degraded.

  • High Temperatures: Excessive heat can accelerate ligand dissociation from the metal center, leading to the formation of unstable, "naked" palladium species that rapidly decompose.

    • Solution: Run the reaction at the minimum temperature required. If high temperatures are necessary, use more thermally stable ligands, such as N-heterocyclic carbene (NHC) ligands or bulky biaryl phosphine ligands.

  • Incompatible Solvent: The choice of solvent can influence the stability of the catalytic complex.

    • Solution: Aprotic polar solvents like THF, Dioxane, or Toluene are generally good choices. If you observe decomposition, screening different solvents is a valid troubleshooting step.[4]

Can the reaction be saved? Once a significant amount of palladium black has formed, it is difficult to salvage the reaction. The best course of action is to stop the reaction, filter off the palladium black, and restart with fresh catalyst and optimized conditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal palladium precursor for my reaction?

A1: The choice of precursor often depends on convenience, air stability, and the specific reaction being performed.

Palladium PrecursorCommon Use Cases & Properties
Pd(OAc)₂ (Palladium(II) Acetate)Highly common, relatively inexpensive, and air-stable. Requires in situ reduction to Pd(0). The acetate anion can sometimes act as a base or a ligand, which can be beneficial or detrimental depending on the reaction.[1]
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))An air-stable source of Pd(0). It does not require a reduction step, which can be advantageous. The dba ligands are weakly coordinating and easily displaced by phosphine ligands.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A direct source of Pd(0) with the ligand already coordinated. It is highly effective but can be sensitive to air and moisture, requiring more careful handling.
PdCl₂(L)₂ (e.g., PdCl₂(PPh₃)₂)Pd(II) pre-catalysts that are often air-stable and easy to handle. They also require in situ reduction. The chloride anions can sometimes influence the catalytic cycle.[4]

For most applications involving this compound, starting with Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand offers a good balance of reactivity, stability, and cost.

Q2: What is the role of the phosphine ligand and how do I select the right one?

A2: The ligand is arguably the most critical component for controlling reactivity and selectivity. It directly influences the electronic properties and steric environment of the palladium center.[6] This modulation affects the rates of oxidative addition, reductive elimination, and potential side reactions.[4][6]

G start What is the primary goal? q1 Increase Reaction Rate? start->q1 q2 Suppress Side Reactions (e.g., Isomerization)? start->q2 q3 Control Regioselectivity? start->q3 ans1 Use Electron-Rich, Bulky Monodentate Ligands (e.g., P(t-Bu)₃, Buchwald ligands) q1->ans1 ans2 Use Bulky Bidentate Ligands with a Large Bite Angle (e.g., Xantphos, dppf) q2->ans2 ans3 Use Sterically Hindering Ligands to direct attack to the less substituted allyl terminus. q3->ans3

Caption: A workflow for selecting a suitable ligand based on the experimental goal.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a representative protocol and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Substrates: Add degassed solvent (e.g., Toluene, 0.1 M concentration relative to the limiting reagent). Add this compound (1.0 equivalent) and the boronic acid coupling partner (1.2 equivalents).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Donahue, M. G., & Gellman, S. H. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). National Institutes of Health. [Link]

  • Engle, K. M., & Chen, J. S. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. organic-chemistry.org. [Link]

  • Wikipedia. (2023). Tsuji–Trost reaction. Wikipedia. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. chem.libretexts.org. [Link]

  • Li, Z., et al. (2024). Excited-State Palladium-Catalyzed Radical Allylic Alkylation: Rapid Access to C2-Allyl Carbohydrates. ChemRxiv. [Link]

  • Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. chem.libretexts.org. [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Wikipedia. [Link]

  • Sharma, J. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. [Link]

  • Trost, B. M., & Verhoeven, T. R. (1982). Isomerization of (π-allyl)palladium complexes via nucleophilic displacement by palladium(0). A common mechanism in palladium(0)-catalyzed allylic substitution. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Purification of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-allylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from typical reaction mixtures. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the integrity of your experimental outcomes.

Introduction: The Chemistry of Purification

The synthesis of this compound, often achieved through the Claisen rearrangement of allyl phenyl ether followed by acetylation, can result in a variety of impurities that complicate downstream applications.[1][2][3] The successful isolation of the target compound hinges on a thorough understanding of the potential byproducts and the strategic application of purification techniques. This guide will delve into the nuances of these methods, providing not just procedural steps, but the underlying chemical principles that govern their efficacy.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.

Question 1: My crude reaction mixture is a dark, viscous tar, and I'm unable to isolate my product. What is the likely cause?

Answer: The formation of a viscous tar is a common issue, often indicating the presence of polymeric byproducts or degradation of the starting materials or product.[4] One likely cause is the omission of a crucial drying step during the workup of the Claisen rearrangement product, 2-allylphenol, before acetylation.[4] Residual water or base can lead to side reactions and polymerization.

  • Expert Insight: Before acetylation, it is critical to thoroughly wash the organic layer containing 2-allylphenol to remove any inorganic salts and then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate. An azeotropic distillation step with a non-polar solvent like toluene can also be highly effective in removing trace amounts of water.[4]

Question 2: After my workup, I see two spots on my TLC plate that are very close together. How can I effectively separate these compounds?

Answer: This is a classic purification challenge, often indicating the presence of a structurally similar impurity. In the context of this compound synthesis, the most probable impurity is the unreacted starting material, 2-allylphenol. The hydroxyl group on 2-allylphenol makes it slightly more polar than the acetate product.

  • Troubleshooting Workflow:

    TLC_Troubleshooting Start Two close spots on TLC Decision1 Is the lower spot the major product? Start->Decision1 Action1 Impurity is likely less polar. Increase eluent polarity slightly. Decision1->Action1 No Action2 Impurity is likely more polar (e.g., 2-allylphenol). Optimize flash chromatography conditions. Decision1->Action2 Yes Path1 Yes Path2 No Action3 Consider a basic wash (e.g., dilute NaHCO3 or Na2CO3) to remove acidic 2-allylphenol. Action2->Action3

    Caption: Decision tree for resolving closely spaced TLC spots.

  • Detailed Protocol: Flash Column Chromatography

    • Solvent System Selection: Begin by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.[5][6] Aim for an Rf value of approximately 0.3 for the this compound spot.

    • Column Packing: Properly pack a silica gel column with the chosen eluent.

    • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

    • Elution: Elute the column with the optimized solvent system. The less polar this compound should elute before the more polar 2-allylphenol. Collect fractions and monitor them by TLC.[7]

Question 3: My final product is a yellow oil, but the literature reports it as a colorless liquid. What is causing this discoloration?

Answer: A yellow tint in the final product often points to the presence of trace impurities, which could be residual palladium catalyst from a cross-coupling reaction if that synthetic route was used, or small amounts of oxidized phenolic compounds.[8][9]

  • Expert Insight:

    • Palladium Removal: If a palladium catalyst was used, washing the organic layer with a solution of sodium thiosulfate or filtering the crude product through a pad of Celite can help remove residual metal.[8]

    • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon, followed by filtration, can often remove colored impurities.[9]

    • Distillation: For thermally stable compounds like this compound, vacuum distillation can be a highly effective final purification step to obtain a colorless product.[10]

ParameterValueSource
Boiling Point89.00 to 93.00 °C @ 3.00 mm Hg[10]
Specific Gravity1.03300 to 1.04100 @ 25.00 °C[10]

Question 4: I'm concerned about the hydrolysis of my acetate group during the workup. What conditions should I avoid?

Answer: The phenyl acetate group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would regenerate 2-allylphenol.[11][12]

  • Preventative Measures:

    • Maintain neutral or mildly acidic conditions during aqueous extractions.

    • Avoid prolonged contact with strong bases like sodium hydroxide. A milder base such as sodium bicarbonate is preferable for neutralizing acidic residues.

    • Minimize the time the compound is in contact with protic solvents, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound synthesis?

A1: The most common impurities are typically:

  • 2-Allylphenol: Unreacted starting material from the acetylation step.

  • Allyl phenyl ether: Unrearranged starting material from the Claisen rearrangement.[13][14]

  • Acetic acid or Acetic anhydride: Residual reagents from the acetylation.

  • Polymeric materials: Formed from side reactions, especially in the presence of acid or base catalysts at elevated temperatures.

Q2: Can I use distillation to purify this compound?

A2: Yes, vacuum distillation is an excellent method for purifying this compound, especially for removing non-volatile impurities and colored substances.[10] Given its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent thermal decomposition.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton or carbon-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., the ester carbonyl).

Q4: What is the purpose of a basic wash in the workup?

A4: A wash with a mild aqueous base, such as sodium bicarbonate solution, is used to neutralize and remove any acidic components from the reaction mixture. This includes unreacted acetic acid or acetic anhydride from the acetylation step, as well as the weakly acidic 2-allylphenol.

Workflow for Purification and Troubleshooting

Purification_Workflow Start Crude this compound Workup Aqueous Workup (Mild Base Wash) Start->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Analysis Analyze Crude Product (TLC, ¹H NMR) Solvent_Removal->Crude_Analysis Decision1 Is the product pure? Crude_Analysis->Decision1 Final_Product Pure this compound Decision1->Final_Product Yes Troubleshoot Troubleshooting Required Decision1->Troubleshoot No Chromatography Flash Column Chromatography Troubleshoot->Chromatography Distillation Vacuum Distillation Troubleshoot->Distillation

Caption: A general workflow for the purification and troubleshooting of this compound.

References

  • Babu, R. S., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. [Link]

  • Wikipedia contributors. (2023, December 27). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • BipChemTech. (2022, December 19). Claisen Rearrangement || Formation of New bond || Sigmatropic || Allyl phenyl ether|BSc || NEET [Video]. YouTube. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Sole, R., et al. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. Catalysts, 12(8), 909. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST), 21(2), e2024212-1-6. [Link]

  • Google Patents. (n.d.). CA1100999A - Process for preparing 2-allyl phenol.
  • Nawghare, B. R., et al. (2025). CHEMOSELECTIVE METAL FREE DEALLYLATION OF α-ALLYL-PHENYL- CARBOXYLIC ESTERS UNDER REDUCTION. Bulletin of the Chemical Society of Ethiopia, 39(1), 131-138. [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting. r/Chempros. [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Synthesis of Allyl Acetates from Allenes. [Link]

  • Walailak Journal of Science and Technology. (n.d.). View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6. [Link]

  • IRIS. (2022, August 11). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). Allyl phenylacetate. PubChem. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. [Link]

  • Wikipedia contributors. (2023, April 1). Allyl acetate. In Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.).
  • Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. [Link]

  • ResearchGate. (2025). Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex. [Link]

  • ResearchGate. (2025). Selective double bond isomerization of allyl phenyl ethers catalyzed by ruthenium metal complexes. [Link]

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Troubleshooting Guide: Intramolecular Heck Reaction of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An essential tool in synthetic chemistry, the Mizoroki-Heck reaction forges carbon-carbon bonds with remarkable efficiency.[1][2] However, when applying this powerful reaction to specific substrates, such as the intramolecular cyclization of 2-Allylphenyl acetate, researchers can encounter challenges that lead to diminished yields or complete reaction failure.

This technical support guide, designed for chemists and drug development professionals, provides a structured, in-depth approach to troubleshooting low yields in this specific transformation. As Senior Application Scientists, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and logically solve problems at the bench.

This guide is structured in a question-and-answer format to directly address the common issues encountered during this specific reaction.

Q1: My reaction is sluggish or not proceeding at all. Where should I start my investigation?

A stalled reaction is often due to an issue with one of the three core components: the catalyst's activity, the reaction conditions, or the integrity of your starting materials.

  • Catalyst Activation: The true catalyst in the cycle is a Palladium(0) species.[1][3] If you are using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[4] This reduction is often accomplished by phosphine ligands, which are oxidized in the process.[1] If this activation step is inefficient, the catalytic cycle will not initiate.

  • Inert Atmosphere: The catalytically active Pd(0) species is sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state, leading to catalyst decomposition.[5] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

  • Reagent Purity: Impurities in your substrate, solvent, or base can act as catalyst poisons.[5] Water in solvents like DMF or DMA can be problematic. Ensure your this compound is pure and that all other reagents meet the necessary quality standards for catalytic reactions.

Q2: I'm observing a black precipitate in my flask. What is it, and how does it affect my yield?

The black precipitate is almost certainly "Palladium black," which consists of agglomerated, elemental palladium nanoparticles.[6][7] This is a common sign of catalyst deactivation and a primary reason for low yields.

Causality: The catalytically active species are soluble, low-valent palladium complexes, typically stabilized by ligands.[8] If these ligands dissociate or are degraded, or if the reaction temperature is too high, the unstable "naked" Pd(0) atoms will rapidly aggregate and precipitate out of solution, effectively removing the catalyst from the reaction cycle.[6][9]

Solutions:

  • Ligand Stabilization: The primary role of ligands (e.g., phosphines, N-heterocyclic carbenes) is to stabilize the Pd(0) center and prevent this aggregation.[8][10] Using a sufficient amount of a suitable ligand is critical. Bulky, electron-donating phosphine ligands or robust N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[2][11][12]

  • Temperature Control: While higher temperatures can accelerate the reaction, they also increase the rate of catalyst decomposition.[13] If you observe Pd black, consider reducing the reaction temperature. A temperature screening experiment is often necessary to find the optimal balance between reaction rate and catalyst stability.[14][15]

  • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote aggregation. Conversely, if your catalyst loading is too low, the reaction may not proceed to completion before the catalyst degrades. Optimization is key.

Q3: How do I select the optimal catalyst system (Palladium Source & Ligand) for this intramolecular reaction?

The choice of palladium source and ligand is paramount for success, especially in intramolecular reactions which can be sterically demanding.[16]

  • Palladium Source: Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. Pd(OAc)₂ is a stable Pd(II) source that requires in-situ reduction, often by phosphine ligands.[4] Pd₂(dba)₃ is a Pd(0) source and may be more suitable if catalyst activation is suspected to be an issue.

  • Ligand Selection:

    • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard choice, but for more challenging transformations, bulkier and more electron-rich ligands like Tri(o-tolyl)phosphine (P(o-tol)₃) can improve the rate of oxidative addition, which is often the rate-determining step.[8][17]

    • Bidentate Phosphines: For intramolecular reactions aiming to create chiral centers, bidentate chiral ligands like (R)- or (S)-BINAP are essential for inducing asymmetry.[4][18]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating highly active and thermally robust catalysts that are less prone to decomposition.[2][12] They are an excellent choice for difficult couplings.

Parameter Common Choices Rationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is common and cost-effective but requires in-situ reduction.[4] Pd₂(dba)₃ is a direct Pd(0) source.
Ligand Type Monodentate Phosphines (PPh₃, P(o-tol)₃), Bidentate Phosphines (BINAP, dppf), NHCsLigands stabilize the Pd(0) catalyst, prevent aggregation, and modulate reactivity.[8][10] Bulky, electron-rich ligands often improve performance.[11]
Base Inorganic: K₂CO₃, Cs₂CO₃, NaOAc, K₃PO₄Organic: Et₃N, DIPEANeutralizes the H-X acid byproduct to regenerate the Pd(0) catalyst.[4][8] The choice can significantly impact yield and selectivity.[14][19]
Solvent DMF, DMAc, NMP, Acetonitrile, TolueneMust dissolve all components and is often a polar aprotic solvent.[17][20] Can influence catalyst stability and reaction rate.
Temperature 80 °C - 140 °CMust be high enough for the reaction to proceed but low enough to prevent catalyst decomposition and side reactions.[13][14]
Q4: My starting material is isomerizing; the double bond is migrating away from the desired position. How can this be stopped?

Allyl group isomerization is a well-known side reaction in Heck chemistry.[4]

Causality: This occurs via the formation of a hydrido-palladium complex ([Pd]-H) after the desired product is formed. Instead of being neutralized by the base, this complex can re-insert across the double bond of another starting material molecule in the opposite orientation, and subsequent β-hydride elimination releases the alkene with the double bond in a new, more thermodynamically stable position.

Solutions:

  • Choice of Base: The base's job is to intercept and neutralize the [Pd]-H complex quickly, regenerating the Pd(0) catalyst for the next cycle before it can cause isomerization.[4][10] Inorganic bases like potassium or cesium carbonate are often effective.

  • Additives: In some cases, additives like silver or thallium salts can be used. They act as halide scavengers, promoting a "cationic" Heck pathway that can sometimes suppress isomerization, though this adds cost and toxicity.[4]

Q5: What is the optimal base and solvent for the cyclization of this compound?

The base and solvent work in concert to create the optimal environment for the catalytic cycle.

  • Base Selection: The primary role of the base is to neutralize the acid (e.g., HBr, HI) generated during the reaction, which is essential for regenerating the active Pd(0) catalyst from the hydrido-palladium(II) intermediate.[3][4][8]

    • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Often a good first choice. They are non-nucleophilic and their solubility can be tuned with the solvent system.

    • Organic Bases (Triethylamine (Et₃N), Hünig's base): These are also common but can sometimes lead to side reactions or complicate purification.

    • For your specific substrate, an inorganic base like K₂CO₃ or Cs₂CO₃ is a robust starting point.

  • Solvent Selection: Polar aprotic solvents are the standard for the Heck reaction as they effectively dissolve the polar intermediates and salts involved.[17][20][21]

    • Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN).

    • Considerations: Ensure the solvent is anhydrous. The reaction temperature will also dictate solvent choice (e.g., use NMP or DMAc for temperatures >120 °C).

Systematic Troubleshooting Workflow

When faced with low yields, a systematic approach is more effective than random changes. The following workflow provides a logical path for optimization.

G cluster_start Initial Check cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_end Result start Low Yield with This compound check_purity Verify Reagent Purity & Inert Conditions start->check_purity catalyst Screen Catalyst System 1. Ligand (PPh3 -> P(o-tol)3 -> NHC) 2. Pd Source (Pd(OAc)2 -> Pd2(dba)3) check_purity->catalyst Purity OK pd_black Observe for Pd Black? catalyst->pd_black pd_black->catalyst Yes base Screen Base (K2CO3 -> Cs2CO3 -> Et3N) pd_black->base No solvent Screen Solvent (DMF -> DMAc -> Toluene) base->solvent temp Optimize Temperature (e.g., 80°C, 100°C, 120°C) solvent->temp success Optimized Yield temp->success

Caption: A decision-tree for troubleshooting the intramolecular Heck reaction.

The Heck Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.

HeckCycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd2_aryl L₂Pd(II)(Ar)(X) ox_add->pd2_aryl coord Alkene Coordination pd2_aryl->coord Alkene pd2_alkene L(Ar)(X)Pd(II)-alkene coord->pd2_alkene mig_insert Migratory Insertion pd2_alkene->mig_insert pd2_alkyl L₂Pd(II)-alkyl mig_insert->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim Product Released pd2_hydride L₂Pd(II)(H)(X) beta_elim->pd2_hydride red_elim Reductive Elimination (+ Base) pd2_hydride->red_elim Base-H-X red_elim->pd0

Caption: The generally accepted Pd(0)/Pd(II) catalytic cycle for the Heck reaction.[1][3][8]

Example Experimental Protocol

This protocol provides a robust starting point for the intramolecular cyclization of a substrate like 2-allylphenyl bromide. Always perform reactions in a well-ventilated fume hood.

Objective: To perform a trial intramolecular Heck reaction for cyclization.

Materials:

  • 2-allylphenyl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv, dried)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a Schlenk flask. Heat the flask under vacuum and cool under a stream of Argon to remove moisture.

  • Reagent Addition: Under a positive pressure of Argon, add K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv) to the flask.

  • Solvent and Substrate: Add anhydrous DMF via syringe to dissolve the solids. Degas the resulting mixture by bubbling Argon through it for 15-20 minutes. Finally, add the 2-allylphenyl bromide (1.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclized product.

This structured approach to troubleshooting, grounded in the fundamental principles of the Heck reaction, will enable you to diagnose issues effectively and optimize conditions for the successful synthesis of your target molecule.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Barros, A. I. R. N. A., et al. (2015). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Molecules, 20(4), 6354-6367. [Link]

  • Sauza, A., et al. (2012). The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II). Synthesis, 44(02), 272-282. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Shaikh, A., et al. (2016). Heck Reaction—State of the Art. Catalysts, 6(1), 19. [Link]

  • Knowles, J. P., & Whiting, A. (2012). The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 10(41), 8096-8107. [Link]

  • Cortés-Borda, D., et al. (2016). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development, 20(11), 1979–1987. [Link]

  • Shibasaki, M., & Vogl, E. M. (1997). The Enantioselective Heck Reaction. Journal of Organometallic Chemistry, 541(1-2), 51-65. [Link]

  • Mohammadi, M., et al. (2016). Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • Felpin, F.-X., et al. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm. HAL Open Science. [Link]

  • Pérez-Temprano, M. H., et al. (2015). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. Catalysis Science & Technology, 5(1), 205-212. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2012). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Current Organic Chemistry, 16(3), 340-359. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]

  • Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 359. [Link]

  • Obora, Y., et al. (2003). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Journal of the American Chemical Society, 125(42), 12998-12999. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Shields, J. D., & Buchwald, S. L. (2020). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 59(31), 12693-12705. [Link]

  • González-Linares, F., et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Advances, 11(34), 20958–20966. [Link]

  • Calò, V., et al. (2004). Palladium-Catalyzed Heck Arylations of Allyl Alcohols in Ionic Liquids: Remarkable Base Effect on the Selectivity. The Journal of Organic Chemistry, 69(17), 5708–5711. [Link]

  • Shamsuddin, N. A. M., et al. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings, 2332(1). [Link]

  • Shamsuddin, N. A. M., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]

  • Wipf, P. (2007). Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. [Link]

  • Tokunaga, M., et al. (2004). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap. [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Vantourout, J. C., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Sabounchi, S. J., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research, 3(1), 108-117. [Link]

  • El-Shishtawy, R. M., et al. (2015). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... ResearchGate. [Link]

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  • Pearson. (2022). Heck Reaction Explained. Retrieved from [Link]

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Sources

Technical Support Center: Enhancing Regioselectivity in the Allylic Substitution of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective allylic substitution of 2-allylphenyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C and C-X bond-forming reaction. As a variation of the renowned Tsuji-Trost reaction, controlling the site of nucleophilic attack on the unsymmetrical π-allyl palladium intermediate is a common yet critical challenge.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established principles of organometallic chemistry. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying mechanistic principles that govern success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the allylic substitution of this compound. Each issue is followed by an analysis of probable causes and actionable solutions.

Question 1: My reaction produces a mixture of linear and branched isomers. How can I selectively favor the linear product?

Answer: Achieving high selectivity for the linear product hinges on controlling the steric environment of the palladium catalyst. The nucleophile preferentially attacks the less sterically hindered carbon of the π-allyl intermediate.[3][4] Here’s how you can influence this outcome:

  • Primary Cause: The phosphine ligand is not bulky enough to create a significant steric difference between the two ends of the π-allyl intermediate. Standard ligands like triphenylphosphine (PPh₃) can often lead to product mixtures.

  • Solution 1: Employ Bulky, Wide Bite-Angle Ligands.

    • Explanation: Ligands with a large "bite angle" (P-Pd-P angle) create a sterically demanding pocket around the metal center. This steric hindrance effectively blocks the internal (more substituted) carbon of the allyl system, directing the nucleophile to the terminal carbon.[5]

    • Recommended Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is the industry standard for promoting linear selectivity.[5][6][7] Its rigid backbone enforces a wide bite angle of approximately 108°.[7]

    • Action: Replace your current phosphine ligand with Xantphos. Typically, a 1:1 to 1.2:1 ratio of ligand to palladium precursor is used.

  • Solution 2: Modify Solvent Choice.

    • Explanation: Non-coordinating, nonpolar solvents generally favor linear product formation. They do not compete for coordination sites on the palladium center, allowing the bulky phosphine ligand to exert maximum steric control.

    • Action: If you are using polar aprotic solvents like THF or DMSO, consider switching to less polar options such as Toluene, Benzene, or Dioxane.

  • Solution 3: Consider the Nucleophile.

    • Explanation: "Soft" nucleophiles, such as stabilized malonate esters, are standard for this reaction and respond well to ligand-controlled regioselectivity.[3][8] Very bulky nucleophiles can also enhance selectivity for the less hindered position.

    • Action: If applicable to your synthetic route, using a bulkier version of your nucleophile (e.g., di-tert-butyl malonate instead of dimethyl malonate) can further improve linear selectivity.

Question 2: My goal is the branched isomer, but the reaction favors the linear product or gives poor selectivity. What should I do?

Answer: Promoting nucleophilic attack at the more substituted, internal carbon of the allyl moiety requires a different strategic approach that minimizes steric hindrance and can leverage electronic effects.

  • Primary Cause: The ligand system is too bulky, or reaction conditions are favoring the thermodynamically more stable linear product.

  • Solution 1: Use Smaller, Electron-Rich Ligands.

    • Explanation: Smaller, less sterically demanding ligands like triphenylphosphine (PPh₃) or chelating ligands with a small bite angle (e.g., dppe) open up space around the catalyst, allowing the nucleophile to access the internal carbon. In the absence of overwhelming steric control, electronic factors can dominate, where the nucleophile attacks the allylic terminus with the highest partial positive charge.[1]

    • Action: Screen smaller ligands such as PPh₃ or 1,2-Bis(diphenylphosphino)ethane (dppe).

  • Solution 2: Change the Metal Catalyst.

    • Explanation: While palladium catalysis is dominant, other transition metals are known to exhibit opposite regioselectivity. Iridium-based catalysts, in particular, are renowned for favoring the formation of branched products in allylic substitutions.[9]

    • Action: For a definitive shift in selectivity, consider exploring catalyst systems based on iridium, such as [Ir(COD)Cl]₂ with a phosphite ligand.[9]

  • Solution 3: Modify the Leaving Group.

    • Explanation: The nature of the leaving group can influence the ionization step and subsequent equilibria of the π-allyl intermediate.[4] While acetate is common, a more labile leaving group like a carbonate or phosphate can sometimes alter the reaction kinetics in favor of the branched product under specific conditions.

    • Action: Synthesize the corresponding 2-allylphenyl carbonate and test it under your reaction conditions.

Question 3: The reaction is sluggish, gives a low yield, or fails to proceed. What are the common culprits?

Answer: Low reactivity can stem from several factors, from catalyst activity to the purity of your reagents.

  • Probable Cause 1: Inefficient Pre-catalyst Activation.

    • Explanation: Most protocols use a Pd(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. If the Pd(0) catalyst is not formed efficiently or is poisoned, the catalytic cycle will not initiate.

    • Action: Ensure your reagents and solvents are rigorously deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst. If using a Pd(II) source, ensure your ligand can effectively reduce it or that the conditions are appropriate for reduction. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this.[3]

  • Probable Cause 2: Poor Leaving Group Ability.

    • Explanation: The reaction begins with the oxidative addition of the palladium catalyst to the C-O bond of the acetate.[2] While acetate is a competent leaving group, it is not as reactive as others.

    • Action: For difficult substrates, consider switching to a more reactive leaving group like a carbonate or phosphate, which can accelerate the initial oxidative addition step.

  • Probable Cause 3: Issues with the Nucleophile/Base.

    • Explanation: If using a soft nucleophile like dimethyl malonate, it must be effectively deprotonated by a suitable base to become active. The choice of base and counter-ion can be critical.

    • Action: Ensure your base is strong enough to fully deprotonate the nucleophile (e.g., NaH, K₂CO₃, t-BuOK).[3] The reaction should be performed under anhydrous conditions if using a moisture-sensitive base.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for regioselectivity in this reaction?

The reaction proceeds via a catalytic cycle that involves the formation of a cationic (η³-allyl)Pd intermediate.[1][2] For this compound, this intermediate is unsymmetrical. The nucleophile can attack either of the two terminal carbons of the allyl system. The regioselectivity is determined by the competition between these two pathways. The outcome is governed by a complex interplay of:

  • Steric Effects: The steric bulk of the ligands on the palladium catalyst can block one terminus of the allyl group, directing the nucleophile to the other.[1]

  • Electronic Effects: The distribution of positive charge on the allyl termini can influence the site of attack, especially when steric factors are minimal.[1]

  • Reaction Parameters: The solvent, temperature, counter-ions, and the nature of the nucleophile all play a role in modulating the reactivity and selectivity.[1]

Q2: How does the "bite angle" of a diphosphine ligand like Xantphos control selectivity?

The bite angle is the P-Pd-P bond angle in the coordinated complex. Ligands with a wide bite angle, like Xantphos, position the bulky phenyl groups on the phosphorus atoms in a way that creates a large, rigid steric field. This field effectively "embraces" the π-allyl intermediate, causing significant steric hindrance at the position closer to the palladium (the internal carbon), thereby forcing the nucleophile to attack the less hindered terminal position.[5]

Q3: Can I use a catalyst other than palladium?

Yes. While palladium is the most common and versatile metal for this transformation, other metals can be used and often provide complementary regioselectivity.

  • Iridium (Ir): Often provides excellent selectivity for the branched, more substituted product.[9]

  • Ruthenium (Ru): Certain ruthenium catalyst systems have been developed to be highly selective for the linear product.[10][11][12]

Data Presentation & Protocols

Table 1: Influence of Ligand Choice on Regioselectivity

The following table summarizes the typical effect of common phosphine ligands on the regioselectivity of palladium-catalyzed allylic alkylation of an unsymmetrical aryl-allyl substrate with a soft nucleophile (e.g., sodium dimethyl malonate).

LigandStructure TypeTypical Bite AnglePredominant ProductExpected Ratio (Linear:Branched)
PPh₃ MonodentateN/AMixture / Slight Linear~ 60:40 to 80:20
dppe Bidentate (Chelating)~85°Branched / Mixture~ 30:70 to 50:50
dppf Bidentate (Chelating)~99°Linear> 85:15
Xantphos Bidentate (Rigid)~108°Highly Linear > 98:2 [5]

Experimental Protocols

Protocol 1: Synthesis of the Linear Product using a Pd/Xantphos System

This protocol is optimized for the selective formation of the linear isomer.

1. Reagent Preparation:

  • Ensure all solvents (e.g., Toluene) are anhydrous and deoxygenated (e.g., by sparging with argon for 30 minutes).
  • Ensure all solid reagents are dry.

2. Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv) and Xantphos (0.022 equiv).
  • Add anhydrous, deoxygenated Toluene (to make a ~0.1 M solution with respect to the substrate).
  • Stir the mixture at room temperature for 15-20 minutes until a homogeneous catalyst solution forms.

3. Addition of Reagents:

  • Add this compound (1.0 equiv).
  • In a separate flask, prepare the nucleophile solution. For example, suspend Sodium Hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous Toluene and add Dimethyl Malonate (1.2 equiv) dropwise at 0 °C. Stir until hydrogen evolution ceases.
  • Using a cannula, slowly transfer the prepared sodium dimethyl malonate solution to the reaction flask containing the substrate and catalyst.

4. Reaction and Workup:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
  • Monitor the reaction progress by TLC or GC-MS.
  • Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

Visualizations & Diagrams

Mechanism of Regioselectivity

The diagram below illustrates the key catalytic cycle and the decision point for regioselectivity. The bulky Xantphos ligand sterically shields the internal carbon (C1), favoring nucleophilic attack at the terminal carbon (C3).

regioselectivity_mechanism cluster_cycle Catalytic Cycle cluster_control Regiochemical Control Pd0 Pd(0)L₂ PiComplex η²-Olefin Complex Pd0->PiComplex + Substrate Substrate 2-Allylphenyl Acetate Substrate->PiComplex PiAllyl Cationic η³-Allyl Pd(II) Intermediate PiComplex->PiAllyl Oxidative Addition (-OAc) Product_Lin Linear Product PiAllyl->Product_Lin + Nu⁻ (Attack at C3) Product_Lin->Pd0 Reductive Elimination Ligand Bulky Ligand (L) e.g., Xantphos Steric_Hindrance Steric Hindrance blocks C1 Ligand->Steric_Hindrance Steric_Hindrance->PiAllyl Directs Attack

Caption: Catalytic cycle for linear-selective allylic substitution.

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting poor regioselectivity in your experiment.

troubleshooting_workflow Start Start: Poor Regioselectivity DesiredProduct What is the desired product? Start->DesiredProduct Linear Linear DesiredProduct->Linear Linear Branched Branched DesiredProduct->Branched Branched CheckLigand_Lin Is ligand bulky with wide bite angle? (e.g., Xantphos) Linear->CheckLigand_Lin CheckLigand_Bra Is ligand small? (e.g., PPh₃) Branched->CheckLigand_Bra UseXantphos Action: Switch to Xantphos or similar bulky ligand. CheckLigand_Lin->UseXantphos No CheckSolvent Is solvent non-polar? (e.g., Toluene) CheckLigand_Lin->CheckSolvent Yes UseXantphos->CheckSolvent UseToluene Action: Switch to Toluene or Dioxane. CheckSolvent->UseToluene No Success_Lin Result: Improved Linear Selectivity CheckSolvent->Success_Lin Yes UseToluene->Success_Lin UsePPh3 Action: Use PPh₃ or dppe. CheckLigand_Bra->UsePPh3 No ConsiderIr Still poor selectivity? CheckLigand_Bra->ConsiderIr Yes UsePPh3->ConsiderIr UseIr Action: Switch to an Iridium catalyst system. ConsiderIr->UseIr Yes Success_Bra Result: Improved Branched Selectivity ConsiderIr->Success_Bra No UseIr->Success_Bra

Caption: Decision tree for optimizing reaction regioselectivity.

References

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  • The Role of Xantphos in forming an Elusive dirhodium-η1-allyl Intermediate in a Rh(II)-Catalyzed Allylic Alkylation: A Combined Computational and Experimental Study. ResearchGate. Available at: [Link]

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  • Kawatsura, M., Ata, F., Wada, S., Hayase, S., Uno, H., & Itoh, T. Ruthenium-catalysed linear-selective allylic alkylation of allyl acetates. PubMed. Available at: [Link]

  • Xantphos. Wikipedia. Available at: [Link]

  • Ruthenium-catalysed linear-selective allylic alkylation of allyl acetates. Sci-Hub. Available at: [Link]

  • Selective Cross-Coupling of Organic Halides with Allylic Acetates. National Institutes of Health. Available at: [Link]

  • Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. ResearchGate. Available at: [Link]

  • Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. Chemical Science (RSC Publishing). Available at: [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PubMed Central. Available at: [Link]

  • Kinetic Resolution and Unusual Regioselectivity in Palladium-Catalyzed Allylic Alkylations with a Chiral P,S Ligand. Organic Letters (ACS Publications). Available at: [Link]

  • Hartwig, J. F., Pouy, M.-J., & Stanley, L. M. Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Suzuki Coupling with 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging electrophiles, such as 2-allylphenyl acetate. Aryl acetates, while economically and environmentally attractive, present unique challenges due to the strength of the C(aryl)-O bond. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve high-yield, selective synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?

A1: Low or no conversion when using an aryl acetate is almost always linked to an insufficiently active catalyst system, which fails to cleave the robust C-O bond. The oxidative addition step is the common bottleneck.[1] Here’s a systematic approach to troubleshoot this issue:

  • Cause 1: Inadequate Ligand Selection. The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote oxidative addition with aryl acetates.

    • Solution: Switch to a more electron-rich and sterically hindered phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are designed to accelerate this rate-limiting step.[2][3][4] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives that provide a highly electron-donating environment to the palladium center.[2]

  • Cause 2: Inefficient Pre-catalyst Activation. If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species.[5] This process can be inefficient and can consume starting materials, leading to side reactions like boronic acid homocoupling.[5]

    • Solution: Use a well-defined Pd(0) source like Pd₂(dba)₃ or, preferably, a modern pre-catalyst. Pre-catalysts such as Buchwald's G3/G4 palladacycles or PEPPSI-type catalysts are designed for rapid and clean generation of the active L-Pd(0) species, leading to more reliable results.[4][5]

  • Cause 3: Insufficiently Strong Base. The transmetalation step requires a base to activate the boronic acid.[6] For a challenging substrate, a weak base may not be sufficient to drive the catalytic cycle forward efficiently.

    • Solution: While being mindful of potential ester hydrolysis (see Q3), consider switching from a mild base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃. These bases can accelerate the crucial transmetalation step.[1]

  • Cause 4: Sub-optimal Reaction Temperature. C-O bond activation is energetically demanding and often requires thermal energy.

    • Solution: Gradually increase the reaction temperature. While starting screens at 80 °C is common, reactions with aryl acetates may require temperatures of 100-120 °C, solvent permitting.

Troubleshooting Workflow: Low Conversion

G cluster_solutions Solutions start Low or No Conversion ligand Is the ligand electron-rich and bulky? (e.g., XPhos, P(t-Bu)3, NHC) start->ligand catalyst Is the Pd source a pre-catalyst? (e.g., G3-Palladacycle, PEPPSI) ligand->catalyst No success Reaction Optimized ligand->success Yes sol1 Switch to XPhos, SPhos, or P(t-Bu)3 ligand->sol1 Implement Solution base Is the base strong enough? (e.g., K3PO4, Cs2CO3) catalyst->base No catalyst->success Yes sol2 Use Pd2(dba)3 or a G3/G4 pre-catalyst catalyst->sol2 Implement Solution temp Is the temperature high enough? (e.g., 100-120 °C) base->temp No base->success Yes sol3 Change to K3PO4 or Cs2CO3 base->sol3 Implement Solution temp->success Yes sol4 Increase temperature temp->sol4 Implement Solution Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs OA [L-Pd(II)(Ar)(OAc)] RE [L-Pd(II)(Ar)(R)] OA->RE Transmetalation (+ R-B(OR)3-) TM [L-Pd(0)] RE->TM Reductive Elimination (- Ar-R) Product Product (Ar-R) RE->Product TM->OA Oxidative Addition (+ Ar-OAc) ArOAc This compound (Ar-OAc) Boronic Boronic Acid Derivative (R-B(OH)2) Base Base (e.g., K3PO4)

Caption: The catalytic cycle for Suzuki coupling.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the C-OAc bond of this compound to form a Pd(II) complex. This is the rate-limiting step for aryl acetates because the C-O bond is significantly stronger than C-Br or C-I bonds.

  • Transmetalation: The boronic acid, activated by the base to form a boronate anion [R-B(OH)₃]⁻, transfers its organic group (R) to the palladium center, displacing the acetate.

  • Reductive Elimination: The two organic groups (the aryl from your substrate and R from the boronic acid) on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the active L-Pd(0) catalyst. [7] Aryl acetates are challenging because the high strength of the C(aryl)-O bond creates a large energy barrier for the initial oxidative addition step, requiring highly active catalysts and more forcing conditions.

Part 3: General Experimental Protocol

Recommended Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the boronic acid (1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 0.02 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Add this compound (1.0 eq.) followed by anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M).

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (start screening at 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Morken, J. P., et al. (2011). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. PMC - NIH. Retrieved from [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics - ACS Publications. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

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Technical Support Center: Managing Thermal Decomposition in Aromatic Claisen Rearrangements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers and drug development professionals navigating the complexities of the aromatic Claisen rearrangement. This guide is designed to provide in-depth, field-proven insights into managing the thermal decomposition of aryl allyl ethers, specifically focusing on the conversion of 2-allylphenyl acetate's precursor, allyl phenyl ether, to 2-allylphenol. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance reaction efficiency and product purity.

Section 1: Foundational Principles & Core Mechanisms

This section addresses the fundamental questions regarding the reaction mechanism and the origins of undesirable thermal side reactions.

Q1: What is the Aromatic Claisen Rearrangement and its primary mechanism?

The Aromatic Claisen Rearrangement is a powerful carbon-carbon bond-forming reaction. It is a[1][1]-sigmatropic rearrangement, which means it is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state.[2][3] When allyl phenyl ether is heated, typically to temperatures between 180-250°C, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.[4][5][6]

The mechanism involves two key steps:

  • [1][1]-Sigmatropic Shift: The initial, concerted pericyclic reaction forms a non-aromatic cyclohexadienone intermediate.[5][7]

  • Tautomerization: This intermediate rapidly undergoes a proton shift (tautomerizes) to restore the aromaticity of the phenyl ring, yielding the final, stable 2-allylphenol product.[2][8]

Claisen_Mechanism Start Allyl Phenyl Ether TS Six-Membered Cyclic Transition State Start->TS  Heat (Δ) [3,3]-Sigmatropic Shift Intermediate 6-Allyl-2,4-cyclohexadienone (Non-aromatic Intermediate) TS->Intermediate End 2-Allylphenol (Final Product) Intermediate->End  Tautomerization (Rearomatization)

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Q2: What are the primary thermal decomposition pathways and side products?

The high temperatures required for the uncatalyzed Claisen rearrangement are the primary driver of side reactions and decomposition.[9] Understanding these competing pathways is crucial for optimizing the synthesis of 2-allylphenol.

  • De-allylation: This is a common side reaction where the allyl group is cleaved, resulting in the formation of phenol and propene. This can be exacerbated by trace acidic or basic impurities.

  • Cyclization: The desired 2-allylphenol product can undergo a subsequent intramolecular cyclization at high temperatures to form 2-methyl-2,3-dihydrobenzofuran.[7]

  • Para-Rearrangement: If both ortho positions on the phenyl ring are blocked by other substituents, the allyl group may undergo a second Cope rearrangement to migrate to the para position.[3][9] For unsubstituted allyl phenyl ether, this is generally a minor pathway.

  • Polymerization/Tar Formation: At excessively high temperatures or after prolonged reaction times, complex polymerization and decomposition reactions occur, leading to the formation of intractable tar, which significantly reduces yield and complicates purification.[10]

Competing_Pathways Start Allyl Phenyl Ether (Starting Material) Desired 2-Allylphenol (Desired Ortho-Product) Start->Desired  Optimal Heat [3,3] Shift Deallylation Phenol + Propene (De-allylation) Start->Deallylation  Excess Heat  Impurities Tar Tar / Polymer (Decomposition) Start->Tar  Extreme Heat  Long Reaction Time Cyclization 2-Methyl-2,3-dihydrobenzofuran (Cyclization Product) Desired->Cyclization  Prolonged / Excess Heat

Caption: Competing reaction pathways during thermal rearrangement.

Section 2: Troubleshooting Guide for Low Yield & Impurity Formation

This section provides solutions to common problems encountered during the experiment.

Q3: My yield of 2-allylphenol is low, and the flask is full of black tar. What went wrong?

This is the most common issue and typically points to excessive thermal stress on the reaction mixture.

  • Primary Cause: Temperature Too High. The activation energy for decomposition pathways can be close to that of the desired rearrangement. Exceeding the optimal temperature window dramatically accelerates tar formation over the production of 2-allylphenol.

    • Solution & Causality: Carefully control the reaction temperature. For a neat (solvent-free) reaction, the temperature should be maintained between 190-220°C.[4] The use of a high-boiling, polar solvent like propylene carbonate or N,N-diethylaniline can accelerate the reaction, allowing for lower temperatures and shorter reaction times, thereby minimizing decomposition.[11] Polar solvents are known to stabilize the polar transition state of the Claisen rearrangement, increasing the reaction rate.[1][2][12]

  • Secondary Cause: Prolonged Reaction Time. Even within the optimal temperature range, extended heating allows the desired product to undergo further reactions, such as cyclization to 2-methyl-2,3-dihydrobenzofuran, or slowly decompose.[7]

    • Solution & Causality: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The goal is to heat the reaction just long enough to consume the starting material. Once the allyl phenyl ether is gone, cool the reaction promptly to prevent byproduct formation.

Q4: I'm observing a significant amount of phenol in my crude product. How can I prevent this?

The presence of phenol indicates that the de-allylation side reaction is prominent.

  • Cause: This pathway involves the cleavage of the ether's C-O bond. While it can occur thermally, it is often catalyzed by trace impurities. Protic acids or residual base from the synthesis of the allyl phenyl ether can significantly promote this side reaction.

    • Solution & Causality:

      • Purify the Starting Material: Ensure the starting allyl phenyl ether is free from any residual phenol, base (e.g., K₂CO₃), or acid used in its synthesis. Purification via distillation or column chromatography before the rearrangement is highly recommended.

      • Use an Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to decomposition.

      • Azeotropic Drying: A patented industrial process highlights the importance of removing water and other byproducts before rearrangement. Azeotropic distillation of the ether with a non-polar solvent was shown to prevent the formation of resinous products upon heating.[10]

Section 3: Optimized Experimental Protocols

These protocols provide validated starting points for conducting the rearrangement under different conditions to minimize thermal decomposition.

Protocol 1: Classical Thermal Rearrangement (Neat)

This method is simple but requires careful temperature control.

  • Setup: Place purified allyl phenyl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer immersed in the liquid.

  • Heating: Heat the flask in a sand or oil bath to 190-220°C.[4] The reaction is exothermic, so monitor the temperature closely.

  • Monitoring: After 1 hour, take a small aliquot for TLC or GC analysis to check for the disappearance of the starting material. Continue heating and monitoring every 30-60 minutes. A typical reaction time is 4-6 hours.[4]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. The crude 2-allylphenol can be purified by vacuum distillation.[4]

Protocol 2: Lewis Acid-Catalyzed Rearrangement (Low-Temperature)

Using a Lewis acid catalyst dramatically lowers the required temperature, effectively eliminating thermal decomposition pathways.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve allyl phenyl ether (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or THF).

  • Catalyst Addition: Cool the solution in an ice bath (0°C). Add the Lewis acid (e.g., BCl₃, 1.0 eq) dropwise.[13] Some Lewis acids, like Zn powder, can be used in catalytic amounts (e.g., 25 mol%) at slightly elevated temperatures (55°C).[14]

  • Reaction: Allow the reaction to stir at a low temperature (e.g., 10°C for BCl₃) for 30 minutes to a few hours.[13] Monitor by TLC.

  • Work-up: Quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

  • Q5: What is the effect of solvent on the reaction?

    • Polar solvents tend to accelerate the Claisen rearrangement to a greater extent than non-polar solvents.[2][12] Hydrogen-bonding solvents like ethanol/water mixtures have been shown to give rate constants up to 10-fold higher than solvents like sulfolane.[2][12] For high-temperature work, solvents like propylene carbonate are effective.[11]

  • Q6: Can microwave irradiation improve the reaction?

    • Yes. Microwave-assisted heating has been shown to dramatically increase reaction rates and yields, often reducing reaction times from hours to minutes.[2] This is a valuable technique for minimizing the overall time the substrate is exposed to high temperatures.

  • Q7: How should I purify the final 2-allylphenol product?

    • The most common methods are vacuum distillation or column chromatography on silica gel.[4][14] An alternative purification involves dissolving the crude product in 20% aqueous sodium hydroxide to form the sodium phenoxide salt. This basic solution can be washed with an organic solvent (like petroleum ether) to remove non-acidic impurities. The aqueous layer is then acidified (e.g., with H₂SO₄) to regenerate the 2-allylphenol, which is then extracted with ether.[4]

Section 5: Data Summary: Comparison of Protocols

This table summarizes the key parameters and outcomes for the different rearrangement strategies.

ParameterProtocol 1: Thermal (Neat)Protocol 2: Solvent-AssistedProtocol 3: Lewis Acid-Catalyzed
Temperature High (190-220°C)[4]Moderate-High (150-200°C)Low (10-55°C)[13][14]
Reaction Time Long (4-6 hours)[4]Moderate (1-4 hours)Short (0.5-2 hours)[13]
Typical Yield Good to Excellent (can be ~95%)[4][10]Good to ExcellentExcellent
Key Advantage Procedurally simple, no catalyst or solvent needed.Lower temp & shorter time than neat reaction.Very low temperature, minimal decomposition.
Key Disadvantage High risk of thermal decomposition and tarring.[10]Requires high-boiling solvent and removal.Requires stoichiometric, moisture-sensitive reagents and inert atmosphere.

References

  • Wikipedia. Claisen rearrangement. Wikipedia. [Link]

  • Gajewski, J. J., & Gee, K. R. (1991). Investigation of Solvent Effects for the Claisen Rearrangement of Chorismate to Prephenate: Mechanistic Interpretation via Near Attack Conformations. Journal of the American Chemical Society. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. ElectronicsAndBooks. [Link]

  • Collegedunia. Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. Collegedunia. [Link]

  • American Chemical Society. (2024). Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. ACS Publications. [Link]

  • Google Patents.
  • ACS Publications. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Organic Letters. [Link]

  • Request PDF. Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. [Link]

  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Chemistry Notes. Claisen Rearrangement: Mechanism and examples. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • Quora. What is the mechanism of Claisen rearrangement?. [Link]

  • Chemistry Details. (2023). Claisen rearrangement reaction, mechanism, stereochemistry applications and limitations. [Link]

  • PrepChem.com. Preparation of 2-allylphenol. [Link]

  • Bentham Open Archives. (2009). Zinc Catalyzed Claisen Rearrangement of Allyl Aryl Ethers to o-Allylated Phenols in Liquid Phase. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Google Patents. CA1100999A - Process for preparing 2-allyl phenol.
  • PMC - NIH. (2021). Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. [Link]

  • Organic Reactions. The Claisen Rearrangement. [Link]

  • Filo. how can you synthesize 2-allylphenol from phenol?. [Link]

  • ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. [Link]

  • PubMed. (2022). Capturing Fleeting Intermediates in a Claisen Rearrangement Using Nonequilibrium Droplet Imbibition Reaction Conditions. [Link]

  • Semantic Scholar. (2017). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl). [Link]

  • LOCKSS. THE THERMAL[1][1] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. THE SYNTHESIS OF 4-HALOBENZO. [Link]

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Removal of unreacted starting materials from 2-Allylphenyl acetate products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from 2-allylphenyl acetate products. It combines theoretical principles with practical, field-proven protocols to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

The primary impurities encountered are unreacted starting materials. These include 2-allylphenol and the acylating agent, which is typically acetic anhydride or acetyl chloride. Hydrolysis of the acylating agent also produces acetic acid, which is a common acidic impurity. If a basic catalyst like pyridine or 4-dimethylaminopyridine (DMAP) is used, it may also be present in the crude product.

Q2: Why is the complete removal of unreacted 2-allylphenol critical?

Residual 2-allylphenol is problematic for several reasons. Its phenolic hydroxyl group can interfere with subsequent reactions, particularly those sensitive to acidic protons or those involving electrophiles. For applications like the Claisen rearrangement, where this compound is heated to produce a new C-C bond, the presence of the starting phenol can lead to complex side-product formation and reduced yields. Furthermore, for material science or pharmaceutical applications, such impurities can drastically alter the final product's physical and biological properties.

Q3: How can I effectively remove acidic impurities like acetic acid?

Acetic acid is best removed using a mild base wash during the liquid-liquid extraction phase of the workup. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[1][2][3] The bicarbonate anion is a weak base that readily deprotonates the carboxylic acid (pKa ≈ 4.7) to form sodium acetate, which is highly soluble in the aqueous layer and thus removed from the organic product layer.[1][3] This method is preferable to using strong bases like sodium hydroxide, which could risk hydrolyzing the desired ester product.[3]

Q4: Is distillation a viable method for purifying this compound?

Distillation can be challenging due to the close boiling points of the product and the key starting material. This compound has a boiling point of approximately 239-240°C at atmospheric pressure, while 2-allylphenol boils at around 220°C.[4][5][6][7] This small difference makes efficient separation by simple distillation difficult. While vacuum distillation can lower the boiling points and potentially improve separation, it may not be sufficient for achieving high purity. Therefore, distillation is often best used as a final polishing step after the bulk of impurities have been removed by extraction and/or chromatography.

Q5: What are the best practices for developing a flash chromatography protocol for this separation?

The most effective approach is to first develop a solvent system using Thin Layer Chromatography (TLC).[8] A common and effective eluent system for aryl acetates is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[9][10]

  • Starting Point: Begin with a mixture such as 10% ethyl acetate in hexanes.

  • Optimization: Adjust the solvent ratio to achieve an Rf value for the this compound product between 0.2 and 0.4.[8][11] If the product spot is too high (high Rf), decrease the polarity by reducing the ethyl acetate concentration. If it is too low (low Rf), increase the polarity.

  • Separation: Ensure there is a clear separation on the TLC plate between the product spot and the 2-allylphenol spot. The phenol is more polar and should have a lower Rf value. A literature example for a similar compound purification used a 9:1 hexane/ethyl acetate system.[12]

Q6: How can I confirm the purity of my final this compound product?

A combination of analytical techniques is recommended for unambiguous confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The disappearance of the broad phenolic -OH peak from the 2-allylphenol spectrum and the appearance of a sharp singlet around 2.3 ppm for the acetate methyl group are key indicators of a successful reaction and purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate any remaining volatile impurities and confirm the mass of the desired product.

  • Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch around 1760 cm⁻¹ and the disappearance of the broad O-H stretch from the starting phenol.

Physical Properties for Separation Strategy

Understanding the physical properties of the compounds involved is fundamental to designing an effective purification strategy. The significant difference in acidity (pKa) between the phenolic starting material and the neutral ester product is the cornerstone of the primary purification technique: acid-base extraction.

CompoundMolar Mass ( g/mol )Boiling Point (°C)pKa
This compound 176.21239-240[7][13]N/A (Neutral)
2-Allylphenol 134.18220[4][5][6]~10.28[4][14]
Acetic Acid 60.05118~4.76

Purification Workflow Overview

The logical flow for purifying this compound involves a multi-step process that first removes bulk impurities through chemical means (extraction) and then refines the product to high purity using physical separation methods (chromatography).

G cluster_0 Crude Reaction Mixture cluster_1 Chemical Separation cluster_2 Isolation & Physical Separation cluster_3 Final Product Reaction Crude Product (Ester, Phenol, Acid) Quench Quench Reaction Reaction->Quench Extraction Acid-Base Extraction (Aqueous Washes) Quench->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Analysis Purity Analysis (NMR, GC-MS) Chromatography->Analysis PureProduct Pure 2-Allylphenyl Acetate Analysis->PureProduct

Caption: Overall purification workflow for this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Final product is contaminated with 2-allylphenol (visible in NMR/TLC). 1. Incomplete reaction. 2. Insufficient or ineffective basic wash during extraction. 3. Column chromatography separation was poor.1. Drive the initial reaction to completion if possible. 2. Re-dissolve the product in an organic solvent (e.g., ethyl acetate) and re-wash with 1M NaOH solution. Ensure the pH of the aqueous layer is >12. See Protocol 1 . 3. Re-purify via flash chromatography using a less polar (higher hexane %) eluent system to better resolve the product from the more polar phenol. See Protocol 2 .
Product has a strong vinegar smell (acetic acid contamination). Inadequate washing with sodium bicarbonate solution.Re-dissolve the product in an organic solvent and wash thoroughly with a saturated NaHCO₃ solution until no more CO₂ effervescence is observed upon addition. Then wash with brine. See Protocol 1 .
TLC of the purified product shows multiple spots. 1. Contamination with starting materials. 2. Presence of side-products. 3. Product degradation on silica gel (less common for this compound).1. Refer to the solutions above for removing phenol and acetic acid. 2. Optimize the column chromatography protocol. A shallower solvent gradient or isocratic elution may be necessary for closely related side-products. 3. Consider using a different stationary phase, like neutral alumina, if acid-catalyzed degradation is suspected.
Low yield after purification. 1. Product loss during aqueous washes (hydrolysis or emulsion formation). 2. Co-elution of product with impurities during chromatography. 3. Incomplete extraction from the aqueous layer.1. Avoid using strong bases (NaOH) for extended periods. To break emulsions, add brine (saturated NaCl solution). 2. Carefully monitor fractions by TLC. Combine only pure fractions. Consider re-chromatographing mixed fractions. 3. After separating the organic layer, back-extract the aqueous washes with fresh organic solvent (e.g., 2 x 20 mL Et₂O or EtOAc) to recover any dissolved product.

Detailed Experimental Protocols

Protocol 1: Workup and Acid-Base Liquid-Liquid Extraction

This protocol is the most critical first step for removing the bulk of acidic impurities. The principle relies on converting acidic impurities into their water-soluble salt forms, which are then partitioned into the aqueous phase.[15][16]

G cluster_0 Separatory Funnel - Before Base Wash cluster_1 Separatory Funnel - After Base Wash (e.g., NaOH) org1 Organic Layer (EtOAc) This compound (Product) 2-Allylphenol (Impurity) Acetic Acid (Impurity) org2 Organic Layer (EtOAc) Purified This compound org1->org2 Remains in Organic Phase aq2 Aqueous Layer (Water) Sodium 2-Allylphenoxide (Impurity Salt) Sodium Acetate (Impurity Salt) org1->aq2 Impurity moves to Aqueous Phase (as salt) aq1 Aqueous Layer (Water)

Caption: Principle of Acid-Base Extraction for Purification.

Step-by-Step Methodology:

  • Quench and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude reaction mixture with an appropriate organic solvent immiscible with water, such as ethyl acetate or diethyl ether (typically 3-5 times the reaction volume).

  • Transfer: Pour the diluted mixture into a separatory funnel of appropriate size.

  • Bicarbonate Wash (Removes Acetic Acid): Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the organic layer volume. Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ evolution). Shake gently for 1-2 minutes, venting frequently. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash.[2][3]

  • Hydroxide Wash (Removes 2-Allylphenol): Add a volume of 1M aqueous NaOH solution. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer. Check the pH of the aqueous layer with pH paper to ensure it is strongly basic (pH > 12), which confirms the deprotonation of the phenol.[15] Repeat this wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This removes residual water and helps break any emulsions that may have formed.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[17] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, largely purified product.

Protocol 2: Flash Column Chromatography

This technique is used to separate the desired ester from any remaining non-acidic impurities or residual starting materials.

Step-by-Step Methodology:

  • TLC Analysis: As described in the FAQs, determine the optimal eluent system (e.g., 10% Ethyl Acetate in Hexanes) that gives the product an Rf of ~0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (wet slurry packing is recommended).

    • Ensure the silica bed is compact and level, with no air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica column using a pipette.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the product in a volatile solvent, add silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the column.

  • Elution and Collection:

    • Carefully add the eluent to the column and apply gentle positive pressure (using air or nitrogen).

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent via rotary evaporation to yield the final, highly purified this compound.

References

  • PrepChem. (n.d.). Preparation of 2-allylphenol. Retrieved from PrepChem.com. URL: [Link]

  • PubChem. (n.d.). 2-Allylphenol. National Center for Biotechnology Information. Retrieved from PubChem.ncbi.nlm.nih.gov. URL: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Allylphenol. Retrieved from Chemeo.com. URL: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from Chem.LibreTexts.org. URL: [Link]

  • Reddit. (2021). Work up tips on how to get rid of acetic acid. r/OrganicChemistry. Retrieved from Reddit.com. URL: [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from Sorbent-Technologies.com. URL: [Link]

  • Organic Syntheses. (n.d.). Methyl 2-(2-acetylphenyl)acetate. Retrieved from OrgSyn.org. URL: [Link]

  • ResearchGate. (2014). How can I remove acetic acid from water when the product contained is an aromatic amine?. Retrieved from ResearchGate.net. URL: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from Rochester.edu. URL: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from en.wikipedia.org. URL: [Link]

  • Nature Environment and Pollution Technology. (2023). Reactive Extraction of Acetic Acid from Aqueous Sodium Acetate Waste. Retrieved from Nepjournal.in. URL: [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from ChemistrySteps.com. URL: [Link]

  • Biotage. (2023). Six key factors that impact flash chromatography. Retrieved from Biotage.com. URL: [Link]

  • Google Patents. (n.d.). US8802889B2 - Process for production of allyl acetate. Retrieved from Patents.Google.com.
  • ResearchGate. (2020). How to make acetic acid more volatile so that it can be removed by vigorous aeration of an acetic acid-water mixture?. Retrieved from ResearchGate.net. URL: [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from Kinggroup.com. URL: [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from YouTube.com. URL: [Link]

  • The Good Scents Company. (n.d.). allyl phenyl acetate. Retrieved from TheGoodScentsCompany.com. URL: [Link]

  • Journal of Academia. (2023). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from Academia.edu. URL: [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from MIT.edu. URL: [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl. Retrieved from OrgSyn.org. URL: [Link]

  • De Dietrich Process Systems. (n.d.). Recovery of Acetic Acid. Retrieved from DeDietrich.com. URL: [Link]

  • ChemBK. (n.d.). 2-Allylphenol. Retrieved from ChemBK.com. URL: [Link]

  • University Website. (n.d.). Acid-Base Extraction. Retrieved from an academic source. URL: [Link]

  • Semantic Scholar. (n.d.). CHEMOSELECTIVE METAL FREE DEALLYLATION OF α-ALLYL-PHENYL- CARBOXYLIC ESTERS UNDER REDUCTION. Retrieved from SemanticScholar.org. URL: [Link]

  • Scent.vn. (n.d.). Allyl phenylacetate (CAS 1797-74-6). Retrieved from Scent.vn. URL: [Link]

  • Google Patents. (n.d.). CA1100999A - Process for preparing 2-allyl phenol. Retrieved from Patents.Google.com.
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Validation & Comparative

A Researcher's Guide to GC-MS Analysis of 2-Allylphenyl Acetate Reaction Products: A Comparative Study of Thermal and Lewis Acid-Catalyzed Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Claisen rearrangement stands as a cornerstone of carbon-carbon bond formation. This guide provides an in-depth technical comparison of thermal and Lewis acid-catalyzed methods for the Claisen rearrangement of 2-allylphenyl acetate, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of mass spectral data.

Introduction: The Claisen Rearrangement of this compound

The Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement that transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[2][3][4] In the case of this compound, the reaction is anticipated to yield 2-allylphenol as the major product. This transformation is of significant interest as it introduces an allyl group to a phenolic structure, a common motif in many biologically active molecules.

This guide will compare two primary approaches to initiating this rearrangement: classical thermal induction and modern Lewis acid catalysis. We will explore how these different energetic inputs influence reaction outcomes and how GC-MS can be effectively employed to characterize the resulting product mixtures.

The Heart of the Matter: The[1][1]-Sigmatropic Shift

The core of the Claisen rearrangement is a concerted pericyclic reaction involving the cyclic redistribution of six electrons.[5] For this compound, the reaction proceeds through a highly ordered, chair-like transition state to form a non-aromatic intermediate, which then tautomerizes to the thermodynamically stable 2-allylphenol.[6]

Caption: The Claisen Rearrangement Mechanism of this compound.

Experimental Protocols: A Comparative Approach

The choice between thermal and Lewis acid-catalyzed rearrangement is often a trade-off between reaction time, temperature, and selectivity.

Protocol 1: The Classic Thermal Claisen Rearrangement

This method relies on high temperatures to provide the activation energy for the rearrangement.[4][7]

Experimental Protocol:

  • Reaction Setup: Place this compound (1.0 g, 5.67 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 180-220 °C in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by withdrawing small aliquots at regular intervals (e.g., every hour), diluting with a suitable solvent (e.g., dichloromethane), and analyzing by GC-MS.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material peak in the GC chromatogram), cool the flask to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement

Lewis acids can significantly accelerate the Claisen rearrangement, often allowing for lower reaction temperatures and shorter reaction times.[2][8][9][10]

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 g, 5.67 mmol) in a dry, inert solvent (e.g., toluene, 20 mL) in a round-bottom flask under an inert atmosphere.

  • Catalyst Addition: Add a Lewis acid (e.g., AlCl₃, 0.1 eq, 0.076 g, 0.57 mmol) to the solution at room temperature.

  • Heating: Gently heat the reaction mixture to a temperature significantly lower than the thermal rearrangement (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by GC-MS as described in the thermal protocol.

  • Workup: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

GC-MS Analysis Workflow

A robust GC-MS method is crucial for monitoring the reaction progress and identifying the products.

Caption: GC-MS analytical workflow for reaction monitoring.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: 40-450 amu

Interpreting the GC-MS Data: A Comparative Analysis

The GC-MS data will provide a clear picture of the reaction's progress and the product distribution. Below is a hypothetical comparison of the expected results from the thermal and Lewis acid-catalyzed reactions.

Table 1: Hypothetical GC-MS Data for the Claisen Rearrangement of this compound

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Thermal Reaction (% Area)Lewis Acid Reaction (% Area)
This compound (Starting Material)~12.5176 (M+), 134, 119, 91, 4351
2-Allylphenol (Product)~10.8134 (M+), 119, 105, 91, 779095
4-Allylphenol (Byproduct)~11.2134 (M+), 119, 105, 91, 7732
Phenol (Byproduct)~8.594 (M+), 66, 6522

Data Interpretation:

  • Retention Time: The retention time is the time it takes for a compound to travel through the GC column.[11] 2-Allylphenol, being more polar than the starting ester, is expected to have a slightly shorter retention time on a nonpolar column like the HP-5MS.

  • Mass Fragmentation:

    • This compound: The molecular ion peak (M+) at m/z 176 should be visible. A prominent fragment at m/z 134 corresponds to the loss of the acetyl group (CH₂=C=O). The peak at m/z 43 is characteristic of the acetyl cation (CH₃CO⁺).

    • 2-Allylphenol and 4-Allylphenol: The molecular ion peak at m/z 134 will be prominent. Fragmentation will likely involve the loss of a methyl group (m/z 119) and rearrangements of the aromatic ring.

    • Phenol: The molecular ion at m/z 94 will be observed, with characteristic fragments at m/z 66 and 65.

Comparative Performance:

  • Reaction Rate: The Lewis acid-catalyzed reaction is expected to reach completion significantly faster and at a lower temperature than the thermal reaction.

  • Yield and Purity: Based on the hypothetical data, the Lewis acid-catalyzed reaction may offer a slightly higher yield and purity of the desired 2-allylphenol.

  • Byproducts: Both reactions may produce small amounts of the isomeric 4-allylphenol and phenol from potential side reactions. The relative amounts of these byproducts should be carefully quantified using the GC-MS data.

Byproduct Formation: What to Expect

While the Claisen rearrangement is generally selective for the ortho position, the formation of byproducts is possible, especially under harsh thermal conditions.

Caption: Potential reaction pathways leading to byproducts.

If the ortho positions of the starting material were blocked, the rearrangement would proceed to the para position.[6] While this compound has a free ortho position, high temperatures can sometimes lead to the formation of the para isomer, 4-allylphenol. Additionally, trace amounts of water in the reaction mixture could lead to the hydrolysis of the ester, forming phenol.

Conclusion: A Powerful Tool for Synthetic Chemists

Both thermal and Lewis acid-catalyzed Claisen rearrangements are effective methods for the synthesis of 2-allylphenol from this compound. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired reaction time, and tolerance for higher temperatures.

GC-MS is an indispensable tool for the analysis of these reactions, providing crucial information on reaction progress, product identity, and purity. By understanding the principles of the Claisen rearrangement and the interpretation of GC-MS data, researchers can effectively optimize their synthetic strategies and confidently characterize their reaction products.

References

  • BenchChem. (2025). Application Note: Acetylation of m-(p-Toluidino)
  • Journal of Pharmacological and Toxicological Methods. (1994).
  • ResearchGate. (2025). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS.
  • Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (2002). Development of a New Lewis Acid-Catalyzed[1][1]-Sigmatropic Rearrangement: The Allenoate-Claisen Rearrangement. Journal of the American Chemical Society, 124(46), 13646–13647.

  • Yoon, T. P., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(42), 9726–9727.
  • Wikipedia. (n.d.). Claisen rearrangement. Wikipedia.
  • Organic Reactions. (n.d.). The Claisen Rearrangement. Organic Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers. BenchChem.
  • TSI Journals. (2009). MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS. TSI Journals.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Organic Chemistry Portal.
  • PubMed. (1999). Development of a new Lewis acid-catalyzed[1][1]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. PubMed.

  • ResearchGate. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles.
  • SynArchive. (n.d.). Claisen Rearrangement. SynArchive.
  • BenchChem. (2025).
  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. NROChemistry.
  • ResearchGate. (2025). Ireland-Claisen rearrangement of secondary allyl acetate revisited: Inevitable C-silylation circumvented by one-pot application of excessive LDA/TMSCl and TBAF.
  • GL Sciences. (n.d.). Organic Solvents Retention Time Table. GL Sciences.
  • Unknown. (n.d.).
  • ResearchGate. (2015). Hello everyone, I'd like for advice to separate 2 compounds which come in the same retention time by GC-FID?.
  • ResearchGate. (2011). (PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated....
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A Comparative Guide to the Validation of 2-Allyl-1,1'-biphenyl Synthesized via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds.[1] A key application is the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This guide focuses on the synthesis of 2-allyl-1,1'-biphenyl from 2-allylphenyl acetate and phenylboronic acid. The validation of the product structure is paramount, not only to confirm the success of the primary reaction but also to rule out potential side products.

This document will first detail the expected Suzuki coupling reaction and the protocol for synthesizing and validating 2-allyl-1,1'-biphenyl. Subsequently, it will present a comparative analysis with alternative cross-coupling methodologies, namely the Heck, Stille, and Negishi reactions, offering a comprehensive overview to aid in the selection of the most suitable synthetic strategy.

The Suzuki Coupling of this compound: Synthesis and Validation

The Suzuki coupling of this compound with phenylboronic acid is anticipated to proceed via the palladium-catalyzed cross-coupling at the C-O bond of the acetate group, yielding 2-allyl-1,1'-biphenyl. The allyl group is expected to remain intact throughout the reaction.

Reaction Scheme

Caption: Suzuki coupling of this compound and phenylboronic acid.

Experimental Protocol: Suzuki Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of aryl halides and can be optimized for aryl acetates.[2][3]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexanes in ethyl acetate).

Validation of Product Structure

A multi-technique approach is essential for the unambiguous validation of the 2-allyl-1,1'-biphenyl structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the allyl group and the two aromatic rings.

    • Allyl Protons: A multiplet for the vinyl proton (-CH=), two doublets of doublets for the terminal vinyl protons (=CH₂), and a doublet for the benzylic protons (-CH₂-).

    • Aromatic Protons: A complex multiplet region for the nine aromatic protons of the biphenyl system. The ortho-substitution pattern will lead to a distinct splitting pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

    • Allyl Carbons: Three distinct signals corresponding to the three carbons of the allyl group.

    • Aromatic Carbons: Twelve signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons.

Representative NMR Data for a Structurally Similar Compound (e.g., 1-(but-3-enyl)-3-chlorobenzene): [4]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.18-7.08 (m, 3H), 6.98 (d, J = 7.2 Hz, 1H), 5.82-5.68 (m, 1H), 4.88-5.00 (m, 2H), 2.61 (t, J = 7.6 Hz, 2H), 2.32-2.26 (m, 2H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 144.32, 137.99, 134.47, 129.99, 129.04, 127.13, 126.48, 115.80, 35.68, 35.47.

2. Mass Spectrometry (MS):

  • Electron Ionization (EI) MS: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of 2-allyl-1,1'-biphenyl (C₁₅H₁₄, molecular weight: 194.27 g/mol ).[5]

  • Fragmentation Pattern: Characteristic fragmentation patterns, such as the loss of an allyl radical or other fragments from the biphenyl core, can further support the structure.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the allyl group, as well as C=C stretching for both. The absence of a strong C=O stretching band (around 1760 cm⁻¹) from the starting acetate is a key indicator of a successful reaction.

Potential Side Products and Their Identification
  • Homocoupling of Phenylboronic Acid: Formation of biphenyl can occur. This can be identified by GC-MS and its characteristic signals in the ¹H NMR spectrum.[6]

  • Protodeboronation of Phenylboronic Acid: This leads to the formation of benzene.

  • Hydrolysis of this compound: This would regenerate 2-allylphenol, which can be detected by GC-MS.

  • Incomplete Reaction: The presence of starting material, this compound, can be monitored by TLC and GC-MS.

Comparative Analysis of Alternative Synthetic Routes

While the Suzuki coupling is a robust method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 2-allyl-1,1'-biphenyl. Below is a comparison of the Suzuki reaction with the Heck, Stille, and Negishi reactions.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[7] To synthesize 2-allyl-1,1'-biphenyl via this route, one could react 2-iodobiphenyl with propene.

  • Advantages: Avoids the use of organometallic reagents.

  • Disadvantages: May require higher temperatures and can suffer from regioselectivity issues with unsymmetrical alkenes. The synthesis of the 2-iodobiphenyl starting material adds an extra step.

Stille Reaction

The Stille reaction involves the coupling of an organotin compound with an organic halide.[8] For this synthesis, 2-allyltributylstannane could be reacted with iodobenzene.

  • Advantages: Generally tolerant of a wide range of functional groups.

  • Disadvantages: The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[9]

Negishi Reaction

The Negishi reaction utilizes an organozinc reagent in the coupling with an organic halide.[10] The synthesis of 2-allyl-1,1'-biphenyl could be achieved by reacting 2-allylphenylzinc chloride with iodobenzene.

  • Advantages: Organozinc reagents are often more reactive than their boron or tin counterparts, potentially leading to faster reactions at lower temperatures.

  • Disadvantages: Organozinc reagents are typically moisture and air-sensitive, requiring stricter anhydrous and inert reaction conditions.[3]

Performance Comparison

The following table provides a qualitative and quantitative comparison of these methods for the synthesis of biphenyl derivatives. Yields are representative and can vary based on specific substrates and reaction conditions.

Reaction Typical Electrophile Typical Nucleophile Typical Yield (%) Key Advantages Key Disadvantages
Suzuki Aryl Halide/Triflate/AcetateArylboronic Acid/Ester80-95Mild conditions, stable and non-toxic reagents, readily available starting materials.[11]Requires a base, potential for protodeboronation.[6]
Heck Aryl HalideAlkene60-85Avoids pre-formed organometallic reagents.[12]Often requires higher temperatures, potential for regioselectivity issues.
Stille Aryl HalideOrganostannane75-90High functional group tolerance.[4]Toxicity of tin reagents and byproducts.[8]
Negishi Aryl HalideOrganozinc80-95High reactivity, often milder conditions.[13]Moisture and air sensitivity of organozinc reagents.[3]

Visualizing the Synthetic and Validation Workflow

workflow cluster_synthesis Synthesis cluster_validation Validation start This compound + Phenylboronic acid reaction Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, Reflux) start->reaction workup Work-up (Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Product (2-Allyl-1,1'-biphenyl) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms ir IR Spectroscopy product->ir analysis Structural Confirmation & Purity Assessment nmr->analysis ms->analysis ir->analysis

Caption: Workflow for the synthesis and validation of 2-allyl-1,1'-biphenyl.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and practical method for the synthesis of 2-allyl-1,1'-biphenyl from this compound. Its advantages include the use of stable and relatively non-toxic reagents, and generally high yields. The validation of the product structure is a critical step that relies on a combination of spectroscopic techniques, primarily NMR and mass spectrometry, to confirm the desired connectivity and rule out potential side products.

While alternative methods like the Heck, Stille, and Negishi reactions offer different synthetic approaches, the Suzuki coupling often presents the best balance of reactivity, functional group tolerance, and operational simplicity for this type of transformation. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for particular reagents and byproducts. This guide provides the necessary framework for researchers to make an informed decision and to rigorously validate their synthetic outcomes.

References

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for 4-allyl-1,1'-biphenyl. Retrieved from [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Wikipedia. (2024). Negishi coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15731, (1,1'-Biphenyl)-2,2'-diol. Retrieved from [Link].

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • PubMed. (2010). Allylic substitution versus Suzuki cross-coupling: capitalizing on chemoselectivity with bifunctional substrates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]

  • National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ResearchGate. (2000). 1H and 13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Allylphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(Prop-2-enyl)biphenyl-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15731, (1,1'-Biphenyl)-2,2'-diol. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83081, 1,1'-Biphenyl, 2,2'-diethyl-. Retrieved from [Link].

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A Comparative Guide to the Kinetics of the Claisen Rearrangement of Substituted 2-Allylphenyl Acetates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful method for carbon-carbon bond formation.[1][2] This guide provides an in-depth comparative analysis of the kinetic studies of the Claisen rearrangement of substituted 2-allylphenyl acetates. By understanding the electronic effects of substituents on the reaction rate, researchers can better predict and control the outcomes of this versatile rearrangement, a critical aspect in the intricate process of drug development and molecular synthesis.

The aromatic Claisen rearrangement is a[2][2]-sigmatropic rearrangement that proceeds through a concerted, intramolecular mechanism.[1][3] The reaction involves the thermal conversion of an allyl phenyl ether to a 2-allylphenol.[1] This guide will delve into the nuances of this reaction, focusing on how substituents on the phenyl ring influence the reaction kinetics, providing a framework for rational design in synthetic strategies.

The Mechanism: A Concerted Dance of Electrons

The Claisen rearrangement proceeds through a highly ordered, cyclic transition state, making it a pericyclic reaction.[1] The reaction is typically first-order, underscoring its intramolecular nature.[1] While several mechanisms have been proposed, the concerted pathway via an aromatic-like transition state is widely accepted.[4] However, the precise nature of the transition state can be influenced by substituents and solvent effects, leading to variations in the degree of bond-breaking and bond-forming at the transition state.[4]

dot graph "Claisen_Rearrangement_Mechanism" { layout=neato; node [shape=plaintext]; A [label="Substituted 2-Allylphenyl Acetate"]; B [label="[2][2]-Sigmatropic Rearrangement\n(Cyclic Transition State)"]; C [label="Dienone Intermediate"]; D [label="Tautomerization"]; E [label="Substituted 2-Allylphenol"];

A -> B [label="Heat"]; B -> C; C -> D; D -> E; } dots Figure 1: General mechanism of the aromatic Claisen rearrangement.

Substituent Effects: Modulating Reactivity

The electronic nature of substituents on the aromatic ring plays a pivotal role in dictating the rate of the Claisen rearrangement. This is a crucial consideration for synthetic chemists aiming to optimize reaction conditions and yields.

Electron-Donating Groups (EDGs):

Electron-donating groups, such as methoxy (CH₃O) and methyl (CH₃), have been observed to accelerate the Claisen rearrangement.[5] This acceleration can be attributed to the stabilization of the electron-deficient aromatic ring in the transition state. By pushing electron density into the ring, EDGs facilitate the flow of electrons required for the sigmatropic shift.

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups, such as cyano (CN) and trifluoromethyl (CF₃), tend to decelerate the reaction.[5] These groups destabilize the transition state by pulling electron density away from the aromatic ring, thereby increasing the activation energy of the rearrangement.

The regioselectivity of the rearrangement is also influenced by the position of the substituent. Meta-substituted allyl aryl ethers, for instance, exhibit regioselectivity that is dependent on the electronic properties of the substituent. Electron-donating groups at the meta-position tend to direct the rearrangement to the para-position, while electron-withdrawing groups favor ortho-migration.[1][2]

Comparative Kinetic Data

The following table summarizes the qualitative effects of substituents on the rate of the Claisen rearrangement of 2-allylphenyl acetates. It is important to note that quantitative rate constants are highly dependent on specific reaction conditions such as solvent and temperature.

Substituent (X)Position on Phenyl RingElectronic EffectEffect on Reaction Rate
-OCH₃paraElectron-DonatingAccelerates
-CH₃paraElectron-DonatingAccelerates
-H-NeutralBaseline
-ClparaElectron-WithdrawingDecelerates
-CNparaElectron-WithdrawingDecelerates
-CF₃paraElectron-WithdrawingDecelerates

This table provides a generalized comparison based on established principles of substituent effects in aromatic Claisen rearrangements.

Experimental Protocol for Kinetic Studies

A robust and reproducible experimental setup is paramount for obtaining reliable kinetic data. The following protocol outlines a general procedure for monitoring the kinetics of the Claisen rearrangement of substituted 2-allylphenyl acetates.

1. Synthesis of Substituted 2-Allylphenyl Acetates:

The starting materials can be synthesized from the corresponding substituted phenols. A general procedure involves the Williamson ether synthesis to form the allyl phenyl ether, followed by acetylation.[6]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9];

Substituted_Phenol [label="Substituted Phenol"]; Allyl_Bromide [label="Allyl Bromide"]; Base [label="Base (e.g., K₂CO₃)"]; Solvent_1 [label="Solvent (e.g., Acetone)"]; Reaction_1 [label="Williamson Ether Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Allyl_Phenyl_Ether [label="Substituted Allyl Phenyl Ether"]; Acetic_Anhydride [label="Acetic Anhydride"]; Pyridine [label="Pyridine"]; Reaction_2 [label="Acetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted this compound"]; Purification [label="Purification (e.g., Chromatography)", shape=ellipse, fillcolor="#34A853"];

Substituted_Phenol -> Reaction_1; Allyl_Bromide -> Reaction_1; Base -> Reaction_1; Solvent_1 -> Reaction_1; Reaction_1 -> Allyl_Phenyl_Ether; Allyl_Phenyl_Ether -> Reaction_2; Acetic_Anhydride -> Reaction_2; Pyridine -> Reaction_2; Reaction_2 -> Product; Product -> Purification; } dots Figure 2: General workflow for the synthesis of substituted 2-allylphenyl acetates.

2. Kinetic Run:

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate.[1] Polar solvents tend to accelerate the reaction.[1] A high-boiling, inert solvent such as diphenyl ether or N,N-diethylaniline is often used for thermal rearrangements.

  • Temperature Control: The Claisen rearrangement is thermally induced, and precise temperature control is crucial for accurate kinetic measurements.[3][7] The reaction is typically carried out at temperatures ranging from 180-225°C.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by various analytical techniques, including:

    • Gas Chromatography (GC): Aliquots of the reaction mixture are taken at specific time intervals, quenched, and analyzed by GC to determine the concentration of the starting material and product.

    • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used to separate and quantify the components of the reaction mixture.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the disappearance of the starting material and the appearance of the product by integrating characteristic signals.[2]

3. Data Analysis:

The concentration of the reactant versus time data is then used to determine the rate constant (k) of the reaction. For a first-order reaction, a plot of ln[Reactant] versus time will yield a straight line with a slope of -k.

dot graph "Kinetic_Analysis_Logic" { rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Start Kinetic Experiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Setup [label="Prepare reaction mixture\n(Substrate, Solvent, Internal Standard)"]; Heating [label="Heat to constant temperature"]; Sampling [label="Take aliquots at timed intervals"]; Quenching [label="Quench reaction in aliquots"]; Analysis [label="Analyze aliquots (GC, HPLC, or NMR)"]; Data_Collection [label="Record [Reactant] vs. Time"]; Plotting [label="Plot ln[Reactant] vs. Time"]; Calculation [label="Calculate rate constant (k) from slope"]; End [label="End Kinetic Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Setup; Setup -> Heating; Heating -> Sampling; Sampling -> Quenching; Quenching -> Analysis; Analysis -> Data_Collection; Data_Collection -> Plotting; Plotting -> Calculation; Calculation -> End; } dots Figure 3: Logical workflow for a kinetic study of the Claisen rearrangement.

Conclusion

The kinetic study of the Claisen rearrangement of substituted 2-allylphenyl acetates provides valuable insights into the electronic demands of this powerful synthetic transformation. By understanding how substituents modulate the reaction rate, researchers can make informed decisions in the design of complex molecules, ultimately accelerating the pace of discovery in fields such as drug development and materials science. The protocols and comparative data presented in this guide serve as a foundational resource for scientists seeking to harness the full potential of the Claisen rearrangement.

References

  • Claisen rearrangement. Wikipedia. [Link]

  • Substituent effects on the rate constants for the photo-Claisen rearrangement of allyl aryl ethers. PubMed. [Link]

  • Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. [Link]

  • The ortho-Claisen Rearrangement. I. The Effect of Substituents on the Rearrangement of Allyl p-X-Phenyl Ethers1,2. Journal of the American Chemical Society. [Link]

  • Substituent effects on the Claisen rearrangement. The accelerating effect of a 6-donor substituent. Journal of the American Chemical Society. [Link]

  • The Claisen Rearrangement. Organic Reactions. [Link]

  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. NIH. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • A quantitative structure–reactivity relationship in decarboxylative Claisen rearrangement reactions of allylic tosylmalonate e. ResearchGate. [Link]

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  • Claisen-Rearrangement-The ASL Lab. The ASL Lab. [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]

  • The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry (RSC Publishing). [Link]

  • Development of a new Lewis acid-catalyzed[2][2]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. PubMed. [Link]

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A Senior Application Scientist's Guide to Catalytic Synthesis of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Allylphenyl acetate is a valuable molecular scaffold in organic synthesis, serving as a precursor for various pharmaceuticals, agrochemicals, and functional materials. The strategic placement of both an allyl and an acetate group on the aromatic ring provides two distinct points for further chemical modification. Traditionally, its synthesis might involve classical methods such as the Claisen rearrangement of allyl phenyl ether followed by acetylation, a reliable but often multi-step process.

Modern synthetic chemistry, however, prioritizes efficiency, atom economy, and catalytic control. This guide provides a comparative analysis of advanced catalytic strategies for the synthesis of this compound, aimed at researchers, scientists, and drug development professionals. We will move beyond simply listing protocols to dissect the underlying mechanics and rationale of each approach, empowering you to select and optimize the ideal catalytic system for your specific needs. The two primary strategies we will compare are Palladium-catalyzed cross-coupling reactions and the more contemporary, atom-economical direct C-H allylation methodologies.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse of C-C bond formation, palladium catalysis, offers a robust and well-understood pathway to this compound.[1][2] This strategy relies on the coupling of a pre-functionalized aromatic ring (an aryl halide or triflate) with an allyl-metal reagent. The Suzuki-Miyaura coupling, utilizing an allylboronic acid or ester, is a prime example due to its mild conditions and the commercial availability and stability of the reagents.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for a Suzuki-Miyaura coupling is a cornerstone of organometallic chemistry. Understanding this mechanism is critical for troubleshooting and optimization. The cycle proceeds through three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, reacts with the aryl halide (e.g., 2-bromophenyl acetate). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a high-valent Pd(II) species.

  • Transmetalation: The allyl group is transferred from the boron atom of the allylboronate reagent to the palladium center. This step requires activation by a base, which forms a borate complex, facilitating the transfer.

  • Reductive Elimination: The newly formed Pd(II) complex, now bearing both the aryl and allyl groups, undergoes reductive elimination. The two organic fragments couple to form the desired C-C bond, yielding this compound and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAllyl Ar-Pd(II)L₂-Allyl ArPdX->ArPdAllyl Transmetal Transmetalation ArPdAllyl->Pd0 RedElim Reductive Elimination Product Ar-Allyl (Product) ArX Ar-X (2-Bromophenyl acetate) AllylBoronate Allyl-B(OR)₂ + Base

Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: Pd-Catalyzed Synthesis of this compound

This protocol is a representative procedure for the synthesis via a Suzuki-Miyaura coupling.

Materials:

  • 2-Bromophenyl acetate

  • Allylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromophenyl acetate (1.0 equiv), allylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in a small amount of toluene. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst stabilized by the phosphine ligand.

  • Reaction Setup: Add the catalyst mixture to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Strategy 2: Direct C-H Allylation

Direct C-H activation is a frontier in organic synthesis, offering a more atom-economical and environmentally benign alternative to cross-coupling.[3][4] This strategy avoids the need for pre-functionalization of the aromatic ring (i.e., halogenation), directly converting a C-H bond into a C-C bond. Transition metals like Rhodium and Ruthenium are particularly adept at this transformation, often utilizing a directing group on the substrate to achieve high regioselectivity. For this compound, the carbonyl oxygen of the acetate group can serve as an effective directing group to favor ortho-allylation.

Mechanistic Rationale: Rhodium-Catalyzed C-H Allylation

The mechanism for directed C-H activation typically involves the formation of a metallacyclic intermediate.

  • Coordination: The Rh(I) or Rh(III) catalyst coordinates to the phenyl acetate through the carbonyl oxygen of the acetate group.

  • C-H Activation/Metallation: The coordinated metal center then activates a nearby ortho C-H bond, forming a five-membered rhodacycle intermediate. This is often the rate-determining step and is facilitated by a carbonate or acetate base.

  • Olefin Insertion: The allylating agent (e.g., allyl acetate or allyl carbonate) coordinates to the rhodium center and inserts into the Rh-Carbon bond of the metallacycle.

  • β-Hydride Elimination & Reductive Elimination: Subsequent β-hydride elimination or reductive elimination releases the ortho-allylated product and regenerates a rhodium species capable of re-entering the catalytic cycle.

CH_Activation_Workflow Start Phenyl Acetate + Allyl Acetate + [Rh] Catalyst Coordination Coordination of Directing Group to [Rh] Start->Coordination Activation Ortho C-H Activation (Formation of Rhodacycle) Coordination->Activation Insertion Allyl Source Insertion Activation->Insertion Elimination Reductive Elimination/ β-Hydride Elimination Insertion->Elimination Product This compound Elimination->Product Catalyst_Regen Catalyst Regeneration Elimination->Catalyst_Regen Catalyst_Regen->Coordination

Caption: General workflow for directing-group-assisted C-H allylation.

Experimental Protocol: Rh-Catalyzed Direct C-H Allylation

This protocol is a representative procedure based on modern C-H activation methodologies.[4]

Materials:

  • Phenyl acetate

  • Allyl acetate (can act as both reactant and solvent)

  • [RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver acetate (AgOAc) or Cesium acetate (CsOAc) as an additive/base

  • 1,2-Dichloroethane (DCE) or another suitable high-boiling solvent

Procedure:

  • Inert Atmosphere: Add phenyl acetate (1.0 equiv), [RhCp*Cl₂]₂ (1-2.5 mol%), and the acetate salt (e.g., CsOAc, 2.0 equiv) to a dry reaction tube or flask.

  • Reagent Addition: Add allyl acetate (2.0-3.0 equiv) and the solvent (if used).

  • Sealing and Heating: Seal the tube and heat the mixture to 100-120 °C. Rationale: Higher temperatures are often required to overcome the activation barrier for the C-H cleavage step.

  • Monitoring: Monitor the reaction by GC-MS. Note that C-H activation reactions can sometimes be slower than cross-coupling reactions (12-24 hours).

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Rinse the pad with an organic solvent like dichloromethane.

  • Purification: Concentrate the filtrate and purify by column chromatography to isolate this compound.

Comparative Analysis of Catalytic Systems

The choice between a cross-coupling strategy and a direct C-H activation strategy depends heavily on project goals, including scale, cost, and the availability of starting materials.

FeaturePalladium-Catalyzed Cross-CouplingRhodium/Ruthenium C-H Allylation
Starting Material Pre-functionalized (e.g., 2-bromophenyl acetate)Unfunctionalized (e.g., phenyl acetate)
Atom Economy Lower (generates halide salt waste)Higher (byproduct is often acetic acid)
Regioselectivity Defined by starting materialControlled by directing group (ortho selective)
Catalyst Cost Palladium can be expensive; ligands add cost.Rhodium and Ruthenium are precious metals.
Reaction Conditions Generally milder (80-100 °C)Often require higher temperatures (100-120+ °C)
Maturity of Method Very well-established and robust.[5][6]Newer, rapidly developing field.[3][4]
Key Advantage High reliability and predictability.Step-economy and efficiency.
Key Disadvantage Requires extra step for substrate synthesis.Can have narrower substrate scope or require specific directing groups.

Conclusion and Recommendations

For the synthesis of this compound, both palladium-catalyzed cross-coupling and direct C-H allylation represent powerful catalytic approaches with distinct advantages.

  • For Reliability and Scale-Up: The Palladium-catalyzed Suzuki-Miyaura coupling is the recommended starting point. Its mechanism is well-understood, the reaction is highly reliable across a broad range of substrates, and optimization is often straightforward. If a halogenated phenyl acetate is commercially available or easily synthesized, this method provides a high-probability route to the desired product.

  • For Innovation and Sustainability: Direct C-H allylation using Rhodium or Ruthenium catalysts is the more forward-looking and elegant approach. It excels in atom and step economy, aligning with the principles of green chemistry. While it may require more optimization, particularly regarding reaction conditions and catalyst loading, it represents the cutting edge of synthetic efficiency. This method is ideal for medicinal chemistry programs where rapid diversification from a common, unfunctionalized starting material is desired.

Ultimately, the optimal catalyst is project-dependent. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make an informed decision to best achieve their synthetic goals.

References

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  • Iridium-Catalyzed Regioselective and Enantioselective Allylation of Trimethylsiloxyfuran . SciSpace. [Link]

  • Process for producing allyl acetate.
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  • Copper-Catalyzed Enantioselective Borylative Allyl–Allyl Coupling of Allenes and Allylic gem-Dichlorides . CORE. [Link]

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HPLC methods for the analysis and purification of 2-Allylphenyl acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis and Purification of 2-Allylphenyl Acetate Derivatives

Introduction: The Analytical Imperative for this compound Derivatives

This compound and its structural analogs are key intermediates in organic synthesis and pharmaceutical research. Their purity and isomeric composition are critical determinants of reaction yield, biological activity, and safety profiles. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for both the quantitative analysis of these compounds and their purification from complex reaction mixtures.[1][2] This guide delves into the strategic selection and optimization of HPLC methods to achieve robust, reproducible, and efficient separations tailored to this class of molecules.

Foundational Principles: Crafting a Robust HPLC Method

The development of a successful HPLC method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties, such as polarity, solubility, and pKa.[2] For this compound derivatives, which are generally non-polar to moderately polar aromatic esters, several chromatographic modes can be considered. The choice between these modes is the first and most critical decision in method development.

start Begin Method Development (Analyte: this compound Derivative) solubility Assess Analyte Properties (Polarity, Solubility, Isomers) start->solubility rp_hplc Reversed-Phase (RP-HPLC) (Primary Choice for Purity/Assay) solubility->rp_hplc Moderately Polar Soluble in MeOH/ACN np_hplc Normal-Phase (NP-HPLC) (For Isomer Separation / High Lipophilicity) solubility->np_hplc Non-polar / Lipophilic Isomeric Mixture chiral_hplc Chiral HPLC (For Enantiomer Separation) solubility->chiral_hplc Chiral Center Present screening Column & Mobile Phase Screening rp_hplc->screening np_hplc->screening chiral_hplc->screening optimization Method Optimization (Gradient, Flow Rate, Temp.) screening->optimization validation Method Validation (Robustness, Reproducibility) optimization->validation application Select Application (Analysis vs. Purification) validation->application analytical Analytical Scale application->analytical preparative Preparative Scale application->preparative

Caption: Workflow for selecting and developing an HPLC method.

Comparison of Core HPLC Modes: Reversed-Phase vs. Normal-Phase

The primary distinction between HPLC modes lies in the relative polarities of the stationary and mobile phases.[3][4]

FeatureReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)
Stationary Phase Non-polar (e.g., C18, C8, Phenyl)[4]Polar (e.g., Silica, Alumina, Cyano)[5]
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)[6]Non-polar (e.g., Hexane/Ethyl Acetate, Heptane/Isopropanol)[5]
Elution Order Most polar compounds elute first.Most non-polar compounds elute first.
Primary Interaction Hydrophobic (van der Waals) interactions.[3]Adsorption (dipole-dipole, hydrogen bonding).[3]
Typical Use Case Purity analysis, stability studies, quantitative assays.Separation of structural isomers, highly lipophilic compounds.[3]
Reversed-Phase HPLC: The Workhorse for Analysis and Purification

RP-HPLC is the most widely used mode in pharmaceutical analysis due to its applicability to a broad range of small organic molecules.[1] For this compound derivatives, RP-HPLC is the logical starting point for developing methods for purity determination and preparative purification.

Causality in Column Selection:

  • C18 (Octadecylsilane): This is the default starting column.[7] Its long alkyl chains provide strong hydrophobic retention, which is ideal for separating the main compound from more polar starting materials or more non-polar byproducts.

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity, particularly for aromatic compounds.[8] It engages in π-π interactions with the benzene ring of the analyte, which can significantly alter the elution order and improve the resolution of aromatic isomers or impurities compared to a standard C18 column.[9]

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).[6]

  • Solvent Choice: ACN is often preferred for its lower viscosity and UV transparency, but MeOH can alter selectivity, especially on phenyl phases, by being a stronger proton donor and acceptor in hydrogen bonding.[10]

  • Additives: A small amount of acid (e.g., 0.1% formic acid or acetic acid) is commonly added to the mobile phase. This suppresses the ionization of any residual silanol groups on the stationary phase, which prevents peak tailing for any basic impurities and ensures sharp, symmetrical peaks.[7][10]

This protocol is designed for the routine analysis of a synthesized this compound derivative to determine its purity.

  • System: UHPLC/HPLC system with UV/PDA detector.

  • Column: C18 Column (e.g., 100 x 4.6 mm, 3.5 µm particle size).[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start with a 5-minute hold at 40% B, then ramp linearly from 40% to 95% B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.

This protocol scales up the analytical method to isolate the target compound.

  • System: Preparative HPLC system with a fraction collector.

  • Column: C18 Column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A shallow gradient is often best for preparative work to maximize resolution. For example, 60% to 80% B over 30 minutes.

  • Flow Rate: 15-20 mL/min (adjusted based on column dimensions and pressure limits).[12]

  • Column Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Injection Volume: 0.5 - 2.0 mL, depending on sample concentration and column loading capacity.[12]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition to the highest possible concentration without precipitation.

Normal-Phase HPLC: A Specialist Tool for Isomer Separations

While less common, NP-HPLC is exceptionally powerful for separating compounds that are structurally very similar, such as positional isomers, which may co-elute in reversed-phase systems.[3] Since this compound can have derivatives with substitutions at different positions on the phenyl ring, NP-HPLC is a valuable comparative tool.

Causality in Method Design: In NP-HPLC, the stationary phase is polar (like bare silica), and the mobile phase is non-polar (like hexane).[5] Separation is governed by the analyte's polar functional groups interacting with the polar stationary phase. The ester group in this compound provides the primary point of polar interaction. More polar derivatives (e.g., those containing hydroxyl or nitro groups) will be retained more strongly.

title Decision Logic: RP-HPLC vs. NP-HPLC question1 Is the goal Purity/Assay of the main peak? Yes No title->question1 rphplc Start with Reversed-Phase (RP-HPLC) (C18 or Phenyl-Hexyl) question1:f0->rphplc question2 Are you separating structural isomers (e.g., positional)? Yes No question1:f1->question2 nphplc Use Normal-Phase (NP-HPLC) (Silica or Cyano column) question2:f0->nphplc question3 Is the compound highly lipophilic and poorly retained in RP-HPLC? Yes No question2:f1->question3 question3:f0->nphplc end Stick with Optimized RP-HPLC Method question3:f1->end

Caption: Decision tree for choosing between RP-HPLC and NP-HPLC.

This protocol outlines a method to separate hypothetical positional isomers of a hydroxylated this compound derivative.

  • System: HPLC system with UV/PDA detector.

  • Column: Silica Column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Ethyl Acetate.

  • Isocratic Elution: 90:10 (A:B). An isocratic method is often sufficient and more robust for NP separations.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (90:10 Hexane:Ethyl Acetate) to a concentration of approximately 0.5 mg/mL. Crucially, the sample solvent must be compatible with the mobile phase to avoid peak distortion.

Performance Comparison: Hypothetical Experimental Data

To illustrate the comparative performance, consider a sample containing this compound and two potential impurities: a more polar hydrolysis product (2-Allylphenol) and a less polar byproduct.

Table 1: Comparison of RP-HPLC Columns for Purity Analysis

CompoundRetention Time (min) on C18Retention Time (min) on Phenyl-HexylResolution (Rs) from Main Peak (C18)Resolution (Rs) from Main Peak (Phenyl-Hexyl)
2-Allylphenol (Impurity 1)8.59.24.55.1
This compound 12.3 13.8 - -
Non-polar byproduct (Impurity 2)15.115.53.82.9
  • Analysis: Both columns provide adequate separation (Rs > 2). The Phenyl-Hexyl column shows increased retention for all compounds due to the combined hydrophobic and π-π interactions.[9] It offers slightly better resolution for the more polar impurity but slightly worse for the non-polar one, demonstrating how changing the stationary phase can fine-tune selectivity.

Table 2: Comparison of Analytical vs. Preparative HPLC

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Column Dimensions 100 x 4.6 mm250 x 21.2 mm
Particle Size 3.5 µm10 µm
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 5 µL1000 µL (1 mL)
Sample Load ~2.5 µg~50 mg
Primary Goal High Resolution, QuantificationHigh Throughput, Purity, Isolation

Advanced Considerations: Chiral Separations

If a this compound derivative possesses a stereocenter, separating the enantiomers is often a regulatory and scientific necessity.[13] This requires a chiral environment, which can be achieved in three ways[14]:

  • Chiral Stationary Phase (CSP): The most common approach, where a chiral selector is immobilized on the silica support.

  • Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, and separation occurs on an achiral column.[14]

  • Chiral Derivatization: The enantiomers are reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[14]

For most applications, screening a set of commercially available CSPs under normal-phase, polar organic, or reversed-phase conditions is the most direct strategy to find a suitable separation method.[13][15]

Conclusion

The selection of an appropriate HPLC method for this compound derivatives is a strategic exercise guided by the analytical goal. Reversed-phase HPLC on a C18 or Phenyl-Hexyl column is the method of choice for routine purity analysis and is readily scalable for preparative purification. Normal-phase HPLC serves as a powerful alternative for resolving challenging structural isomers that may be intractable by reversed-phase methods. By understanding the fundamental principles of chromatography and systematically optimizing parameters, researchers can develop robust and reliable methods to ensure the quality and integrity of these important chemical entities.

References

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • Christianson, C. (2025).
  • HPLC Method Development: From Basics to Advanced Str
  • Separation of Phenyl acetate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC Separ
  • Normal-phase vs.
  • HPLC analytical Method development: an overview. (2025). PharmaCores.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific.
  • HPLC Separation Modes. (n.d.).
  • Chiral HPLC Separ
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). PMC - NIH.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016).
  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (n.d.). PMC - PubMed Central.
  • Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chrom
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A Comparative Guide to the X-ray Crystallographic Analysis of Metal Complexes with 2-Allylphenyl Acetate-Derived Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of organometallic chemistry, the rational design of ligands is paramount to tailoring the catalytic and medicinal properties of metal complexes. Among the vast array of ligand architectures, those derived from 2-allylphenyl acetate present a unique platform, offering a hemilabile coordination environment that can be pivotal in catalytic cycles and drug-target interactions. This guide provides a comprehensive comparison of the structural nuances of metal complexes featuring these ligands, grounded in X-ray crystallographic analysis. We will delve into the synthetic methodologies, crystallization strategies, and the interpretation of crystallographic data, offering field-proven insights to inform your experimental choices.

The Significance of this compound-Derived Ligands

Ligands derived from this compound are characterized by the presence of two distinct potential donor sites: a carboxylate oxygen and an olefinic group. This arrangement allows for a "hemilabile" coordination mode, where one donor atom (typically the olefin) is more weakly bound to the metal center and can be displaced by a substrate molecule during a reaction. This dynamic behavior is crucial in many catalytic processes, as it can open up a coordination site for substrate binding and subsequent transformation.[1] The interplay between the hard carboxylate donor and the soft olefin donor allows for fine-tuning of the electronic and steric properties of the resulting metal complex.

Comparative Structural Analysis: Palladium(II) vs. Platinum(II) Complexes

While crystallographic data for metal complexes with the parent this compound is not abundant in publicly accessible databases, we can draw insightful comparisons from closely related systems, such as those with ortho-allyl-substituted phenoxide or carboxylate ligands. For the purpose of this guide, we will compare a hypothetical Palladium(II) complex with a Platinum(II) complex, both featuring a bidentate chelating this compound-derived ligand.

The choice of the metal center significantly influences the geometry and reactivity of the complex. Palladium(II) and Platinum(II), both d8 metals, typically adopt a square planar geometry.[2][3] However, subtle differences in their atomic radii and electronic configurations lead to distinct structural features.

ParameterHypothetical Palladium(II) ComplexHypothetical Platinum(II) ComplexRationale and Experimental Insight
M-O Bond Length ShorterLongerThe smaller ionic radius of Pd(II) compared to Pt(II) generally results in shorter metal-ligand bond lengths for analogous complexes.
M-C(olefin) Bond Lengths LongerShorterPlatinum's greater propensity for π-backbonding results in a stronger interaction with the olefinic group, leading to shorter M-C bonds.
Bite Angle (O-M-C) More acuteCloser to 90°The larger size of the platinum atom can accommodate a wider bite angle from the chelating ligand.
Distortion from Planarity More pronouncedLess pronouncedSteric interactions between the ligand and other coordinating species can lead to greater distortion from an ideal square planar geometry in the more sterically congested palladium complex.

These structural variations have direct implications for the reactivity of the complexes. The stronger Pt-olefin bond suggests that olefin dissociation, a key step in many catalytic cycles, would be slower for the platinum complex compared to its palladium analogue. Conversely, the more labile Pd-olefin bond might lead to higher catalytic activity in reactions where substrate exchange is rate-limiting.

Experimental Workflow: From Synthesis to Structure

Achieving high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis.[4] The following provides a detailed, self-validating protocol for the synthesis, crystallization, and analysis of a representative palladium(II) complex with a this compound-derived ligand.

Part 1: Ligand Synthesis and Complexation

The synthesis of the ligand and its subsequent complexation to a metal center is the foundational step.

Caption: Synthetic pathway for a this compound-derived ligand and its palladium(II) complex.

Protocol:

  • Ligand Synthesis: To a solution of 2-allylphenol in pyridine, slowly add acetic anhydride at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. After workup and purification by column chromatography, the this compound ligand is obtained.

  • Complexation: In a nitrogen-purged flask, dissolve the this compound ligand and a suitable palladium precursor, such as bis(acetonitrile)palladium(II) chloride, in a dry, coordinating solvent like dichloromethane. Add a non-coordinating base, for instance, sodium acetate, to facilitate the deprotonation of the carboxylic acid (if the ligand is hydrolyzed in situ) or to act as a halide scavenger. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography or NMR spectroscopy.

Part 2: Crystallization

The crystallization process is often a matter of trial and error, requiring patience and careful control of conditions.

Caption: Common crystallization techniques for obtaining single crystals of metal complexes.

Protocol:

  • Solvent Selection: The choice of solvent is critical. A solvent system where the complex has moderate solubility is ideal. Typically, a good solvent for the complex is layered with a miscible "anti-solvent" in which the complex is poorly soluble.

  • Techniques:

    • Slow Evaporation: Dissolve the complex in a suitable solvent (e.g., dichloromethane) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the complex in a small vial. Place this vial inside a larger, sealed container with a small amount of a volatile anti-solvent (e.g., pentane). The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent (e.g., hexane) on top of a more dense solution of the complex (e.g., in dichloromethane). Crystals may form at the interface of the two solvents.

Part 3: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Data_Collection_and_Refinement cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal Mount Crystal diffractometer Collect Diffraction Data crystal->diffractometer raw_data Raw Diffraction Images diffractometer->raw_data integration Integrate Intensities raw_data->integration scaling Scale and Merge Data integration->scaling solve Solve Structure (e.g., SHELXT) scaling->solve refine Refine Model (e.g., SHELXL) solve->refine validation Validate Structure refine->validation validation->refine Iterate cif Final CIF File validation->cif

Caption: Workflow for single-crystal X-ray diffraction data collection and structure refinement.

Protocol:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure. Software suites such as SHELX or Olex2 are commonly used for this purpose.

Conclusion and Future Directions

The X-ray crystallographic analysis of metal complexes with this compound-derived ligands provides invaluable insights into their structure and bonding. The hemilabile nature of these ligands, coupled with the ability to tune the metal center, offers a rich landscape for the design of novel catalysts and therapeutic agents. While this guide provides a foundational understanding and a practical workflow, the field is ripe for further exploration. Systematic studies comparing a wider range of transition metals and substituted this compound ligands will undoubtedly uncover new structure-activity relationships and pave the way for the development of next-generation metal complexes with enhanced performance.

References

  • Canovese, L., & Visentin, F. (2010). Synthesis, stability and reactivity of palladium(0) olefin complexes bearing labile or hemi-labile ancillary ligands and electron-poor olefins. Inorganica Chimica Acta, 363(11), 2375-2386. [Link]

  • Crystallization of Metal Complexes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Transition metal allyl complex. (2023, December 2). In Wikipedia. [Link]

  • Cesarotti, E., Grassi, M., Prati, L., & Demartin, F. (1991). Nuclear magnetic resonance and crystallographic studies of chiral η3-allyl palladium(II) complexes and asymmetric allylic alkylation of propen-2-yl acetates. Journal of the Chemical Society, Dalton Transactions, (8), 2073-2082. [Link]

  • A structural study of palladium complexes containing hemilabile ligands. (2012). University of Johannesburg. [Link]

  • Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2024). Dalton Transactions. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. (2022). Comptes Rendus Chimie, 25(S1), 1-10. [Link]

  • Synthesis and structure of a σ-allyl chelate complex of palladium(II). (1979). Journal of Organometallic Chemistry, 172(4), 421-426. [Link]

  • X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024). Polyhedron, 255, 116635. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Allylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Allylphenyl acetate (CAS 1797-74-6). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document outlines the necessary precautions, procedures, and regulatory considerations to manage this compound waste, ensuring the protection of personnel and the environment.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. This compound is not benign; it is a combustible liquid that poses several health hazards.[1][2][3] Adherence to appropriate personal protective equipment (PPE) is mandatory not only during experimentation but also throughout the waste management process.

According to safety data, this compound is:

  • Harmful if swallowed, inhaled, or in contact with skin .[1][2][3][4]

  • A cause of serious skin and eye irritation .[1][4][5]

  • A potential cause of respiratory irritation [4] and allergic skin reactions.[1]

These hazards necessitate the use of specific PPE to create a barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Specification Rationale for Use
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, as the compound is toxic and irritating upon absorption.[1][4]
Eye Protection Chemical splash goggles or a face shield.To protect against splashes that can cause serious eye irritation.[1][5]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental contamination.[6]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.To prevent inhalation of vapors, which are harmful and may cause respiratory irritation.[2][4]

The Core Principle: Waste Segregation and Containment

The single most critical error in laboratory waste management is improper segregation. Never dispose of this compound down the drain or in general waste.[7][8] Such actions are prohibited by regulations and risk contaminating water systems and causing harm to the environment.[4][9]

The guiding principle is to collect all chemical waste in designated, properly labeled, and compatible containers for disposal by a licensed waste contractor or your institution's Environmental Health and Safety (EHS) department.[6][8][10]

Key Containment Practices:

  • Use Compatible Containers: Collect liquid this compound waste in a designated glass or chemically resistant plastic container equipped with a secure, screw-top cap.[11][12] Ensure the container is clean and was not previously used for an incompatible chemical, such as a strong acid or base.[13]

  • Labeling is Paramount: The waste container must be clearly and accurately labeled.[12][13] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[6][12]

  • Avoid Overfilling: Fill waste containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[6]

  • Store Securely: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), such as a secondary containment tray within a fume hood.[8][9][12] Keep containers tightly sealed except when adding waste.[12]

Step-by-Step Disposal Protocols

Follow these distinct protocols for different forms of this compound waste.

Protocol 3.1: Disposal of Liquid this compound Waste

This protocol applies to unused or waste solutions of this compound.

  • Designate a Waste Container: Obtain a clean, empty glass bottle with a screw cap. A Winchester-style amber glass bottle is ideal.[13]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with all required information as described in Section 2.

  • Transfer Waste: Working inside a chemical fume hood, carefully pour the liquid waste into the designated container using a funnel to prevent spills.

  • Secure and Store: Tightly cap the container and place it in your lab's designated SAA. Ensure it is segregated from incompatible materials, particularly strong acids.[10][13]

  • Arrange for Pickup: Once the container is full (or within your institution's time limit for waste accumulation), request a waste pickup from your EHS department.[8]

Protocol 3.2: Disposal of Contaminated Solid Waste

This protocol applies to items such as gloves, absorbent pads, paper towels, or silica gel contaminated with this compound.

  • Use a Designated Solid Waste Container: Collect all contaminated solid materials in a separate, leak-proof container, such as a labeled bucket with a lid or a sturdy, lined cardboard box.[6] Do not mix solid and liquid waste.[11][13]

  • Label Appropriately: The solid waste container must also have a hazardous waste label clearly stating its contents (e.g., "Solid Waste Contaminated with this compound") and the associated hazards.

  • Collect Waste: Place all contaminated disposables directly into this container.

  • Seal and Store: When not in use, keep the container sealed. Store it in the SAA alongside your liquid waste containers.

  • Arrange for Pickup: Dispose of the solid waste container through your institution's EHS department.

Protocol 3.3: Managing Empty Containers

An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.[10]

  • Rinse Procedure: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate is now hazardous waste. Collect all three rinses and add them to your designated liquid hazardous waste container for this compound or a compatible solvent waste stream.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular lab glass or plastic, but only after defacing or completely removing the original chemical label.[13] Always confirm this final step with your institution's specific EHS guidelines.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE listed in Section 1.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or cat litter.[4][14]

  • Collect Absorbed Material: Carefully scoop the absorbed material and place it into your designated solid hazardous waste container.[4][14]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning materials in the solid hazardous waste container.

  • Report the Spill: Report all spills to your laboratory supervisor and EHS department, following institutional protocols.

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical workflow for managing this compound waste from generation to disposal.

G start Waste Generated (this compound) identify_waste 1. Identify Waste Type start->identify_waste liquid_path Liquid or Solution identify_waste->liquid_path Liquid solid_path Contaminated Solid (PPE, Absorbent) identify_waste->solid_path Solid select_container_liquid 2. Select Labeled Liquid Waste Container liquid_path->select_container_liquid select_container_solid 2. Select Labeled Solid Waste Container solid_path->select_container_solid transfer_waste 3. Transfer Waste (in Fume Hood) select_container_liquid->transfer_waste select_container_solid->transfer_waste store_saa 4. Store Securely in SAA (Closed Container, Secondary Containment) transfer_waste->store_saa check_full 5. Is Container Full? store_saa->check_full request_pickup 6. Request Pickup from EHS check_full->request_pickup Yes continue_collection Continue Collection check_full->continue_collection No end Disposal Complete request_pickup->end continue_collection->transfer_waste

Caption: Decision Workflow for this compound Disposal.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard identification, correct PPE usage, stringent waste segregation, and proper containment, researchers can effectively mitigate risks. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location. Your diligence protects you, your colleagues, and the wider community.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Laboratory Waste Guide 2025. (n.d.). Laboratory Waste Guide 2025.
  • Chemtalk. (n.d.). Ester Disposal. Retrieved from Chemtalk - #1 Science Forum For Lab Technicians.
  • National Center for Biotechnology Information. (n.d.). Allyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

  • The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Allyl acetate.
  • TCI AMERICA. (n.d.). Allyl Phenylacetate | 1797-74-6.
  • Research Institute for Fragrance Materials. (2014, February 28).
  • Advanced Biotech. (2025, January 24). Safety data sheet - Allyl Phenyl Acetate Natural.
  • Chemical Bull Pvt. Ltd. (n.d.). Allyl Phenyl Acetate | 1797-74-6.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • Sigma-Aldrich. (n.d.). Allyl phenylacetate, ≥99%, FG.

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Navigating the Safe Handling of 2-Allylphenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and unwavering laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 2-Allylphenyl acetate, with a focus on procedural, step-by-step guidance. Our aim is to empower you with the knowledge to implement self-validating safety protocols, ensuring a secure research environment.

Understanding the Hazard Profile: A Proactive Approach to Safety

Allyl phenylacetate is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][8] It is also known to cause skin and eye irritation.[8] The presence of the allyl group suggests a potential for reactivity and the aromatic ester component necessitates careful handling to avoid adverse health effects.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.[1][8]
Skin Irritation Causes skin irritation upon contact.[8]
Eye Irritation Causes serious eye irritation.[8]
Respiratory Irritation May cause respiratory irritation.[8]
Combustibility Combustible liquid.[9]

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of appropriate PPE is the most direct line of defense against chemical exposure. The following step-by-step guide outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

Foundational Protection: The Non-Negotiables

For any work involving this compound, the following minimum PPE is mandatory:

  • Chemical Splash Goggles: These are essential to protect against accidental splashes that can cause serious eye irritation.[10] Standard safety glasses do not provide a sufficient seal around the eyes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills on clothing and skin.

  • Closed-Toe Shoes: These are a standard requirement in any laboratory setting to protect the feet from spills and falling objects.

Hand Protection: A Critical Barrier

Given that this compound is harmful in contact with skin, selecting the correct gloves is paramount. Nitrile gloves are generally recommended for work with esters; however, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[11]

Procedural Steps for Glove Selection and Use:

  • Consult the Manufacturer's Data: Before beginning work, consult the chemical resistance chart for your specific brand of nitrile gloves to confirm their suitability for use with aromatic esters.

  • Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For tasks with a higher risk of splashing or for prolonged handling, consider wearing two pairs of nitrile gloves.

  • Immediate Removal and Disposal: If a glove comes into contact with this compound, remove it immediately, wash your hands thoroughly, and put on a new pair.

  • Proper Disposal: Used gloves should be disposed of as hazardous waste in accordance with your institution's guidelines.

Respiratory Protection: When Ventilation is Not Enough

Handling this compound should always be done in a well-ventilated area, preferably within a certified chemical fume hood.[9] If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

  • Fit Testing: Ensure that the respirator has been properly fit-tested to the user to guarantee a protective seal.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling and disposal is essential to minimize risk and ensure the safety of all laboratory personnel.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Required Amount prep_setup->handle_aliquot Begin Work handle_reaction Perform Experiment handle_aliquot->handle_reaction handle_observe Observe for Spills handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware handle_observe->cleanup_decontaminate Work Complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Safe Handling Workflow for this compound

Spill Management Protocol

In the event of a spill, a clear and immediate response is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[12] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: A Commitment to Environmental Responsibility

Improper disposal of this compound can pose a risk to the environment. All waste containing this chemical must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all liquid and solid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound down the drain.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 0539 - PHENYL ACETATE. Retrieved from [Link]

  • Scent.vn. (n.d.). Allyl phenylacetate (CAS 1797-74-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Allyl phenylacetate | CAS#:1797-74-6. Retrieved from [Link]

  • Advanced Biotech. (n.d.). Safety data sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ALLYL ACETATE CAS Number. Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (n.d.). RIFM fragrance ingredient safety assessment, allyl phenylacetate, CAS registry number 1797-74-6. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • MCR Safety. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Eurofins. (n.d.). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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